molecular formula C22H28N2O3 B1677384 Modecainide CAS No. 81329-71-7

Modecainide

Cat. No.: B1677384
CAS No.: 81329-71-7
M. Wt: 368.5 g/mol
InChI Key: LBYXPDAENJSHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Modecainide is a member of phenols and a member of methoxybenzenes.
encainide metabolite with longer half-life;  identified in plasma of patient receiving encainide orally;  RN given refers to cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-24-14-6-5-8-18(24)12-10-16-7-3-4-9-19(16)23-22(26)17-11-13-20(25)21(15-17)27-2/h3-4,7,9,11,13,15,18,25H,5-6,8,10,12,14H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYXPDAENJSHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868609
Record name 4-Hydroxy-3-methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81329-71-7
Record name Modecainide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81329-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Modecainide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081329717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MODECAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU27887FWK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Flecainide's Mechanism of Action on Cardiac Ion Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide (B1672765) is a Class IC antiarrhythmic agent used in the management of a variety of cardiac arrhythmias.[1] Its primary mechanism of action involves the modulation of cardiac ion channels, leading to alterations in the cardiac action potential and the suppression of abnormal electrical activity. This technical guide provides a comprehensive overview of the molecular and biophysical interactions of flecainide with key cardiac ion channels, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism.

Flecainide's antiarrhythmic effects are primarily attributed to its potent, state- and use-dependent blockade of the cardiac sodium channel, Nav1.5.[1][2] This means its inhibitory action is more pronounced at faster heart rates, a desirable property for an antiarrhythmic drug. In addition to its effects on sodium channels, flecainide also interacts with several potassium channels and the cardiac ryanodine (B192298) receptor (RyR2), contributing to its overall electrophysiological profile and therapeutic applications, particularly in conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT).[3][4][5][6]

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

Flecainide exerts its primary antiarrhythmic effect by blocking the fast inward sodium current (INa) mediated by the Nav1.5 channel. This blockade is characterized by its state-dependent nature, with flecainide exhibiting different affinities for the resting, open, and inactivated states of the channel.[7][8][9][10]

  • Preferential Binding to Open and Inactivated States: Flecainide has a significantly higher affinity for the open and inactivated states of the Nav1.5 channel compared to the resting state.[7][8][9][10] This preferential binding is the basis for its use-dependent and rate-dependent properties. During periods of rapid cardiac pacing (tachycardia), sodium channels spend more time in the open and inactivated states, leading to an accumulation of flecainide-blocked channels and a more pronounced reduction in sodium current.

  • Slow Unbinding Kinetics: A key characteristic of Class IC agents like flecainide is their slow kinetics of unbinding from the sodium channel.[11] This slow dissociation means that the drug's effect can persist over several cardiac cycles, contributing to its potent antiarrhythmic activity.[2]

The state-dependent blockade of Nav1.5 by flecainide is a critical aspect of its mechanism of action. The following diagram illustrates this principle:

StateDependentBlock cluster_channel_states Nav1.5 Channel States cluster_flecainide Flecainide Interaction Resting Resting State Open Open State Resting->Open Depolarization Open->Resting Deactivation Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization Flecainide Flecainide Flecainide->Resting Low Affinity Binding Flecainide->Open High Affinity Binding Flecainide->Inactivated High Affinity Binding

State-dependent binding of Flecainide to the Nav1.5 sodium channel.

Quantitative Data: Flecainide's Potency on Cardiac Ion Channels

The following table summarizes the half-maximal inhibitory concentrations (IC50) of flecainide for various cardiac ion channels, providing a quantitative measure of its potency. These values can vary depending on the experimental conditions, such as temperature, cell type, and stimulation frequency.

Ion ChannelCurrentParameterIC50 Value (µM)Experimental Conditions / NotesSource(s)
Nav1.5 INaUse-Dependent Block7.4Measured with repetitive stimulation, reflecting potency during tachycardia.[8][12]
Resting-State Block345 - 365Measured at hyperpolarized potentials with minimal stimulation.[7][8][9]
Open-Channel Block0.61Measured in an inactivation-deficient mutant channel at +30 mV.[7][9]
Peak Current Block5.5Measured on peak INa in HEK293 cells.[13]
hERG (KCNH2) IKrTail Current Block1.49Measured on wild-type hERG tail currents at 37°C.[14]
Kv1.5 IKurCurrent Block38.14Represents a lesser extent of potassium channel blockade.[12]
RyR2 Ca2+ ReleaseChannel Inhibition12.8 - 16Measured in permeabilized ventricular myocytes or via open probability.[15]

Effects on Other Cardiac Ion Channels

While the primary target of flecainide is the Nav1.5 sodium channel, it also modulates other ion channels, which contributes to its complex electrophysiological profile.

Potassium Channels
  • hERG (IKr): Flecainide is an effective inhibitor of the rapid delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[14] This blockade can prolong the action potential duration, an effect that can be either therapeutic or proarrhythmic depending on the clinical context.

  • Kv1.5 (IKur): Flecainide also blocks the ultra-rapid delayed rectifier potassium current (IKur), which is carried by Kv1.5 channels and is predominantly expressed in the atria.[12] This atrial-selective action may contribute to its efficacy in treating atrial arrhythmias.

Ryanodine Receptor (RyR2)

Flecainide has been shown to inhibit the cardiac ryanodine receptor (RyR2), a calcium release channel in the sarcoplasmic reticulum.[3][4][5][16][17] This action is particularly relevant in the treatment of CPVT, a genetic arrhythmia syndrome caused by mutations in the RyR2 gene.[3][4][5][6] Flecainide's inhibition of RyR2 is thought to be an open-state block, reducing the spontaneous calcium release that triggers arrhythmias in CPVT patients.[3]

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The quantitative data on flecainide's interaction with cardiac ion channels are primarily obtained through the whole-cell patch-clamp technique.[18][19][20][21][22] This method allows for the recording of ionic currents flowing through the membrane of a single cardiac myocyte while controlling the membrane potential.

General Protocol
  • Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., rodent ventricle or atrium) or cultured from cell lines stably expressing the ion channel of interest (e.g., HEK293 cells).

  • Pipette Fabrication: Micropipettes are pulled from borosilicate glass capillaries to a fine tip with a resistance of 2-5 MΩ when filled with an internal solution.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential, and voltage protocols are applied to elicit and measure specific ionic currents. The effects of flecainide are assessed by perfusing the cell with a solution containing the drug at various concentrations.

Solutions
  • External (Bath) Solution (Typical Composition in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (Typical Composition in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

The following diagram illustrates a typical workflow for a whole-cell patch-clamp experiment to assess the effect of a compound like flecainide on a cardiac ion channel.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_recording Recording Procedure cluster_analysis Data Analysis CellIsolation Isolate/Culture Cardiomyocytes GigaSeal Form Gigaohm Seal CellIsolation->GigaSeal PipettePulling Pull Glass Micropipette PipettePulling->GigaSeal SolutionPrep Prepare External & Internal Solutions SolutionPrep->GigaSeal WholeCell Establish Whole-Cell Configuration GigaSeal->WholeCell RecordBaseline Record Baseline Currents WholeCell->RecordBaseline ApplyFlecainide Apply Flecainide (Varying Concentrations) RecordBaseline->ApplyFlecainide RecordDrugEffect Record Currents in Presence of Flecainide ApplyFlecainide->RecordDrugEffect DataAnalysis Analyze Current Inhibition RecordDrugEffect->DataAnalysis IC50 Determine IC50 Value DataAnalysis->IC50

Workflow for characterizing ion channel modulation using whole-cell patch-clamp.

Conclusion

Flecainide's mechanism of action on cardiac ion channels is a complex interplay of interactions with multiple channel types. Its primary therapeutic effect stems from the potent, state- and use-dependent blockade of the Nav1.5 sodium channel. However, its effects on potassium channels and the ryanodine receptor also play a significant role in its clinical profile. A thorough understanding of these interactions at the molecular and biophysical levels is essential for the rational use of flecainide in the treatment of cardiac arrhythmias and for the development of novel antiarrhythmic agents with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis Pathways of Modecainide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modecainide, also known as 3-methoxy-O-demethyl encainide (B1671269) (MODE), is a principal and pharmacologically active metabolite of the Class IC antiarrhythmic agent, Encainide.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound and delineates both its biological formation via metabolic pathways and a plausible route for its chemical synthesis. Detailed experimental protocols for key methodologies are provided, along with structured data presentation and visualizations to facilitate understanding and application in a research and drug development context.

Chemical Structure and Properties

This compound is a benzamide (B126) derivative with a complex structure that contributes to its pharmacological activity.

IUPAC Name: 4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]benzamide[3]

CAS Number: 81329-71-7[3]

Molecular Formula: C₂₂H₂₈N₂O₃[4]

Molecular Weight: 368.47 g/mol [4]

Chemical Structure:

this compound Chemical Structure

Table 1: Physicochemical Properties of this compound

PropertyValueReference
AppearanceWhite to off-white solid[4]
SolubilityMethanol (B129727): ≥ 250 mg/mL, DMSO: 100 mg/mL[4]
StoragePowder: -20°C for 3 years; In solvent (-80°C): 6 months[4]

Biological Formation: Metabolic Pathways of Encainide

This compound is endogenously synthesized through the hepatic metabolism of Encainide. This process is primarily mediated by the cytochrome P450 enzyme system, specifically the CYP2D6 isoform. The metabolic conversion involves O-demethylation of Encainide. The rate of this metabolism is subject to genetic polymorphism, leading to different patient phenotypes: extensive metabolizers (EM) and poor metabolizers (PM). In extensive metabolizers, Encainide undergoes significant first-pass metabolism, leading to higher plasma concentrations of its active metabolites, including this compound, compared to the parent drug.[2]

Metabolic Pathway of Encainide to this compound Encainide Encainide Metabolite1 O-demethyl encainide (ODE) Encainide->Metabolite1 CYP2D6 (O-demethylation) This compound This compound (MODE) (3-methoxy-O-demethyl encainide) Metabolite1->this compound Further Metabolism

Fig. 1: Metabolic conversion of Encainide.

Proposed Chemical Synthesis Pathway

A plausible synthetic route for this compound can be devised through a retrosynthetic analysis, which involves the disconnection of the target molecule into simpler, commercially available starting materials. The key disconnection is the amide bond, a common and reliable transformation in organic synthesis.

Retrosynthetic Analysis

The retrosynthesis of this compound begins by disconnecting the amide bond, leading to two key precursors: 4-hydroxy-3-methoxybenzoic acid and 2-(2-(1-methylpiperidin-2-yl)ethyl)aniline.

Retrosynthetic Analysis of this compound This compound This compound Precursor1 4-hydroxy-3-methoxybenzoic acid This compound->Precursor1 Amide Disconnection Precursor2 2-(2-(1-methylpiperidin-2-yl)ethyl)aniline This compound->Precursor2 Amide Disconnection

Fig. 2: Key disconnection in the retrosynthesis of this compound.
Forward Synthesis

The forward synthesis involves the coupling of the two precursor molecules. This can be achieved through a standard amide coupling reaction.

Step 1: Synthesis of 2-(2-(1-methylpiperidin-2-yl)ethyl)aniline

This precursor can be synthesized from commercially available starting materials through a multi-step process, which is a common strategy for preparing substituted anilines.

Step 2: Amide Coupling

The final step is the formation of the amide bond between 4-hydroxy-3-methoxybenzoic acid and 2-(2-(1-methylpiperidin-2-yl)ethyl)aniline. This can be accomplished using a variety of coupling reagents.

Proposed Forward Synthesis of this compound cluster_step1 Step 1: Synthesis of Amine Precursor cluster_step2 Step 2: Amide Coupling Start1 Commercially Available Starting Materials Intermediate1 Intermediate Products Start1->Intermediate1 Multi-step synthesis Precursor2 2-(2-(1-methylpiperidin-2-yl)ethyl)aniline Intermediate1->Precursor2 This compound This compound Precursor2->this compound Precursor1 4-hydroxy-3-methoxybenzoic acid Precursor1->this compound Amide Coupling Reagent (e.g., HATU, DIPEA)

Fig. 3: Overview of the proposed chemical synthesis of this compound.

Experimental Protocols

Protocol for In Vitro Metabolism of Encainide to this compound

This protocol describes a method to study the metabolism of Encainide to this compound using human liver microsomes.

Materials:

  • Encainide hydrochloride

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare a stock solution of Encainide hydrochloride in water.

  • In a microcentrifuge tube, combine human liver microsomes (final protein concentration 0.5 mg/mL), phosphate buffer, and the Encainide stock solution (final substrate concentration 10 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.

  • Transfer the supernatant to a clean tube for HPLC analysis.

Workflow for In Vitro Metabolism of Encainide Start Prepare Reaction Mixture (Microsomes, Buffer, Encainide) Preincubation Pre-incubate at 37°C Start->Preincubation Reaction Initiate with NADPH Regenerating System Preincubation->Reaction Incubation Incubate at 37°C for 60 min Reaction->Incubation Termination Terminate with Acetonitrile Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Analysis Analyze Supernatant by HPLC Centrifugation->Analysis

Fig. 4: Experimental workflow for the in vitro metabolism study.
Protocol for Isolation and Quantification of this compound from Plasma

This protocol outlines a procedure for extracting this compound from a plasma sample and quantifying it using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plasma sample containing this compound

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute this compound and the IS with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (determined by UV scan of this compound) or Mass Spectrometry (for higher sensitivity and specificity).

    • Quantification: Create a calibration curve using known concentrations of this compound standard. Determine the concentration in the sample by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Workflow for this compound Isolation and Quantification cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_hplc HPLC Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into HPLC Reconstitute->Inject Detect UV or MS Detection Inject->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Fig. 5: Workflow for the isolation and quantification of this compound from plasma.

Quantitative Data

The following table summarizes key quantitative data related to this compound.

Table 2: Quantitative Pharmacological and Analytical Data for this compound

ParameterValueReference
Minimally Effective Plasma Concentration~100 ng/mL[2]
HPLC Limit of Quantification (Proposed Method)1-10 ng/mL (achievable with MS detection)General HPLC-MS performance
In Vitro Metabolism Reaction Time60 minutesStandard protocol
Plasma Sample Volume for Analysis100 µLStandard protocol

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and analysis of this compound. By understanding both its biological formation as a metabolite of Encainide and a plausible route for its chemical synthesis, researchers and drug development professionals are better equipped to study its pharmacological properties and potential therapeutic applications. The detailed experimental protocols and workflows offer a practical foundation for laboratory investigation of this important active metabolite.

References

The In Vivo Conversion of Encainide to Modecainide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of the antiarrhythmic drug encainide (B1671269) to its active metabolites, O-desmethyl encainide (ODE) and 3-methoxy-O-desmethyl encainide (MODE), with a focus on the latter. The document details the underlying enzymatic pathways, pharmacokinetic profiles across different patient populations, and methodologies for experimental analysis.

Introduction

Encainide is a Class IC antiarrhythmic agent that undergoes extensive and polymorphic metabolism in the liver. Its therapeutic and toxic effects are significantly influenced by the formation of its pharmacologically active metabolites. Understanding the conversion of encainide to its primary active metabolites, O-desmethyl encainide (ODE) and 3-methoxy-O-desmethyl encainide (MODE), is critical for its safe and effective clinical use. This guide delves into the core aspects of this metabolic process.

The Metabolic Pathway of Encainide

The primary metabolic pathway for encainide involves O-demethylation, a reaction predominantly catalyzed by the cytochrome P450 enzyme, CYP2D6. This process is genetically polymorphic, leading to two principal phenotypes: extensive metabolizers (EMs) and poor metabolizers (PMs).

In extensive metabolizers, who constitute over 90% of the population, encainide is rapidly converted to O-desmethyl encainide (ODE).[1] ODE is then further metabolized to 3-methoxy-O-desmethyl encainide (MODE).[1] Both ODE and MODE are potent antiarrhythmic agents and are the major contributors to the clinical effects of encainide in this population. A minor metabolic route for encainide is N-demethylation.

Poor metabolizers, on the other hand, have a genetic deficiency in CYP2D6 activity.[2] Consequently, they exhibit a significantly reduced ability to O-demethylate encainide, leading to much higher plasma concentrations of the parent drug and very low to undetectable levels of ODE and MODE.[1]

Encainide_Metabolism Encainide Encainide ODE O-desmethyl encainide (ODE) (Active Metabolite) Encainide->ODE CYP2D6 (O-demethylation) NDE N-desmethyl encainide (NDE) Encainide->NDE N-demethylation (Minor Pathway) MODE 3-methoxy-O-desmethyl encainide (MODE) (Active Metabolite) ODE->MODE Further Metabolism

Figure 1: Metabolic Pathway of Encainide

Pharmacokinetic Profiles: Extensive vs. Poor Metabolizers

The genetic polymorphism in CYP2D6 activity results in starkly different pharmacokinetic profiles of encainide and its metabolites between extensive and poor metabolizers.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for encainide, ODE, and MODE in both extensive and poor metabolizer phenotypes.

Table 1: Pharmacokinetic Parameters of Encainide

ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)
Oral Bioavailability ~30%[1]~88%[1]
Systemic Clearance 1.8 L/min[1]0.2 L/min[1]
Elimination Half-life ~2.5 hours[1]8-11 hours[1]

Table 2: Plasma Concentrations of Encainide and its Metabolites

CompoundExtensive Metabolizers (EM)Poor Metabolizers (PM)
Encainide Low10- to 20-fold higher than EMs[1]
O-desmethyl encainide (ODE) Higher than encainide[1]Considerably less than EMs[1]
3-methoxy-O-desmethyl encainide (MODE) Higher than encainide[1]Not formed[1]

Table 3: Minimally Effective Plasma Concentrations

CompoundConcentration
Encainide ~300 ng/mL[1]
O-desmethyl encainide (ODE) ~35 ng/mL[1]
3-methoxy-O-desmethyl encainide (MODE) ~100 ng/mL[1]

Experimental Protocols

Quantification of Encainide and Metabolites in Plasma

A validated high-performance liquid chromatography (HPLC) method with UV detection is commonly used for the simultaneous quantification of encainide, ODE, and MODE in plasma.

HPLC_Workflow cluster_extraction Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample Buffer Add Buffer (pH 8.5) Plasma->Buffer Extract Liquid-Liquid Extraction (n-butyl chloride with 5% isopropanol) Buffer->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject onto HPLC System Reconstitute->Inject Separate Chromatographic Separation (Silica Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Quantify Quantification Detect->Quantify

Figure 2: HPLC Workflow for Encainide Analysis

Methodology:

  • Sample Preparation:

    • To a plasma sample, add a buffer to adjust the pH to 8.5.[3]

    • Perform a liquid-liquid extraction using n-butyl chloride containing 5% (v/v) isopropyl alcohol.[3]

    • Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the residue in the HPLC mobile phase.

  • Chromatographic Conditions:

    • Column: Silica column.[3]

    • Mobile Phase: A mixture of ethanol, water, and methanesulfonic acid (e.g., 500:60:0.2, v/v/v).[3]

    • Detection: UV absorbance at 254 nm.[3]

  • Quantification:

    • Create a standard curve using known concentrations of encainide, ODE, and MODE.

    • Quantify the analytes in the plasma samples by comparing their peak areas to the standard curve.

In Vitro Metabolism using Human Liver Microsomes

This assay demonstrates the CYP2D6-mediated metabolism of encainide to its metabolites.

Methodology:

  • Incubation Mixture:

    • Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes), and a buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Pre-warm the mixture to 37°C.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding encainide to the pre-warmed incubation mixture.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant for the disappearance of encainide and the formation of ODE and MODE using the HPLC method described above.

  • Control Experiments:

    • Include a control incubation without the NADPH-regenerating system to demonstrate that the metabolism is NADPH-dependent (and thus likely CYP-mediated).

    • Include a control incubation with a known CYP2D6 inhibitor (e.g., quinidine) to confirm the involvement of this specific enzyme.

Phenotyping of Extensive and Poor Metabolizers

The debrisoquine (B72478) hydroxylation test is a classic method to determine an individual's CYP2D6 phenotype.

Phenotyping_Workflow Administer Administer Oral Dose of Debrisoquine Collect Collect Urine for 8 Hours Administer->Collect Analyze Analyze Urine for Debrisoquine and 4-hydroxydebrisoquine (e.g., by GC or HPLC) Collect->Analyze Calculate Calculate Metabolic Ratio (MR): [Debrisoquine] / [4-hydroxydebrisoquine] Analyze->Calculate Phenotype Determine Phenotype Calculate->Phenotype EM Extensive Metabolizer (EM) (Low MR) Phenotype->EM MR < 12.6 PM Poor Metabolizer (PM) (High MR) Phenotype->PM MR > 12.6

References

Pharmacokinetics and pharmacodynamics of Modecainide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Encainide (B1671269)

Disclaimer: The following information is for scientific and research purposes only. Encainide (formerly marketed as Enkaid®) was withdrawn from the U.S. market in 1991 due to proarrhythmic effects observed in clinical trials. It is not available for clinical use. This guide provides a historical and scientific overview of its pharmacological properties.

Introduction

Encainide is a Class IC antiarrhythmic agent, a benzanilide (B160483) derivative, that was used for the management of ventricular and supraventricular arrhythmias.[1][2] Its clinical use was curtailed due to findings from the Cardiac Arrhythmia Suppression Trial (CAST), which indicated an increased risk of mortality in post-myocardial infarction patients with asymptomatic ventricular arrhythmias.[3] Encainide's complex pharmacokinetic and pharmacodynamic profile is characterized by a genetically determined metabolic polymorphism and the formation of active metabolites that significantly contribute to its overall effect.[4][5]

Pharmacodynamics

Mechanism of Action

Encainide and its active metabolites exert their antiarrhythmic effects primarily by blocking voltage-gated sodium channels in the cardiac cell membrane.[6][7] This action is characteristic of Class IC antiarrhythmic drugs. The key effects are:

  • Inhibition of Fast Sodium Channels: By binding to the fast sodium channels, encainide slows the rapid influx of sodium ions during Phase 0 of the cardiac action potential. This reduces the maximum rate of depolarization (Vmax), thereby slowing impulse conduction through the atria, atrioventricular (AV) node, His-Purkinje system, and ventricles.[1][6]

  • Effect on Refractory Periods: Encainide causes a slight but significant prolongation of the effective refractory periods in various cardiac tissues.[7]

  • Minimal Effect on Action Potential Duration: It has little to no effect on the overall duration of the action potential.[1]

The most pronounced electrophysiological effect of encainide is on the His-Purkinje system.[7]

Electrophysiological Effects

The electrophysiological effects of encainide are evident on the electrocardiogram (ECG) and through intracardiac studies. These effects are dose-dependent and vary based on the patient's metabolic phenotype due to the contribution of active metabolites.[1][8]

Table 1: Electrophysiological Effects of Encainide

ParameterEffectReference
ECG Intervals
PR IntervalIncreased[1]
QRS DurationIncreased[1][9]
QT IntervalIncreased (primarily due to QRS widening)[1]
Intracardiac Conduction
Atrial Conduction (A-H interval)Prolonged[1][8]
His-Purkinje Conduction (H-V interval)Prolonged[1][8]
Refractory Periods
Atrial Effective Refractory PeriodIncreased[1][8]
Ventricular Effective Refractory PeriodIncreased[1][8]
AV Nodal ConductionDepressed[8]

Pharmacokinetics

The pharmacokinetics of encainide are complex, largely due to its metabolism, which is subject to genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme.[4][5] This leads to two distinct populations: extensive metabolizers (EM) and poor metabolizers (PM).[4]

Absorption

Encainide is well-absorbed after oral administration.[6]

Metabolism

Encainide undergoes extensive first-pass metabolism in the liver, primarily through O-demethylation and subsequent 3-methoxy-O-demethylation, processes governed by the CYP2D6 enzyme.[4][6][10]

  • Extensive Metabolizers (EM): Comprising over 90% of the population, these individuals rapidly metabolize encainide into two major active metabolites: O-desmethyl encainide (ODE) and 3-methoxy-O-desmethyl encainide (3-MODE).[4] In EMs, the plasma concentrations of these metabolites are higher than that of the parent drug.[4]

  • Poor Metabolizers (PM): Representing less than 10% of the population, these individuals have deficient CYP2D6 activity.[4] Consequently, they metabolize encainide poorly, leading to significantly higher plasma concentrations of the parent drug and very low to undetectable levels of ODE and 3-MODE.[4]

Another metabolite, N-desmethyl-encainide (NDE), is also formed, and its production appears to be similar in both EM and PM groups.[4]

Distribution

Encainide has a plasma protein binding of 70-78%.[4]

Excretion

A radiolabeled dose of encainide is excreted in approximately equal amounts in the urine and feces.[3]

Table 2: Pharmacokinetic Parameters of Encainide and its Active Metabolites

ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)Reference
Encainide
Oral Bioavailability~30%~88%[4]
Elimination Half-life~2.5 hours8-11 hours[4]
Systemic Clearance~1.8 L/min~0.2 L/min[4]
O-desmethyl encainide (ODE)
Clearance~914 ml/min~366 ml/min[11]
3-methoxy-O-desmethyl encainide (3-MODE)
Clearance~289 ml/min~189 ml/min[11]
Minimally Effective Plasma Concentration
Encainide~300 ng/mL[4]
ODE~35 ng/mL[4]
3-MODE~100 ng/mL[4]

Experimental Protocols

Quantification of Encainide and Metabolites in Plasma and Urine

A common method for the simultaneous quantification of encainide, ODE, and 3-MODE in biological fluids is High-Performance Liquid Chromatography (HPLC).[12]

  • Sample Preparation:

    • Plasma or urine samples are buffered to a pH of 8.5.

    • The compounds are extracted using N-butyl chloride containing 5% (v/v) isopropyl alcohol.

  • Chromatographic Separation:

    • The extracted analytes are separated on a silica (B1680970) column.

    • The mobile phase consists of ethanol:water:methanesulfonic acid in a ratio of 500:60:0.2 (v/v/v).

  • Detection and Quantification:

    • Detection is performed by measuring the UV absorbance at 254 nm.

    • The lower limit of detection is typically 5 ng/mL in plasma and 25 ng/mL in urine.[12]

    • The method has been shown to be linear from 5 to 5,000 ng/mL for plasma.[12]

Intracardiac Electrophysiologic Studies

These studies are performed to assess the effects of a drug on the heart's conduction system.

  • Procedure:

    • Catheter electrodes are inserted percutaneously and positioned in various locations within the heart (e.g., high right atrium, His bundle region, right ventricular apex).

    • Baseline electrophysiologic measurements are recorded, including sinus node recovery time, and conduction intervals (A-H, H-V).

    • Programmed electrical stimulation is used to determine atrial and ventricular effective refractory periods.

    • Encainide is administered (intravenously or orally), and the electrophysiologic measurements are repeated.[13][14]

Visualizations

Signaling Pathway: Mechanism of Action

cluster_membrane Cardiac Cell Membrane Na_channel Voltage-Gated Sodium Channel (Nav1.5) Na_influx Fast Na+ Influx (Phase 0) Na_channel->Na_influx Mediates Encainide Encainide & Active Metabolites (ODE, 3-MODE) Encainide->Na_channel Blocks Depolarization Slower Rate of Depolarization (↓Vmax) Na_influx->Depolarization Conduction Slowed Conduction Velocity Depolarization->Conduction Effect Antiarrhythmic Effect Conduction->Effect

Caption: Mechanism of action of Encainide on cardiac sodium channels.

Experimental Workflow: Pharmacokinetic Analysis

start Start: Collect Plasma/Urine Samples buffer Buffer Samples to pH 8.5 start->buffer extract Liquid-Liquid Extraction (N-butyl chloride + Isopropyl Alcohol) buffer->extract hplc Inject into HPLC System (Silica Column) extract->hplc separate Chromatographic Separation hplc->separate detect UV Detection at 254 nm separate->detect quantify Quantify Concentrations (Encainide, ODE, 3-MODE) detect->quantify end End: Pharmacokinetic Data quantify->end

Caption: Workflow for HPLC-based pharmacokinetic analysis of Encainide.

Logical Relationship: Metabolic Pathway

Encainide Encainide ODE O-desmethyl encainide (ODE) (Active) Encainide->ODE CYP2D6 (O-demethylation) NDE N-desmethyl encainide (NDE) Encainide->NDE N-demethylation 3MODE 3-methoxy-O-desmethyl encainide (3-MODE) (Active) ODE->3MODE CYP2D6 (3-methoxylation) Excretion Excretion ODE->Excretion 3MODE->Excretion NDE->Excretion

Caption: Metabolic pathway of Encainide via CYP2D6.

Conclusion

Encainide is a potent Class IC antiarrhythmic agent with a complex pharmacokinetic profile dominated by the genetic polymorphism of the CYP2D6 enzyme. Its antiarrhythmic effects are mediated not only by the parent drug but also by its active metabolites, ODE and 3-MODE, particularly in extensive metabolizers. The significant differences in drug and metabolite concentrations between extensive and poor metabolizers underscore the challenges in its therapeutic use. Although no longer clinically available, the study of encainide has provided valuable insights into pharmacogenetics, drug metabolism, and the mechanisms of cardiac arrhythmias.

References

An In-depth Technical Guide on the Core Effects of Flecainide on Cardiac Action Potential Duration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flecainide (B1672765) is a Class Ic antiarrhythmic agent utilized in the management of a variety of cardiac arrhythmias.[1] Its primary mechanism of action involves the blockade of cardiac sodium channels, which subsequently alters the characteristics of the cardiac action potential.[1][2] This guide provides a detailed examination of the electrophysiological effects of flecainide, with a specific focus on its impact on the duration of the cardiac action potential. It synthesizes quantitative data from multiple studies, outlines common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Electrophysiological Effects of Flecainide

Flecainide's principal effect on the cardiac action potential is mediated through its potent, rate-dependent blockade of the fast inward sodium current (INa).[2][3] This action slows the maximum upstroke velocity (Vmax) of phase 0 of the action potential, leading to a reduction in conduction velocity.[2][4] The drug exhibits a high affinity for open-state Na+ channels and demonstrates slow unbinding kinetics during diastole, which contributes to a prolongation of the refractory period.[1]

Beyond its effects on sodium channels, flecainide also influences potassium currents. It has been shown to inhibit the rapid component of the delayed rectifier potassium current (IKr), which can lead to a prolongation of the action potential duration (APD) in ventricular and atrial muscle fibers.[1] Conversely, in Purkinje fibers, flecainide can cause a shortening of the APD due to the predominant effect of Na+ channel blockade.[1]

Quantitative Data on Flecainide's Effects

The following tables summarize the quantitative effects of flecainide on various electrophysiological parameters as reported in the literature.

Table 1: Effects of Flecainide on Action Potential Parameters in Guinea Pig Papillary Muscle

Concentration (μmol/L)Change in Action Potential Duration at 30% Repolarization (APD30)Change in Action Potential Duration at 90% Repolarization (APD90)Change in Maximal Upstroke Velocity (Vmax) at 1 Hz
Up to 10IncreaseIncrease~40% decrease at 10 μmol/L
30Shortening-Decrease in amplitude

Data sourced from a study on guinea pig papillary muscle.[2]

Table 2: Effects of Flecainide in a Canine Model of Atrial Fibrillation

Flecainide AdministrationAtrial Effective Refractory Period (ERP)Conduction Velocity
Two dose levelsTachycardia-dependent increaseTachycardia-dependent reduction

Data from an experimental model of sustained atrial fibrillation in dogs.[5]

Experimental Protocols

The investigation of flecainide's effects on cardiac action potential duration involves a variety of sophisticated experimental techniques.

Monophasic Action Potential (MAP) Recording

This technique is used to measure action potential duration in beating hearts.[6]

  • Objective: To record action potentials from the epicardial or endocardial surface of the heart.

  • Methodology:

    • Isolated hearts (e.g., from pigs or rabbits) are perfused with a physiological solution.[6]

    • A multi-electrode grid is placed on the ventricular surface to record local electrograms.[6]

    • A reference electrode (e.g., a KCl electrode) is placed at a remote location, such as the aortic root or left atrium.[6]

    • Monophasic action potentials are recorded, and the duration is measured at different percentages of repolarization (e.g., APD50 and APD90).[7]

Patch-Clamp Electrophysiology

This is a high-resolution technique for studying the effects of drugs on individual ion channels in isolated cardiomyocytes.[8]

  • Objective: To measure the effect of flecainide on specific ion currents, such as INa and IKr.

  • Methodology:

    • Cardiomyocytes are isolated from cardiac tissue (e.g., human-induced pluripotent stem cell-derived cardiomyocytes).[8]

    • A glass micropipette with a very small opening is sealed onto the surface of the cell membrane.

    • The membrane patch is then ruptured to allow electrical access to the cell interior (whole-cell configuration).

    • Voltage-clamp protocols are applied to elicit specific ion currents.

    • Flecainide is applied at various concentrations, and the changes in current amplitude and kinetics are measured.[8]

In Vivo Electrophysiological Studies

These studies are conducted in anesthetized animals to assess the effects of flecainide in a more physiologically relevant context.[4]

  • Objective: To determine the use-dependent effects of flecainide on ventricular conduction in vivo.

  • Methodology:

    • An animal model (e.g., anesthetized dogs) is prepared with atrioventricular block.[4]

    • Epicardial activation mapping is used to measure conduction times across the ventricle at various pacing cycle lengths.[4]

    • Flecainide is infused to achieve stable plasma concentrations.

    • The time course and pattern of conduction slowing are analyzed to determine the kinetics of sodium channel block.[4]

Visualizations

Signaling Pathway of Flecainide Action

Flecainide_Mechanism Flecainide Flecainide Na_Channel Voltage-Gated Na+ Channel (Open State) Flecainide->Na_Channel Blocks IKr_Channel Delayed Rectifier K+ Channel (IKr) Flecainide->IKr_Channel Inhibits Phase0 Phase 0 Depolarization Na_Channel->Phase0 Decreases Vmax APD Action Potential Duration (APD) Na_Channel->APD Shortens (Purkinje Fibers) IKr_Channel->APD Prolongs (Atria/Ventricles) Conduction Conduction Velocity Phase0->Conduction Slows ERP Effective Refractory Period (ERP) APD->ERP Prolongs

Caption: Mechanism of Flecainide's effect on cardiac action potential.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application & Data Acquisition cluster_analysis Data Analysis Isolation Isolate Cardiomyocytes Culture Culture Cells Isolation->Culture Patch Establish Whole-Cell Patch-Clamp Culture->Patch Voltage_Clamp Apply Voltage-Clamp Protocols Patch->Voltage_Clamp Record_Baseline Record Baseline Ion Currents Voltage_Clamp->Record_Baseline Apply_Flecainide Apply Flecainide (Varying Concentrations) Record_Baseline->Apply_Flecainide Record_Post_Drug Record Post-Drug Ion Currents Apply_Flecainide->Record_Post_Drug Analyze Analyze Current Amplitude and Kinetics Record_Post_Drug->Analyze Dose_Response Generate Dose-Response Curves Analyze->Dose_Response

Caption: Workflow for patch-clamp analysis of Flecainide's effects.

Conclusion

Flecainide exerts complex, concentration- and tissue-dependent effects on the cardiac action potential duration. Its primary mechanism of slowing conduction by blocking sodium channels is well-established.[1][2] However, its influence on potassium channels adds another layer of complexity to its electrophysiological profile, contributing to both its therapeutic efficacy and potential proarrhythmic risk.[1] A thorough understanding of these multifaceted actions, supported by robust experimental data, is crucial for the continued development and safe application of this and similar antiarrhythmic agents.

References

In Vitro Electrophysiology of Class Ic Antiarrhythmic Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the cellular electrophysiological effects of Class Ic antiarrhythmic drugs, with a focus on indecainide (B1671866) as a representative agent, due to the absence of specific public data for "Modecainide."

This technical guide provides an in-depth analysis of the in vitro electrophysiological properties of Class Ic antiarrhythmic agents. Due to the lack of available scientific literature on a compound named "this compound," this document focuses on the well-characterized Class Ic agent, indecainide. Data on flecainide (B1672765), another prominent drug in this class, is also included for comparative purposes. This guide is intended for researchers, scientists, and drug development professionals working in the field of cardiac electrophysiology and antiarrhythmic drug discovery.

Class Ic antiarrhythmic drugs are potent sodium channel blockers characterized by their slow dissociation kinetics.[1][2][3] This mechanism of action leads to a pronounced, frequency-dependent depression of the maximal rate of rise of the action potential upstroke (Vmax), resulting in slowed conduction velocity in cardiac tissue.[1][4] These agents are primarily used in the management of various cardiac arrhythmias.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of indecainide and flecainide on key electrophysiological parameters as determined in various in vitro studies.

Table 1: Effects of Indecainide on Cardiac Action Potential Parameters in Canine Myocardial Preparations

ParameterTissueConcentrationEffectReference
Vmax (Maximum Upstroke Velocity) Purkinje Fibers1 µM[4]
3 µM[4]
Papillary Muscle1 µM[4]
3 µM[4]
Action Potential Duration (APD) Purkinje Fibers1 µM, 3 µM[4]
Papillary Muscle1 µM, 3 µMNo significant change[4]
Effective Refractory Period (ERP) Purkinje Fibers1 µM, 3 µM[4]
Conduction Velocity Purkinje Fibers1 µM, 3 µM[4]

Note: ↓ indicates a decrease.

Table 2: Effects of Flecainide on Cardiac Action Potential Parameters in Myocardial Preparations

ParameterTissueConcentrationEffectReference
Vmax (Maximum Upstroke Velocity) Canine Ventricular Muscle1 µg/ml↓ by 52.5%[6]
10 µg/ml↓ by 79.8%[6]
Canine Purkinje Fibers1 µg/ml↓ by 18.6%[6]
10 µg/ml↓ by 70.8%[6]
Action Potential Duration (APD) Canine Ventricular Muscle0.1-10.0 µg/mlLengthened[6]
Canine Purkinje Fibers0.1-10.0 µg/mlShortened[6]
Effective Refractory Period (ERP) Canine Ventricular Muscle0.1-10.0 µg/ml[6]

Note: ↓ indicates a decrease, ↑ indicates an increase.

Experimental Protocols

The data presented above were primarily generated using standard microelectrode techniques in isolated cardiac tissue preparations.

1. Preparation of Isolated Cardiac Tissues:

  • Tissue Source: Hearts are excised from adult mongrel dogs or rabbits of either sex.[4][6]

  • Dissection: Papillary muscles and Purkinje fibers (false tendons) are dissected from the ventricles.[4][6]

  • Superfusion: The isolated tissues are placed in a tissue bath and superfused with oxygenated (95% O2, 5% CO2) Tyrode's solution at a constant temperature (typically 37°C).[4] The composition of the Tyrode's solution is critical and generally consists of (in mM): NaCl, KCl, CaCl2, MgCl2, NaHCO3, NaH2PO4, and glucose.

2. Electrophysiological Recordings:

  • Microelectrodes: Glass capillary microelectrodes filled with 3 M KCl are used to impale individual cardiac cells to record transmembrane action potentials.[4][6]

  • Stimulation: The tissues are stimulated at a constant frequency (e.g., 1 Hz) using external electrodes.[4]

  • Data Acquisition: The recorded action potentials are amplified, digitized, and analyzed to determine various parameters, including resting membrane potential, action potential amplitude, overshoot, duration at different levels of repolarization (e.g., APD50, APD90), and the maximum rate of rise of the action potential upstroke (Vmax).[6][7]

3. Assessment of Use-Dependency:

  • To evaluate the frequency-dependent effects of the drug, tissues are stimulated at varying cycle lengths.[4][6] The effect of the drug on Vmax is measured at each frequency to determine the onset and recovery from use-dependent block.[4]

Visualizations

Mechanism of Action of Class Ic Antiarrhythmics

G Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Na_Influx Sodium Influx (Phase 0) This compound This compound (e.g., Indecainide) This compound->Na_Channel Blocks (slow dissociation) Vmax Decreased Vmax Na_Influx->Vmax Reduced Conduction Slowed Conduction Velocity Vmax->Conduction Leads to

Caption: Mechanism of action of Class Ic antiarrhythmic agents.

Experimental Workflow for In Vitro Electrophysiology Studies

G Start Start: Tissue Preparation Isolation Isolate Purkinje Fibers or Papillary Muscles Start->Isolation Superfusion Superfuse with Oxygenated Tyrode's Solution Isolation->Superfusion Microelectrode Impale Cells with Microelectrodes Superfusion->Microelectrode Baseline Record Baseline Action Potentials Microelectrode->Baseline Drug_Admin Administer Indecainide (or other Class Ic agent) Baseline->Drug_Admin Post_Drug Record Action Potentials in the Presence of Drug Drug_Admin->Post_Drug Analysis Analyze Data: Vmax, APD, ERP Post_Drug->Analysis End End: Determine Electrophysiological Effects Analysis->End

Caption: Workflow for in vitro electrophysiology experiments.

References

In-Depth Technical Guide: Flecainide Binding Affinity for Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide (B1672765) is a Class IC antiarrhythmic agent utilized in the management of a variety of cardiac arrhythmias.[1] Its therapeutic and proarrhythmic effects are primarily mediated through its interaction with voltage-gated sodium channels, specifically the Nav1.5 isoform, which is predominantly expressed in the heart.[2][3] This guide provides a comprehensive overview of the binding affinity of flecainide for sodium channels, detailing the quantitative aspects of this interaction, the experimental methodologies used for its characterization, and the underlying molecular mechanisms.

Quantitative Analysis of Flecainide Binding Affinity

The interaction of flecainide with sodium channels is state-dependent, meaning its binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated). This state-dependent binding is a key determinant of its use-dependent channel blocking effects, where the degree of block increases with heart rate.

ParameterValueChannel StateExperimental ModelReference
IC50345 µMResting/Brief DepolarizationNon-inactivating mutants of Nav1.5 expressed in Xenopus oocytes[4][5]
IC507.4 µMUse-Dependent (Repetitive Stimulation)Non-inactivating mutants of Nav1.5 expressed in Xenopus oocytes[4][5]
KD11 µMOpenNon-inactivating mutant of Nav1.5[4][5]
KR~480 µMClosed (Resting)Wild-type and mutant hNav1.4 channels in tsA201 cells[6]
KI~18 µMInactivatedWild-type and mutant hNav1.4 channels in tsA201 cells[6]
EC50 (Vmax depression)14.6 µMNot specifiedCanine cardiac Purkinje fibers (normal [Na+]e)[7]
EC50 (Vmax depression)10.8 µMNot specifiedCanine cardiac Purkinje fibers (low [Na+]e)[7]
EC50 (Vmax depression)19.0 µMNot specifiedCanine cardiac Purkinje fibers (high [Na+]e)[7]
IC50 ([3H]batrachotoxin-A-benzoate displacement)Not specifiedNot specifiedCanine cardiac Purkinje fibers (modulated by [Na+]e)[7]

Experimental Protocols

The characterization of flecainide's binding affinity for sodium channels relies on sophisticated electrophysiological and biochemical techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique for studying the effects of flecainide on sodium channel function in real-time.

Objective: To measure the tonic and use-dependent block of sodium currents (INa) by flecainide.

Methodology:

  • Cell Preparation: Human embryonic kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected with the gene encoding the desired sodium channel isoform (e.g., SCN5A for Nav1.5).[3]

  • Recording Configuration: The whole-cell patch-clamp configuration is established, allowing for the control of the membrane potential and the recording of ionic currents flowing across the cell membrane.

  • Voltage Protocols:

    • Tonic Block: To determine the affinity for the resting/closed state, the membrane potential is held at a very negative potential (e.g., -180 mV) to ensure all channels are in the resting state.[6] A test pulse is then applied to elicit INa in the presence of varying concentrations of flecainide.

    • Use-Dependent Block: To assess the binding to open and inactivated states, a train of depolarizing pulses at a specific frequency (e.g., 0.1 Hz) is applied.[6] The progressive reduction in INa amplitude with successive pulses indicates use-dependent block.

    • Inactivated State Affinity: To specifically measure binding to the inactivated state, the membrane is held at a depolarized potential (e.g., -90 mV) to induce inactivation, followed by a test pulse.[6]

  • Data Analysis: The peak INa amplitude is measured in the absence and presence of different concentrations of flecainide. The concentration-response curves are then fitted with the Hill equation to determine the IC50 value.

Radioligand Binding Assays

These assays provide a direct measure of the binding of a drug to its receptor.

Objective: To determine the affinity of flecainide for the sodium channel by measuring the displacement of a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the sodium channel of interest.

  • Radioligand: A radiolabeled ligand that binds to a specific site on the sodium channel, such as [3H]batrachotoxin-A-benzoate, is used.[7]

  • Competition Assay: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled flecainide.

  • Detection: The amount of bound radioligand is measured using scintillation counting.

  • Data Analysis: The concentration of flecainide that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Signaling Pathways and Experimental Workflows

Mechanism of State-Dependent Binding

Flecainide exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state. This is a cornerstone of its antiarrhythmic action.

Resting Resting State (Low Affinity) Open Open State (High Affinity) Resting->Open Depolarization Inactivated Inactivated State (High Affinity) Open->Inactivated Inactivation Blocked Flecainide-Bound (Blocked) Open->Blocked Flecainide Binding Inactivated->Resting Repolarization Inactivated->Blocked Flecainide Binding Blocked->Resting Slow Dissociation

Caption: State-dependent binding of flecainide to the sodium channel.

Experimental Workflow for Whole-Cell Patch-Clamp

The following diagram illustrates the typical workflow for assessing the effect of flecainide on sodium channels using whole-cell patch-clamp.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture & Transfection Seal Gigaohm Seal Formation CellCulture->Seal Pipette Pipette Fabrication & Filling Pipette->Seal WholeCell Whole-Cell Configuration Seal->WholeCell VoltageProtocol Apply Voltage Protocol WholeCell->VoltageProtocol DrugApp Flecainide Application VoltageProtocol->DrugApp Recording Record Sodium Current DrugApp->Recording DataExtraction Peak Current Measurement Recording->DataExtraction DoseResponse Dose-Response Curve Generation DataExtraction->DoseResponse IC50 IC50 Determination DoseResponse->IC50

Caption: Workflow for patch-clamp analysis of flecainide effects.

Conclusion

The binding of flecainide to voltage-gated sodium channels is a complex, state-dependent process that is fundamental to its clinical efficacy and toxicity. A thorough understanding of its binding affinity, the experimental methods used to quantify it, and the molecular mechanisms involved is crucial for the development of safer and more effective antiarrhythmic drugs. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

Early-Stage Research on Encainide for Arrhythmia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Modecainide" did not yield relevant results. The following guide focuses on "Encainide," a Class Ic antiarrhythmic agent, which is likely the intended subject of the query. Encainide's primary antiarrhythmic effects are mediated through its active metabolites, O-desmethyl encainide (B1671269) (ODE) and 3-methoxy-O-desmethyl encainide (3MODE).

This technical guide provides an in-depth overview of the early-stage research on encainide and its active metabolites for the treatment of cardiac arrhythmias. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and early clinical studies of encainide and its metabolites.

Table 1: Antiarrhythmic Potency in Animal Models
CompoundAnimal ModelArrhythmia InductionEndpointMinimal Effective Dose / Converting Dose
Encainide MouseChloroform-induced fibrillationSuppressionLess potent than ODE
DogOuabain-induced tachyarrhythmiaConversion to sinus rhythm0.67 mg/kg (IV)[1]
DogCoronary artery ligationRestoration of sinus rhythm2.38 +/- 0.50 mg/kg[2]
O-desmethyl encainide (ODE) MouseChloroform-induced fibrillationSuppressionMost potent among metabolites[1]
DogOuabain-induced tachyarrhythmiaConversion to sinus rhythm0.15 mg/kg (IV)[1]
DogCoronary artery ligationRestoration of sinus rhythm0.63 +/- 0.14 mg/kg[2]
3-methoxy-O-desmethyl encainide (3MODE) MouseChloroform-induced fibrillationSuppressionLess potent than Encainide and ODE
DogOuabain-induced tachyarrhythmiaConversion to sinus rhythm0.39 mg/kg (IV)[1]
DogCoronary artery ligationRestoration of sinus rhythm1.39 +/- 0.30 mg/kg[2]
Table 2: Plasma Concentrations Associated with Antiarrhythmic Effects
CompoundSpeciesConditionEffective Plasma Concentration
Encainide DogOuabain-induced tachyarrhythmia244 ng/mL[1]
O-desmethyl encainide (ODE) DogOuabain-induced tachyarrhythmia77 ng/mL[1]
3-methoxy-O-desmethyl encainide (3MODE) DogOuabain-induced tachyarrhythmia164 ng/mL[1]
Table 3: Electrophysiological Effects in Dogs
CompoundDoseParameterEffect
Encainide 0.9 mg/kg and greaterQRS complexSignificantly prolonged[3]
H-V intervalSignificantly prolonged[3]
3-methoxy-O-desmethyl encainide (3MODE) Mean concentration of 774 +/- 229 ng/mLPR, AH, HV, QRS, and QT intervalsProlonged[4]
Right ventricular and accessory pathway effective refractory periodsProlonged[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the early-stage research of encainide are outlined below.

Chloroform-Induced Fibrillation in Mice

This model is used to assess the antifibrillatory activity of a compound.

  • Animals: Mice.

  • Procedure:

    • The test compound (Encainide, ODE, or 3MODE) is administered to the mice, typically via intraperitoneal injection.

    • After a set period to allow for drug absorption and distribution, the mice are exposed to chloroform (B151607) vapor.

    • The chloroform exposure induces ventricular fibrillation.

    • The ability of the compound to prevent the onset of fibrillation is observed and compared to a control group. The potency is often determined by the dose required to protect 50% of the animals (ED50).[1]

Ouabain-Induced Tachyarrhythmia in Dogs

This model is used to evaluate the efficacy of a drug in converting a chemically-induced ventricular arrhythmia to a normal sinus rhythm.

  • Animals: Anesthetized dogs.

  • Procedure:

    • Dogs are anesthetized, and baseline electrocardiogram (ECG) and hemodynamic parameters are recorded.

    • Ouabain, a cardiac glycoside, is infused intravenously to induce a stable ventricular tachyarrhythmia.

    • Once the arrhythmia is established, the test compound is administered intravenously.

    • The dose required to convert the tachyarrhythmia back to a stable sinus rhythm is determined. Plasma samples are often collected to correlate the antiarrhythmic effect with drug concentration.[1][2]

Coronary Artery Ligation in Conscious Dogs

This model creates a myocardial infarction to study arrhythmias arising from ischemic heart tissue, which is clinically relevant.

  • Animals: Conscious dogs.

  • Procedure:

    • A two-stage ligation of the left coronary artery is performed to induce a myocardial infarction. This is typically done under anesthesia.

    • The dogs are allowed to recover, and ventricular ectopy (premature ventricular contractions) develops.

    • Approximately 18 to 24 hours after the ligation, the conscious dogs are administered the test compound either intravenously or orally.

    • The reduction in ventricular ectopy is monitored using ECG recordings to determine the minimal effective dose.[1][2][5]

Electrophysiology Studies in Dogs

These studies are conducted to understand the effects of a drug on the electrical conduction system of the heart.

  • Animals: Anesthetized dogs.

  • Procedure:

    • Dogs are anesthetized, and catheters with electrodes are inserted into the heart, typically via a femoral vein.

    • His bundle electrograms are recorded to measure conduction times through different parts of the heart (A-H and H-V intervals).

    • Surface ECG is also recorded to measure intervals such as PR, QRS, and QT.

    • The test compound is infused intravenously at varying doses.

    • Changes in the electrophysiological parameters are measured at different drug concentrations to determine the drug's effect on cardiac conduction.[3]

Mechanism of Action and Signaling Pathways

Encainide is a Class Ic antiarrhythmic agent. Its primary mechanism of action is the blockade of fast sodium channels (Na+) in cardiac myocytes.

Encainide_Mechanism cluster_membrane Cardiac Myocyte Membrane cluster_effect Electrophysiological Effect Na_channel Fast Na+ Channel (Voltage-gated) Phase0 Phase 0 Depolarization (Action Potential Upstroke) Na_channel->Phase0 Reduced Na+ influx Encainide Encainide / Metabolites (ODE, 3MODE) Encainide->Na_channel Blocks Conduction Conduction Velocity Phase0->Conduction Slows Reentry Reentry Circuits Conduction->Reentry Suppresses Arrhythmia Arrhythmia Reentry->Arrhythmia Prevents

Caption: Mechanism of action of Encainide and its active metabolites.

Encainide and its metabolites, ODE and 3MODE, bind to and block the fast sodium channels in the heart muscle cells. This action slows the rapid influx of sodium ions during Phase 0 of the cardiac action potential, which reduces the rate of depolarization. Consequently, the speed at which electrical impulses are conducted through the heart is decreased. This slowing of conduction can interrupt and prevent the formation of reentry circuits, which are a common cause of tachyarrhythmias.[6][7]

Metabolic Pathway of Encainide

A significant aspect of encainide's pharmacology is its metabolism into more potent antiarrhythmic compounds.

Encainide_Metabolism Encainide Encainide ODE O-desmethyl encainide (ODE) (Active Metabolite) Encainide->ODE O-demethylation NDE N-demethyl encainide (NDE) Encainide->NDE N-demethylation MODE3 3-methoxy-O-desmethyl encainide (3MODE) (Active Metabolite) ODE->MODE3 Methoxy addition

Caption: Metabolic pathway of Encainide.

Encainide is extensively metabolized in the liver. The primary active metabolites are O-desmethyl encainide (ODE) and 3-methoxy-O-desmethyl encainide (3MODE), which are more potent than the parent drug in many respects.[1][6] Another metabolite, N-demethyl encainide (NDE), is also formed. The metabolic profile can vary between individuals, leading to differences in drug response.

References

The Role of Class IC Antiarrhythmics in Cardiac Conduction Velocity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The initial request specified "modecainide." However, this appears to be a likely misspelling of established Class IC antiarrhythmic drugs such as "encainide" or "flecainide." This guide will focus on the well-documented effects of flecainide (B1672765) and encainide (B1671269) as representative agents of this class to address the core requirements of the topic.

Introduction

Class IC antiarrhythmic agents are potent sodium channel blockers used in the management of cardiac arrhythmias. Their primary mechanism of action involves a marked depression of the rapid inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1] This action leads to a significant slowing of conduction velocity in cardiac tissue.[2][3] This technical guide provides an in-depth analysis of the role of these agents in modulating cardiac conduction velocity, with a focus on the underlying mechanisms, experimental data, and relevant methodologies.

Mechanism of Action

The principal effect of Class IC antiarrhythmics is the blockade of fast sodium channels in cardiac myocytes.[1] These drugs exhibit a high affinity for the open state of the Na+ channel and slow kinetics for unbinding from these channels during the diastolic phase of the cardiac cycle.[4][5] This "use-dependent" or "frequency-dependent" block means their effect is more pronounced at faster heart rates.[6][7]

The reduction in the peak INa leads to a decrease in the maximum rate of depolarization (Vmax) of the action potential.[8][9] According to the cable theory of impulse propagation, the conduction velocity is proportional to the square root of Vmax. Therefore, a reduction in Vmax directly translates to a slowing of conduction through atrial and ventricular myocardium, as well as the His-Purkinje system.[8][10]

cluster_drug_action Class IC Antiarrhythmic Action cluster_cellular_effect Cellular Electrophysiology cluster_tissue_effect Tissue Level Effect Class IC Drug Class IC Drug Fast Na+ Channel (Open State) Fast Na+ Channel (Open State) Class IC Drug->Fast Na+ Channel (Open State) Binds to Reduced I_Na Reduced I_Na Fast Na+ Channel (Open State)->Reduced I_Na Leads to Decreased V_max (Phase 0) Decreased V_max (Phase 0) Reduced I_Na->Decreased V_max (Phase 0) Slowed Conduction Velocity Slowed Conduction Velocity Decreased V_max (Phase 0)->Slowed Conduction Velocity

Mechanism of Action of Class IC Antiarrhythmics.

Electrophysiological Effects on Cardiac Conduction

Clinical and preclinical studies have consistently demonstrated the dose-dependent effects of flecainide and encainide on various electrocardiogram (ECG) and intracardiac intervals, which are direct reflections of their impact on conduction velocity.

Quantitative Data from Electrophysiological Studies

The following tables summarize the quantitative effects of flecainide and its analogs on key cardiac conduction parameters.

Table 1: Effect of Intravenous Flecainide on Intracardiac Conduction Intervals

ParameterDrug/DosageChange from BaselineSignificance
PA Interval Flecainide (2 mg/kg IV)ProlongedSignificant
AH Interval Flecainide (2 mg/kg IV)ProlongedSignificant
HV Interval Flecainide (2 mg/kg IV)ProlongedSignificant
QRS Duration Flecainide (2 mg/kg IV)IncreasedSignificant
HV Interval Flecainide (1 mg/kg IV)+15.7%-
QRS Duration Flecainide (1 mg/kg IV)+8.1%-
HV Interval Flecainide (2 mg/kg IV)+40.2%-
QRS Duration Flecainide (2 mg/kg IV)+24.2%-

Data compiled from multiple sources.[11][12]

Table 2: Comparative Effects of Encainide and its Metabolites on ECG Intervals

Metabolizer PhenotypeDrug/Metabolite Correlated with EffectEffect on QRS Prolongation
Poor Metabolizers EncainidePositive correlation
Extensive Metabolizers O-demethyl encainide (ODE)Strong positive correlation

Data from a study comparing different patient phenotypes.[13][14]

Experimental Protocols

The investigation of the effects of Class IC antiarrhythmics on cardiac conduction velocity involves a variety of in vitro and in vivo models.

In Vitro Electrophysiological Studies

Objective: To directly measure the effects of the drug on the action potential parameters of isolated cardiac tissues.

Methodology:

  • Tissue Preparation: Isolated cardiac preparations (e.g., canine Purkinje fibers, guinea pig papillary muscles) are dissected and mounted in a tissue bath.[9][15]

  • Superfusion: The tissue is superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O2 and 5% CO2 at a constant temperature (typically 37°C).

  • Microelectrode Recording: Standard glass microelectrodes filled with 3 M KCl are used to impale cardiac cells and record transmembrane action potentials.[16]

  • Drug Application: The drug of interest is added to the superfusate at various concentrations.

  • Data Acquisition and Analysis: Action potential parameters, including Vmax, action potential duration (APD), and resting membrane potential, are recorded and analyzed before and after drug application.[9]

Isolate Cardiac Tissue Isolate Cardiac Tissue Mount in Tissue Bath Mount in Tissue Bath Isolate Cardiac Tissue->Mount in Tissue Bath Superfuse with Solution Superfuse with Solution Mount in Tissue Bath->Superfuse with Solution Impale with Microelectrode Impale with Microelectrode Superfuse with Solution->Impale with Microelectrode Record Baseline AP Record Baseline AP Impale with Microelectrode->Record Baseline AP Apply Drug Apply Drug Record Baseline AP->Apply Drug Record Post-Drug AP Record Post-Drug AP Apply Drug->Record Post-Drug AP Analyze Data Analyze Data Record Post-Drug AP->Analyze Data

Workflow for In Vitro Electrophysiological Studies.
In Vivo Electrophysiological Studies in Animal Models

Objective: To assess the effects of the drug on cardiac conduction in a whole-animal model.

Methodology:

  • Animal Model: An appropriate animal model is chosen, such as a dog or rabbit.[17][18][19]

  • Anesthesia and Instrumentation: The animal is anesthetized, and multipolar electrode catheters are inserted into the heart via peripheral veins or arteries under fluoroscopic guidance.

  • Programmed Electrical Stimulation: A programmed electrical stimulation protocol is used to measure baseline intracardiac conduction intervals (PA, AH, HV) and refractory periods.[18]

  • Drug Administration: The drug is administered intravenously at a controlled rate.

  • Post-Drug Measurements: Electrophysiological measurements are repeated at specific time points after drug administration to assess changes in conduction and refractoriness.[12]

Clinical Electrophysiology Studies

Objective: To evaluate the electrophysiological effects of the drug in humans.

Methodology:

  • Patient Selection: Patients undergoing clinical electrophysiology studies for the evaluation of arrhythmias are enrolled.

  • Catheter Placement: Standard multipolar electrode catheters are placed in the right atrium, His bundle region, and right ventricle.

  • Baseline Measurements: Baseline conduction intervals and refractory periods are measured.

  • Drug Infusion: The drug is administered intravenously, typically as a loading dose followed by a maintenance infusion.[11][12]

  • Repeat Measurements: Electrophysiological parameters are reassessed during and after drug infusion to determine the drug's effect on cardiac conduction.[12]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow from drug administration to the ultimate effect on cardiac conduction.

Drug Administration Drug Administration Plasma Drug Concentration Plasma Drug Concentration Drug Administration->Plasma Drug Concentration Binding to Na+ Channels Binding to Na+ Channels Plasma Drug Concentration->Binding to Na+ Channels Decreased I_Na Decreased I_Na Binding to Na+ Channels->Decreased I_Na Reduced V_max Reduced V_max Decreased I_Na->Reduced V_max Slowed Myocardial Conduction Slowed Myocardial Conduction Reduced V_max->Slowed Myocardial Conduction Prolonged ECG Intervals (QRS, PR) Prolonged ECG Intervals (QRS, PR) Slowed Myocardial Conduction->Prolonged ECG Intervals (QRS, PR)

References

Methodological & Application

Application Notes and Protocols for Class I Antiarrhythmic Agents in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and protocols for the use of Class I antiarrhythmic agents, with a focus on Indecainide (B1671866), Flecainide (B1672765), and Tocainide (B1681335), in in vivo animal models. It is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of these sodium channel blockers. The information compiled herein is based on a comprehensive review of available scientific literature. Please note that the initial topic "Modecainide" is likely a misspelling of "Indecainide," a well-documented Class I antiarrhythmic agent.

Introduction to Class I Antiarrhythmic Agents

Class I antiarrhythmic drugs are sodium channel blockers that decrease the maximum rate of depolarization of the action potential (Phase 0).[1][2] By blocking the fast sodium channels in cardiomyocytes, these agents slow conduction velocity in the atria, ventricles, and His-Purkinje system.[1][3][4] This mechanism makes them effective in the treatment of various cardiac arrhythmias, including ventricular and supraventricular tachycardias.[5][6] The Vaughan Williams classification further subdivides Class I agents based on their effect on the action potential duration and the kinetics of sodium channel blockade.[5]

  • Class Ia: Prolong the action potential duration (e.g., Quinidine, Procainamide).

  • Class Ib: Shorten the action potential duration (e.g., Lidocaine (B1675312), Tocainide).[7]

  • Class Ic: Have minimal effect on the action potential duration but are potent inhibitors of conduction (e.g., Flecainide, Indecainide).[4]

Data Presentation: Dosage and Pharmacokinetics

The following tables summarize key quantitative data for Indecainide, Flecainide, and Tocainide from various in vivo animal studies. It is crucial to note that optimal dosages can vary significantly depending on the animal species, strain, age, and the specific arrhythmia model being used. Therefore, pilot dose-finding studies are strongly recommended.

Table 1: Indecainide Dosage and Pharmacokinetic Parameters in Animal Models
ParameterValueSpeciesRoute of AdministrationCitation
LD50 ~100 mg/kgMouse, RatOral[8]
Effective Dose (Ouabain-induced arrhythmia) 0.4 - 0.7 mg/kg"Intact Animals"Intravenous[3]
Subchronic Toxicity (No effect level) 20 mg/kg/dayRatDietary[8]
Subchronic Toxicity (Mortality observed) 12.5 - 25 mg/kg/dayDogOral[8]
Chronic Daily Dose (No carcinogenicity) 27.0 - 113.0 mg/kg/dayMouseDietary[9]
Plasma Half-life 3-5 hoursRat, Dog, MonkeyOral[10]
Peak Plasma Level Within 2 hoursMouse, Rat, Dog, MonkeyOral[10]
Table 2: Flecainide Dosage and Pharmacokinetic Parameters in Animal Models
ParameterValueSpeciesRoute of AdministrationCitation
Effective Dose (Catecholaminergic Polymorphic Ventricular Tachycardia) 20 mg/kgMouseIntraperitoneal[3]
Effective Dose (Ventricular Tachycardia) 1.0 - 2.0 mg/kg (loading dose) + 1.0 mg/kg/h (maintenance)DogIntravenous[11]
Oral Dose (Pharmacokinetic study) 4 - 6 mg/kgHorseOral[12]
Plasma Half-life 228 - 304 minutesHorseOral[12]
Peak Plasma Concentration 45 - 60 minutesHorseOral[12]
Table 3: Tocainide Dosage and Pharmacokinetic Parameters in Animal Models
ParameterValueSpeciesRoute of AdministrationCitation
Oral LD50 ~800 mg/kgMouseOral[7]
Oral LD50 ~1000 mg/kgRatOral[7]
Effective Dose (Ventricular Arrhythmias) 15–20 mg/kg, every 8 hoursDogOral[13]
Effective Dose (Ventricular Premature Complexes) 10 mg/kg (cumulative)DogIntravenous[14]
Effective Plasma Concentration (Ventricular Premature Beats) 5.0 µg/mLDogIntravenous[15]
Plasma Half-life ~15 hours (in patients, for reference)HumanOral[7]
Nonlinear Kinetics Observed At and above 20 mg/kgRatOral/Intraperitoneal[16]

Experimental Protocols

The following are generalized protocols for inducing and evaluating the effects of Class I antiarrhythmics in common rodent arrhythmia models. These should be adapted and optimized for specific experimental needs.

Aconitine-Induced Arrhythmia Model in Rats

This model is effective for screening drugs against ventricular arrhythmias initiated by sodium channel activation.

Materials:

  • Male Wistar rats (250-300g)

  • Aconitine (B1665448) solution (e.g., 10 µg/mL in sterile saline)

  • Class I antiarrhythmic agent (e.g., Indecainide hydrochloride)

  • Vehicle (e.g., sterile saline)

  • Anesthetic (e.g., urethane, 1.2 g/kg, i.p.)

  • ECG recording system with needle electrodes

  • Infusion pump

  • Heating pad

Procedure:

  • Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.

  • Insert subcutaneous needle electrodes for continuous ECG monitoring.

  • Allow the animal to stabilize for 15-20 minutes and record a baseline ECG.

  • Administer the Class I antiarrhythmic agent or vehicle. Suggested dose ranges for intraperitoneal (i.p.) administration are between 5-60 mg/kg, administered 30 minutes before aconitine.[17] For intravenous (i.v.) administration, a bolus followed by a continuous infusion can be adapted from canine studies, with appropriate dose adjustments for rodents.

  • Initiate a continuous intravenous infusion of aconitine to induce arrhythmias.

  • Monitor the ECG for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

  • Record the dose of aconitine required to induce each type of arrhythmia.

  • At the end of the experiment, euthanize the animal according to approved institutional guidelines.

Endpoints:

  • Dose of aconitine required to produce arrhythmias.

  • Duration and incidence of VT and VF.

  • Heart rate and ECG interval changes (PR, QRS, QT).

Coronary Artery Ligation-Induced Arrhythmia Model in Mice or Rats

This model mimics arrhythmias resulting from myocardial ischemia and infarction.

Materials:

  • Male mice (e.g., C57BL/6, 25-30g) or rats (e.g., Sprague-Dawley, 250-300g)

  • Anesthetic (e.g., isoflurane)

  • Rodent ventilator

  • Surgical instruments for thoracotomy

  • Suture material (e.g., 6-0 silk) for ligation

  • ECG recording system

  • Class I antiarrhythmic agent (e.g., Indecainide hydrochloride)

  • Vehicle (e.g., sterile saline)

Procedure:

  • Anesthetize the animal, intubate, and connect to a rodent ventilator.

  • Perform a left thoracotomy to expose the heart.

  • Pass a suture under the left anterior descending (LAD) coronary artery and ligate it. Successful ligation is confirmed by myocardial blanching.

  • Close the chest wall in layers.

  • Continuously monitor the ECG for arrhythmias, which typically occur in two phases: an early phase within the first 30 minutes and a delayed phase several hours later.

  • Administer the Class I antiarrhythmic agent or vehicle either prior to ligation (pre-treatment) or after the onset of arrhythmias (treatment). Intravenous administration is common in this model. Dosages can be extrapolated from canine studies (e.g., 1-5 mg/kg, i.v.), with careful monitoring for hemodynamic effects.[17]

  • Record the number and duration of VPBs, VT, and VF episodes for a defined period (e.g., 60 minutes post-ligation).

  • At the end of the experiment, the animal is euthanized, and the heart can be excised for infarct size determination (e.g., using TTC staining).

Endpoints:

  • Incidence and duration of VT and VF.

  • Number of VPBs.

  • Heart rate variability.

  • Infarct size.

  • Mortality rate.

Mandatory Visualizations

Signaling Pathway

cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Na_channel Voltage-gated Na+ Channel Depolarization Phase 0 Depolarization Na_channel->Depolarization Initiates Na_in Na+ Influx Na_in->Na_channel Na_out Na+ Na_out->Na_in Indecainide Indecainide (Class Ic Agent) Indecainide->Na_channel Blocks Conduction Slowed Conduction Velocity Depolarization->Conduction Leads to Arrhythmia Suppression of Re-entrant Arrhythmias Conduction->Arrhythmia Results in

Caption: Mechanism of action of Indecainide in a cardiomyocyte.

Experimental Workflow

start Animal Acclimatization anesthesia Anesthesia & Surgical Preparation start->anesthesia baseline Baseline ECG Recording (15-20 min) anesthesia->baseline treatment Administer Indecainide or Vehicle (i.p. or i.v.) baseline->treatment induction Induce Arrhythmia (e.g., Aconitine Infusion or Coronary Ligation) treatment->induction monitoring Continuous ECG Monitoring induction->monitoring data_analysis Data Analysis (Arrhythmia incidence, duration, etc.) monitoring->data_analysis end Euthanasia & Tissue Collection data_analysis->end

Caption: Experimental workflow for in vivo Indecainide studies in mice.

References

Protocols for isolating Modecainide from plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

An effective and reliable method for the isolation of Modecainide from plasma samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications. This document provides detailed protocols for three common extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). These protocols are based on established methods for structurally similar compounds, such as Flecainide (B1672765), and general best practices in bioanalysis.[1][2][3][4]

Introduction to Extraction Techniques

The choice of extraction method depends on various factors, including the desired sample purity, analyte concentration, and the subsequent analytical technique (e.g., HPLC, LC-MS/MS).[5][6]

  • Solid-Phase Extraction (SPE): A highly selective method that can provide very clean extracts, leading to reduced matrix effects in subsequent analyses.[1][7] It involves partitioning the analyte between a solid sorbent and the liquid plasma sample.

  • Liquid-Liquid Extraction (LLE): A classic technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous plasma sample and an organic solvent.[2][8]

  • Protein Precipitation (PPT): A rapid and simple method for removing the bulk of proteins from the plasma sample by adding a precipitating agent, usually an organic solvent.[9][10] While fast, it may result in less clean extracts compared to SPE or LLE.[11]

Experimental Protocols

Plasma Sample Preparation

Prior to extraction, plasma must be properly prepared from whole blood.

Protocol for Plasma Preparation:

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).[12]

  • Centrifuge the blood sample at 1,000-2,000 x g for 10 minutes at 4°C.[12][13]

  • Carefully aspirate the supernatant (plasma) and transfer it to a clean tube.[12]

  • Store plasma samples at -80°C until analysis.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from methods used for flecainide and other basic drugs, utilizing a C18 sorbent.[1][3][4]

Materials:

Procedure:

  • Sample Pre-treatment: Dilute 1 mL of the plasma sample with 3 mL of 2% ammonium hydroxide solution.[1]

  • Column Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the column.[1]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of a methanol/water solution (50:50, v/v).[4]

    • Wash the cartridge with 5 mL of an acetonitrile/water solution (45:55, v/v).[4]

  • Elution: Elute this compound from the cartridge with 5 mL of methanol.[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for the subsequent analytical method.

Workflow for Solid-Phase Extraction (SPE):

SPE_Workflow start Start pretreat Sample Pre-treatment (Plasma + 2% NH4OH) start->pretreat load Sample Loading pretreat->load condition SPE Cartridge Conditioning (Methanol, then Water) condition->load wash1 Wash 1 (Methanol/Water) load->wash1 wash2 Wash 2 (Acetonitrile/Water) wash1->wash2 elute Elution (Methanol) wash2->elute evap Evaporation & Reconstitution elute->evap end Analysis evap->end

Caption: Workflow for Solid-Phase Extraction of this compound.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a highly efficient method developed for the stereoselective analysis of flecainide.[2]

Materials:

  • Human plasma sample (1 mL)

  • Organic extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol)

  • Alkalinizing agent (e.g., 1 M sodium hydroxide)

  • Centrifuge

Procedure:

  • Sample Preparation: To 1 mL of plasma in a centrifuge tube, add a suitable internal standard.

  • Alkalinization: Add 100 µL of 1 M sodium hydroxide to the plasma sample to make it alkaline.

  • Extraction:

    • Add 5 mL of the organic extraction solvent.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.

Workflow for Liquid-Liquid Extraction (LLE):

LLE_Workflow start Start alkalinize Alkalinize Plasma Sample (add NaOH) start->alkalinize add_solvent Add Organic Solvent alkalinize->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge (Phase Separation) vortex->centrifuge collect Collect Organic Layer centrifuge->collect evap Evaporation & Reconstitution collect->evap end Analysis evap->end

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Protocol 3: Protein Precipitation (PPT)

This is a general and rapid protocol for removing proteins from plasma using acetonitrile.[9][10]

Materials:

  • Human plasma sample

  • Acetonitrile (containing 0.1% formic acid, optional for LC-MS compatibility)

  • Vortex mixer

  • Centrifuge or protein precipitation plate

Procedure:

  • Sample Preparation: Place 200 µL of the plasma sample into a microcentrifuge tube or a well of a 96-well protein precipitation plate.[9]

  • Precipitation: Add 600 µL of cold acetonitrile (a 3:1 ratio of solvent to plasma).[9][10]

  • Mixing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Separation:

    • Centrifugation Method: Centrifuge at 10,000 RPM for 10 minutes.[9]

    • Filtration Plate Method: Apply vacuum to the 96-well plate to collect the filtrate.[9]

  • Collection: Carefully collect the supernatant (or filtrate) for direct injection or further processing.

Workflow for Protein Precipitation (PPT):

PPT_Workflow start Start add_solvent Add Acetonitrile (3:1 ratio to plasma) start->add_solvent vortex Vortex Mix add_solvent->vortex separate Separate Precipitate (Centrifuge or Filter) vortex->separate collect Collect Supernatant separate->collect end Analysis collect->end

Caption: Workflow for Protein Precipitation of this compound.

Quantitative Data Summary

The following table summarizes quantitative data from published methods for the extraction of flecainide, a close structural analog of this compound. This data can serve as a benchmark for method development and validation for this compound.

ParameterLiquid-Liquid Extraction (Flecainide)[2]Solid-Phase Extraction (Flecainide)[4]
Recovery > 95%Not explicitly stated, but results agree well with LLE
Limit of Sensitivity/Quantification 2.5 ng/mL for each enantiomer100-2000 µg/L (equivalent to 100-2000 ng/mL)
Intra-assay Coefficient of Variation (CV) < 4.0%5-10% depending on concentration
Inter-assay Coefficient of Variation (CV) < 7.0%Not specified
Plasma Volume 1 mLNot explicitly stated, but typically 0.5-1 mL

Conclusion

The choice of protocol for isolating this compound from plasma will depend on the specific requirements of the analysis. Solid-Phase Extraction offers the cleanest extracts and is well-suited for sensitive LC-MS/MS analysis. Liquid-Liquid Extraction provides high recovery and is a robust and well-established technique. Protein Precipitation is the fastest method and is ideal for high-throughput screening, although it may be more susceptible to matrix effects. It is recommended to validate the chosen method for this compound to ensure it meets the required performance characteristics for accuracy, precision, and sensitivity.[14][15]

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Modecainide

Author: BenchChem Technical Support Team. Date: December 2025

AN-MDC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note presents a representative high-performance liquid chromatography (HPLC) method for the quantitative analysis of Modecainide, a major metabolite of the antiarrhythmic agent Encainide.[1] The described reversed-phase HPLC (RP-HPLC) method is designed for the determination of this compound in bulk drug substance and can be adapted for pharmaceutical dosage forms. The protocol includes details on sample preparation, chromatographic conditions, and method validation parameters. This method is proposed based on established analytical principles for similar basic drug compounds and provides a robust framework for the development of a validated stability-indicating assay.

Introduction

This compound is an active metabolite of Encainide, a class Ic antiarrhythmic drug.[1] Accurate and precise analytical methods are crucial for the quality control of the bulk drug substance and in various stages of pharmaceutical development, including formulation and stability testing. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and reproducibility.[2]

This document outlines a representative RP-HPLC method for the analysis of this compound. The method is based on common practices for the analysis of basic pharmaceutical compounds, aiming for symmetrical peak shapes and efficient separation.[3][4]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good retention and separation.[2][5]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium phosphate (B84403) monobasic (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

A summary of the proposed chromatographic conditions is provided in Table 1.

Table 1: Proposed Chromatographic Conditions for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.5, adjusted with phosphoric acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 20 µL
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (25 mM Potassium Phosphate, pH 3.5): Dissolve 3.4 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 40:60 (v/v) ratio. Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

Method Validation Summary

The proposed HPLC method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[2] A summary of representative validation data is presented in the following tables.

Linearity

The linearity of the method is established by analyzing a series of standard solutions at different concentrations.

Table 2: Representative Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
150,234
5251,170
10503,589
201,005,987
301,508,345
402,011,567
502,514,890
Correlation Coefficient (r²) > 0.999
Precision

Precision is evaluated by performing repeated analyses of the same sample.

Table 3: Representative Precision Data for this compound (n=6)

ParameterConcentration (µg/mL)Mean Peak Area% RSD
Repeatability 201,006,123< 1.0
Intermediate Precision 201,007,543< 2.0
Accuracy

Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix.

Table 4: Representative Accuracy (Recovery) Data for this compound

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%1615.999.4
100%2020.1100.5
120%2423.899.2
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are determined based on the signal-to-noise ratio.

Table 5: Representative LOD and LOQ for this compound

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Weighing Weigh this compound Reference Standard Stock_Solution Prepare Stock Solution (100 µg/mL) Standard_Weighing->Stock_Solution Working_Standards Prepare Working Standards (1-50 µg/mL) Stock_Solution->Working_Standards Injection Inject Samples and Standards Working_Standards->Injection Sample_Preparation Prepare Sample Solution Sample_Preparation->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 280 nm Chromatography->Detection Peak_Integration Peak Integration and Area Measurement Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for this compound analysis by HPLC.

Conclusion

The representative HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control and stability studies. Further optimization and validation may be required for specific sample matrices or for the analysis of related substances and degradation products.

References

Application Notes and Protocols: Investigating the Electrophysiological Effects of Modecainide using Patch-Clamp Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modecainide is a putative Class Ic antiarrhythmic agent, presumed to share mechanistic similarities with other drugs in this class, such as flecainide (B1672765). These drugs are potent blockers of cardiac sodium channels, a characteristic that underlies their efficacy in managing cardiac arrhythmias.[1] They exhibit a "use-dependent" or "rate-dependent" block, meaning their inhibitory action is more pronounced at faster heart rates.[2] This property is crucial for their therapeutic effect in tachyarrhythmias.

The primary mechanism of action for Class Ic drugs involves the blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[3][4] By inhibiting this current, these drugs slow the upstroke of the action potential, reduce conduction velocity in the atria, ventricles, and His-Purkinje system, and can terminate re-entrant arrhythmias.[1] Some Class Ic agents, like flecainide, have also been shown to affect potassium channels, which can influence the repolarization phase of the action potential.[5][6]

Patch-clamp electrophysiology is the gold-standard technique for characterizing the effects of compounds like this compound on ion channels.[7][8] This methodology allows for the direct measurement of ion currents through specific channel subtypes in living cells or isolated membrane patches, providing detailed insights into a drug's potency, kinetics, and state-dependent interactions with the channel.[9][10] High-throughput automated patch-clamp (HT-APC) systems have further enhanced the efficiency of screening and characterizing ion channel modulators.[11][12]

These application notes provide a comprehensive overview and detailed protocols for studying the electrophysiological effects of this compound on cardiac ion channels using patch-clamp techniques.

Data Presentation: Summary of this compound's Expected Electrophysiological Effects

The following tables summarize the anticipated quantitative effects of this compound on key cardiac ion channels, based on data from the well-characterized Class Ic antiarrhythmic, flecainide. These values serve as a benchmark for experimental design and data interpretation.

Table 1: Inhibitory Effects of Flecainide on Cardiac Sodium Channels

ParameterCell TypeValueKey FindingsReference
IC50 (Open-channel block) -0.61 µMPotent block of open sodium channels.[13]
IC50 (Resting-state block) -365 µMWeak block of resting channels, highlighting state-dependence.[13]
On-rate (kon) -14.9 µM-1s-1Rapid binding to the open state of the sodium channel.[13]
Off-rate (koff) -12.2 s-1Relatively slow unbinding from the open state.[13]
Recovery from block (τ) Wild-type Na+ channels> 225 sVery slow recovery from use-dependent block at hyperpolarized potentials.[13]

Table 2: Inhibitory Effects of Flecainide on Cardiac Potassium Channels

Channel TypeCell TypeIC50Key FindingsReference
Transient outward K+ current (Ito) Adult Rat Ventricular Myocytes3.7 µMPotent inhibition of the transient outward potassium current.[6]
Delayed rectifier K+ current (IK) Adult Rat Ventricular Myocytes15 µMModerate inhibition of the delayed rectifier potassium current.[6]
ATP-sensitive K+ channel (KATP) Guinea Pig Ventricular Cells17.3 µMVoltage-dependent block of outward KATP currents.[14]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflow for its characterization using patch-clamp techniques.

cluster_AP Cardiac Action Potential cluster_currents Ion Currents cluster_drug This compound Action phase0 Phase 0 Rapid Depolarization phase1 Phase 1 Initial Repolarization phase2 Phase 2 Plateau phase3 Phase 3 Repolarization phase4 Phase 4 Resting Potential INa I_Na (inward) INa->phase0 Initiates Ito I_to (outward) Ito->phase1 Contributes to ICaL I_Ca,L (inward) ICaL->phase2 Maintains IKr I_Kr (outward) IKr->phase3 Contributes to IKs I_Ks (outward) IKs->phase3 Contributes to IK1 I_K1 (outward) IK1->phase4 Maintains This compound This compound This compound->INa Blocks This compound->Ito Blocks This compound->IKr Blocks This compound->IKs Blocks

Caption: Mechanism of this compound on the cardiac action potential.

prep Cell Preparation (e.g., isolated cardiomyocytes or stably transfected cell lines) seal Gigaseal Formation (>1 GΩ seal resistance) prep->seal pipette Pipette Fabrication and Filling (Borosilicate glass, 2-5 MΩ resistance) pipette->seal whole_cell Whole-Cell Configuration (Rupture of cell membrane) seal->whole_cell protocol Application of Voltage-Clamp Protocol (e.g., for activation, inactivation, recovery) whole_cell->protocol drug_app This compound Application (Perfusion system) protocol->drug_app recording Data Acquisition (Measurement of ion currents) drug_app->recording analysis Data Analysis (e.g., IC50 determination, kinetic analysis) recording->analysis

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Sodium Currents (INa)

1.1. Objective: To characterize the state-dependent block of voltage-gated sodium channels by this compound.

1.2. Materials:

  • Cells: Acutely isolated ventricular myocytes or a stable cell line expressing the human cardiac sodium channel, Nav1.5.

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block outward potassium currents).

  • This compound Stock Solution: 10 mM in DMSO, serially diluted to final concentrations in the external solution.

1.3. Patch-Clamp Procedure:

  • Fabricate patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Transfer cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Approach a single, healthy cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".

  • Apply a brief, strong suction pulse to rupture the membrane patch and establish the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before recording.

1.4. Voltage-Clamp Protocols and Data Acquisition:

  • Holding Potential: -120 mV to ensure channels are in the resting state.

  • Current-Voltage (I-V) Relationship: From the holding potential, apply depolarizing steps from -100 mV to +60 mV in 10 mV increments for 50 ms (B15284909).

  • Steady-State Inactivation: From the holding potential, apply a series of 500 ms prepulses from -140 mV to -20 mV, followed by a test pulse to -20 mV to assess channel availability.

  • Recovery from Inactivation: A two-pulse protocol is used. A depolarizing pulse to -20 mV for 100 ms to inactivate the channels, followed by a variable recovery interval at -120 mV, and then a second test pulse to -20 mV.

  • Use-Dependence: Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) to assess the cumulative block.

1.5. Data Analysis:

  • Measure the peak inward current at each voltage step.

  • Fit the steady-state inactivation data with a Boltzmann function to determine the half-inactivation voltage (V1/2).

  • Fit the recovery from inactivation data with an exponential function to determine the time constant of recovery.

  • Calculate the percentage of block at each concentration to determine the IC50 value.

Protocol 2: Characterization of this compound Effects on Potassium Currents (Ito and IK)

2.1. Objective: To determine the inhibitory effects of this compound on the transient outward (Ito) and delayed rectifier (IK) potassium currents.

2.2. Materials:

  • Cells: Acutely isolated ventricular or atrial myocytes.

  • External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, 0.2 CdCl2 (to block Ca2+ currents). Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

2.3. Patch-Clamp Procedure: Follow the standard whole-cell patch-clamp procedure as described in Protocol 1.3.

2.4. Voltage-Clamp Protocols and Data Acquisition:

  • Holding Potential: -80 mV.

  • Ito Elicitation: To isolate Ito, use a prepulse to -40 mV for 500 ms to inactivate sodium channels, then return to -80 mV before applying depolarizing steps from -30 mV to +60 mV.

  • IK Elicitation: From a holding potential of -40 mV (to inactivate Ito), apply long depolarizing steps (e.g., 500 ms) from -30 mV to +60 mV.

  • Data Acquisition: Record the outward currents in the absence and presence of various concentrations of this compound.

2.5. Data Analysis:

  • Measure the peak outward current for Ito and the steady-state outward current for IK.

  • Construct concentration-response curves to determine the IC50 for the block of each current.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the electrophysiological properties of this compound using patch-clamp techniques. By systematically characterizing its effects on cardiac sodium and potassium channels, researchers can gain a detailed understanding of its mechanism of action, potency, and potential for state- and frequency-dependent effects. This information is critical for the preclinical evaluation of this compound as a potential antiarrhythmic therapeutic and for assessing its cardiac safety profile. The use of both manual and automated patch-clamp systems will be instrumental in advancing our knowledge of this and other novel ion channel-modulating compounds.[11][15]

References

Application Notes and Protocols for Procainamide in Cultured Cardiomyocyte Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procainamide (B1213733) is a classic Class IA antiarrhythmic agent utilized in the management of cardiac arrhythmias.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which slows the upstroke of the cardiac action potential, reduces conduction velocity, and prolongs the effective refractory period.[1][2] Additionally, procainamide has been shown to inhibit potassium channels, contributing to a prolonged action potential duration (APD).[3] These electrophysiological effects make procainamide a subject of interest in cardiac safety assessments and arrhythmia research.

Cultured cardiomyocytes, particularly those derived from human induced pluripotent stem cells (hiPSC-CMs), have emerged as a valuable in vitro model for studying the effects of cardioactive compounds.[4][5] These cells recapitulate many of the electrophysiological and contractile properties of native human cardiomyocytes, offering a translational platform for preclinical drug evaluation.

These application notes provide detailed protocols for assessing the effects of procainamide on cultured cardiomyocytes using patch-clamp electrophysiology, calcium imaging, and cytotoxicity assays.

Data Presentation

The following tables summarize the quantitative effects of procainamide on key electrophysiological and viability parameters in cardiomyocytes.

ParameterIon ChannelCell TypeIC50Reference
Current InhibitionhERG (Kv11.1)HEK 293 cells~139 µM[3]
ParameterConcentrationEffectCell TypeReference
Intracellular Calcium0.1 mmol/L (100 µM)Reduced calcium overloadIsolated perfused rat hearts[6]
Beating FrequencyDose-dependentDecreasehiPSC-derived cardiomyocytes[7]
Contractile Force1.5 x 10⁻⁵ M - 2.4 x 10⁻⁴ MIncreased force and rate of force developmentIsolated cat papillary muscles[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of procainamide and the experimental workflows for its characterization in cultured cardiomyocyte assays.

Procainamide_Mechanism_of_Action Procainamide Procainamide Nav15 Voltage-Gated Sodium Channel (Nav1.5) Procainamide->Nav15 Blocks hERG hERG Potassium Channel (IKr) Procainamide->hERG Blocks AP_Upstroke Action Potential Upstroke (Phase 0) Nav15->AP_Upstroke Mediates Ca_Influx Reduced Na+ Influx Nav15->Ca_Influx APD Action Potential Duration (APD) hERG->APD Contributes to Repolarization NCX Na+/Ca2+ Exchanger (NCX) Ca_Influx->NCX Alters Gradient Intra_Ca Intracellular Ca2+ Concentration NCX->Intra_Ca Modulates

Procainamide's primary mechanism of action on cardiomyocyte ion channels.

Experimental_Workflow cluster_culture Cardiomyocyte Culture cluster_assays Compound Treatment & Assays cluster_data Data Analysis Culture Plate hiPSC-Cardiomyocytes Maturation Allow Maturation (e.g., 7-14 days) Culture->Maturation Treatment Treat with Procainamide (Dose-Response) Maturation->Treatment PatchClamp Patch-Clamp Electrophysiology Treatment->PatchClamp CaImaging Calcium Imaging Treatment->CaImaging Cytotoxicity Cytotoxicity Assay Treatment->Cytotoxicity AP_Analysis Action Potential Parameter Analysis PatchClamp->AP_Analysis Ca_Analysis Calcium Transient Analysis CaImaging->Ca_Analysis Viability_Analysis Cell Viability Analysis Cytotoxicity->Viability_Analysis

General experimental workflow for assessing procainamide's effects.

Experimental Protocols

Patch-Clamp Electrophysiology for Action Potential and Ion Channel Analysis

Objective: To measure the effects of procainamide on the cardiomyocyte action potential and specific ion currents (e.g., INa, IKr).

Materials:

  • Cultured cardiomyocytes (e.g., hiPSC-CMs)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (Tyrode's solution): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES; pH adjusted to 7.4 with NaOH.

  • Internal solution (for action potential recording): 120 mM K-aspartate, 20 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, 5 mM Mg-ATP; pH adjusted to 7.2 with KOH.

  • Procainamide stock solution (e.g., 100 mM in sterile water)

Procedure:

  • Culture cardiomyocytes on glass coverslips suitable for patch-clamp recording.

  • Prepare a dose-response range of procainamide in the external solution (e.g., 1 µM, 10 µM, 30 µM, 100 µM, 300 µM).

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a spontaneously beating or quiescent cardiomyocyte.

  • For action potential recordings, operate in current-clamp mode. Elicit action potentials using a brief current injection if the cell is not spontaneously active.

  • Record baseline action potentials for at least 5 minutes.

  • Perfuse the chamber with increasing concentrations of procainamide, allowing for a stable effect at each concentration (typically 3-5 minutes).

  • For ion channel recordings, operate in voltage-clamp mode. Use specific voltage protocols to isolate the current of interest (e.g., a series of depolarizing steps to measure INa).

  • Record baseline currents and then apply procainamide as described in step 8.

Data Analysis:

  • Analyze action potential parameters: Action Potential Duration at 90% repolarization (APD90), upstroke velocity (dV/dtmax), and resting membrane potential.

  • For ion channel recordings, measure the peak current amplitude at each voltage step.

  • Construct dose-response curves and calculate the IC50 value for current inhibition.

Calcium Imaging for Intracellular Calcium Transient Analysis

Objective: To assess the effect of procainamide on the amplitude and kinetics of intracellular calcium transients.

Materials:

  • Cultured cardiomyocytes

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Fluorescence microscope with a high-speed camera

  • External solution (as above)

  • Procainamide stock solution

Procedure:

  • Culture cardiomyocytes in a glass-bottom dish.

  • Prepare a loading solution of Fluo-4 AM (e.g., 5 µM) and Pluronic F-127 (0.02%) in the external solution.

  • Incubate the cells with the loading solution for 20-30 minutes at 37°C.

  • Wash the cells with the external solution to remove excess dye.

  • Mount the dish on the fluorescence microscope and allow the cells to equilibrate.

  • Record baseline spontaneous calcium transients for at least 1 minute.

  • Add procainamide at the desired concentration(s) to the dish.

  • Record calcium transients at various time points after drug addition.

Data Analysis:

  • Measure the amplitude, duration, and frequency of the calcium transients.

  • Compare the parameters before and after the application of procainamide.

Cytotoxicity Assay

Objective: To determine the cytotoxic potential of procainamide on cardiomyocytes.

Materials:

  • Cultured cardiomyocytes in a 96-well plate

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead staining kit)

  • Plate reader or fluorescence microscope

  • Procainamide stock solution

Procedure:

  • Seed cardiomyocytes in a 96-well plate and culture for the desired duration.

  • Prepare a serial dilution of procainamide in the cell culture medium.

  • Replace the medium in the wells with the procainamide-containing medium. Include vehicle-only control wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader or microscope.

Data Analysis:

  • Normalize the data to the vehicle-treated control cells.

  • Plot the cell viability against the procainamide concentration.

  • Calculate the EC50 or LC50 value to determine the concentration at which 50% of cell viability is lost.

Conclusion

The provided protocols offer a framework for the comprehensive evaluation of procainamide's effects on cultured cardiomyocytes. These assays are essential for understanding its electrophysiological properties, impact on calcium handling, and potential for cardiotoxicity. The use of hiPSC-derived cardiomyocytes in these assays enhances the translational relevance of the findings for cardiac safety assessment and drug discovery.

References

Application Notes and Protocols: Investigating the Cardiac Effects of Modecainide using Langendorff Heart Perfusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff isolated heart preparation is a robust ex vivo technique that allows for the detailed study of cardiac function in a controlled environment, free from systemic neuro-hormonal influences.[1][2][3] This model is invaluable for pharmacological screening and toxicological assessments of novel cardiac compounds. This document provides a detailed protocol for utilizing the Langendorff perfusion system to investigate the cardiac effects of Modecainide, a putative Class I antiarrhythmic agent. The protocols outlined below describe the preparation of an isolated rodent heart, the administration of this compound, and the subsequent measurement of key cardiac functional and electrophysiological parameters.

Principle of Langendorff Perfusion

The Langendorff technique involves the retrograde perfusion of an isolated heart via the aorta.[2][4] An oxygenated, nutrient-rich buffer solution, such as Krebs-Henseleit, is delivered into the aorta, which forces the aortic valve to close and diverts the perfusate into the coronary arteries.[2] This maintains the viability and contractile function of the heart for several hours, enabling the direct assessment of drug effects on myocardial performance and electrophysiology.[2][5]

Experimental Objectives

  • To establish a stable, beating isolated rat heart preparation using the Langendorff apparatus.

  • To determine the dose-dependent effects of this compound on cardiac contractile function, including heart rate (HR), left ventricular developed pressure (LVDP), and the maximum rates of pressure development and decay (dP/dtmax and dP/dtmin).

  • To assess the impact of this compound on coronary vascular resistance by measuring coronary flow (CF).

  • To evaluate the electrophysiological effects of this compound by monitoring changes in the electrocardiogram (ECG), specifically focusing on parameters like the PR interval, QRS duration, and QT interval.

Materials and Reagents

  • Animal Model: Male Wistar rats (250-300g) are commonly used.[1][6]

  • Langendorff Apparatus: Including a water-jacketed perfusion reservoir, aortic cannula, bubble trap, and perfusion pump or gravity-fed system.

  • Transducers and Data Acquisition System: Pressure transducer, ECG electrodes, and a compatible data acquisition system (e.g., PowerLab with LabChart software).[1]

  • Krebs-Henseleit Buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 2.5 CaCl2, and 11 glucose. The solution should be freshly prepared, filtered, and gassed continuously with 95% O2 / 5% CO2 to maintain a pH of 7.4 at 37°C.[7]

  • This compound Stock Solution: Prepare a high-concentration stock solution in an appropriate vehicle (e.g., deionized water or DMSO, depending on solubility). Subsequent dilutions will be made in the Krebs-Henseleit buffer.

  • Surgical Instruments: Scissors, forceps, hemostats, and sutures.

  • Heparin: To prevent blood clotting.

Experimental Protocol

Animal Preparation and Heart Excision
  • Anesthetize the rat using an appropriate anesthetic agent (e.g., sodium pentobarbital, 60 mg/kg, intraperitoneally).

  • Administer heparin (500 IU/kg, intraperitoneally) to prevent intracoronary clotting.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest contractile activity and preserve myocardial tissue.

Langendorff Perfusion Setup
  • Mount the excised heart on the aortic cannula of the Langendorff apparatus. Secure the aorta to the cannula using a suture.[1]

  • Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg) or constant flow (13-15 ml/min for a rat heart).[4][6][7]

  • Trim away any excess lung and connective tissue from the heart.

  • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric ventricular pressure.[1][7] Inflate the balloon to achieve a stable end-diastolic pressure of 5-10 mmHg.[7]

  • Place ECG electrodes on the epicardial surface to record cardiac electrical activity.

Stabilization and Baseline Recording
  • Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure that a stable heart rate, LVDP, and coronary flow are achieved.[6]

  • Record baseline data for all parameters (HR, LVSP, LVEDP, LVDP, dP/dtmax, dP/dtmin, CF, and ECG) for at least 10 minutes.

Administration of this compound
  • Introduce this compound into the perfusion buffer at increasing concentrations (e.g., 0.1 µM, 1 µM, 10 µM, and 100 µM).

  • Each concentration should be perfused for a period of 15-20 minutes to allow for a steady-state effect to be reached.

  • Record all functional and electrophysiological parameters continuously throughout the drug administration period.

  • Following the highest concentration, a washout period with drug-free buffer can be performed to assess the reversibility of the drug's effects.

Data Analysis and Presentation

The collected data should be analyzed to determine the percentage change from baseline for each parameter at each concentration of this compound. The results can be summarized in a tabular format for clear comparison.

Table 1: Hypothetical Dose-Dependent Effects of this compound on Cardiac Parameters

ParameterBaseline0.1 µM this compound1 µM this compound10 µM this compound100 µM this compound
Heart Rate (bpm) 280 ± 15275 ± 14260 ± 12230 ± 10190 ± 18
LVDP (mmHg) 100 ± 898 ± 790 ± 675 ± 555 ± 9
dP/dtmax (mmHg/s) 3000 ± 2502900 ± 2402600 ± 2202000 ± 1801400 ± 200
dP/dtmin (mmHg/s) -2000 ± 180-1950 ± 170-1800 ± 160-1500 ± 140-1100 ± 150
Coronary Flow (ml/min) 14 ± 214 ± 213.5 ± 1.813 ± 1.512 ± 1.7
QRS Duration (ms) 20 ± 221 ± 225 ± 335 ± 450 ± 5

Note: The data presented in this table are hypothetical and serve as an example of expected results based on the known effects of Class I antiarrhythmic drugs.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_perfusion Langendorff Perfusion cluster_drug Drug Administration cluster_analysis Data Acquisition & Analysis animal_prep Animal Anesthesia and Heparinization heart_excision Heart Excision animal_prep->heart_excision cannulation Aortic Cannulation heart_excision->cannulation stabilization Stabilization Period (20-30 min) cannulation->stabilization data_acq Continuous Recording: - LV Pressure - ECG - Coronary Flow baseline Baseline Recording (10 min) stabilization->baseline modecainide_low This compound (0.1 µM) baseline->modecainide_low baseline->data_acq modecainide_mid This compound (1 µM) modecainide_low->modecainide_mid modecainide_high This compound (10 µM) modecainide_mid->modecainide_high modecainide_vhigh This compound (100 µM) modecainide_high->modecainide_vhigh washout Washout modecainide_vhigh->washout modecainide_vhigh->data_acq data_analysis Data Analysis: - % Change from Baseline washout->data_analysis G cluster_membrane Cardiac Myocyte Membrane cluster_ap Cardiac Action Potential This compound This compound na_channel Fast Na+ Channel (Nav1.5) This compound->na_channel Blocks na_influx Na+ Influx na_channel->na_influx Inhibits phase0 Phase 0 Depolarization na_influx->phase0 Reduces Slope na_influx->phase0 conduction Conduction Velocity phase0->conduction Decreases phase0->conduction qrs QRS Duration conduction->qrs Prolongs conduction->qrs

References

Application Notes and Protocols for the Experimental Use of Modecainide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modecainide, also known as 3-methoxy-O-demethyl encainide (B1671269) (MODE), is an active metabolite of the Class IC antiarrhythmic drug, Encainide.[1][2] Its primary mechanism of action is the potent blockade of cardiac voltage-gated sodium channels (NaV1.5), which are critical for the initiation and propagation of the cardiac action potential.[1] By inhibiting the rapid influx of sodium during phase 0 of the action potential, this compound slows the maximum rate of depolarization (Vmax) and conduction velocity throughout the heart.[1] These electrophysiological effects make it an important compound for studying cardiac arrhythmias and for the development of novel antiarrhythmic therapies. These application notes provide detailed protocols for the preparation and experimental use of this compound in both in vitro and ex vivo models.

Chemical Properties

PropertyValue
IUPAC Name 4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]benzamide
Synonyms 3-methoxy-O-demethyl encainide, MODE, MJ 14030
CAS Number 81329-71-7
Molecular Formula C24H32N2O3
Molecular Weight 400.5 g/mol

Mechanism of Action

This compound is a potent sodium channel antagonist.[1] It exhibits slow dissociation from blocked sodium channels, leading to a significant reduction in myocardial and His-Purkinje conduction.[1] The primary target of this compound is the NaV1.5 channel, the predominant sodium channel isoform in cardiomyocytes. Blockade of this channel leads to a decrease in the excitability of cardiac tissue and can terminate and prevent re-entrant arrhythmias.

cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Nav15 NaV1.5 Channel Na_in Na+ Influx Nav15->Na_in Phase 0 Depolarization This compound This compound This compound->Nav15 Blockade Vmax Decreased Vmax Na_in->Vmax Leads to Na_out Na+ Conduction Slowed Conduction Velocity Vmax->Conduction Excitability Decreased Excitability Conduction->Excitability

Caption: Mechanism of action of this compound on the cardiac sodium channel.

Quantitative Data

Electrophysiological Effects in Humans
ParameterEffect of this compoundPlasma ConcentrationReference
PR Interval Prolonged774 ± 229 ng/mL[3]
AH Interval Prolonged774 ± 229 ng/mL[3]
HV Interval Prolonged774 ± 229 ng/mL[3]
QRS Duration Prolonged774 ± 229 ng/mL[3]
QT Interval Prolonged774 ± 229 ng/mL[3]
Right Ventricular Effective Refractory Period Increased774 ± 229 ng/mL[3]
Accessory Pathway Effective Refractory Period Increased774 ± 229 ng/mL[3]
Ventricular Tachycardia Cycle Length Increased from 302 ± 38 to 413 ± 67 msec774 ± 229 ng/mL[3]
Pharmacokinetic Parameters
ParameterValueSpeciesReference
Elimination Half-life 8.2 ± 5.4 hoursHuman[4]
Minimally Effective Plasma Concentration ~100 ng/mLHuman[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh out the required amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, this will be 4.005 mg per 1 mL of DMSO.

  • Transfer the weighed powder to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Note: For final experimental concentrations, the DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced effects.

Protocol 2: In Vitro Electrophysiology using Patch-Clamp Technique

This protocol outlines the application of this compound to isolated cardiomyocytes for the study of its effects on sodium currents using the whole-cell patch-clamp technique.

Materials:

  • Isolated cardiomyocytes (e.g., from neonatal rat ventricles or human induced pluripotent stem cell-derived cardiomyocytes)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

  • Pipette puller and microforge

  • External and internal pipette solutions

  • Perfusion system

  • This compound stock solution (10 mM in DMSO)

Procedure:

  • Prepare external and internal solutions appropriate for recording sodium currents.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Plate isolated cardiomyocytes on glass coverslips and place them in the recording chamber on the microscope stage.

  • Continuously perfuse the cells with external solution at a constant flow rate.

  • Establish a whole-cell patch-clamp configuration on a selected cardiomyocyte.

  • Record baseline sodium currents using a suitable voltage-clamp protocol (e.g., a step depolarization from a holding potential of -120 mV to -20 mV).

  • Prepare the desired final concentration of this compound by diluting the stock solution in the external solution.

  • Switch the perfusion to the this compound-containing external solution and allow for equilibration (typically 5-10 minutes).

  • Record sodium currents in the presence of this compound using the same voltage-clamp protocol.

  • Analyze the data to determine the effect of this compound on peak sodium current, and inactivation kinetics.

start Start prep_cells Prepare Isolated Cardiomyocytes start->prep_cells patch_clamp Establish Whole-Cell Patch-Clamp prep_cells->patch_clamp baseline Record Baseline Sodium Currents patch_clamp->baseline apply_this compound Apply this compound Solution baseline->apply_this compound record_treatment Record Sodium Currents with this compound apply_this compound->record_treatment analysis Data Analysis record_treatment->analysis end End analysis->end

Caption: Experimental workflow for patch-clamp analysis of this compound.

Protocol 3: Ex Vivo Langendorff Perfused Heart Model

This protocol describes the use of an isolated Langendorff-perfused heart preparation to assess the effects of this compound on global cardiac electrophysiology.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • Animal model (e.g., rat or guinea pig)

  • Surgical instruments for heart isolation

  • ECG recording system with electrodes

  • This compound stock solution (10 mM in DMSO)

Procedure:

  • Prepare and oxygenate the Krebs-Henseleit buffer (95% O2, 5% CO2) and warm it to 37°C.

  • Anesthetize the animal and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Initiate retrograde perfusion with Krebs-Henseleit buffer to maintain heart viability.

  • Allow the heart to stabilize for a period of 20-30 minutes.

  • Record a baseline ECG from the surface of the ventricles.

  • Introduce this compound into the perfusate at the desired final concentration by diluting the stock solution.

  • Allow the drug to perfuse and equilibrate for 15-20 minutes.

  • Record the ECG in the presence of this compound.

  • Analyze the ECG recordings for changes in heart rate, PR interval, QRS duration, and QT interval.

Disclaimer

This document is intended for research purposes only and does not constitute medical advice. The protocols provided are intended as a guide and may require optimization for specific experimental conditions. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for Preclinical Rodent Administration of a Hypothetical Class I Antiarrhythmic Agent, "Modecainide"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search for "Modecainide" did not yield specific preclinical data. The following application notes and protocols are based on established methodologies for preclinical rodent studies of Class I antiarrhythmic agents with similar mechanisms of action, such as indecainide (B1671866) and flecainide. The quantitative data presented are illustrative examples derived from literature on these related compounds.

Application Notes

Introduction

This compound is a hypothetical Class I antiarrhythmic agent, presumed to act primarily by blocking sodium channels in cardiac myocytes. Preclinical evaluation in rodent models is a critical step in the drug development process, providing essential data on pharmacokinetics (PK), pharmacodynamics (PD), and toxicology.[1][2][3] These studies are fundamental for establishing a safety profile and determining appropriate dosing for subsequent larger animal studies and eventual clinical trials.[1][4]

Pharmacodynamics

The primary pharmacodynamic effect of a Class I antiarrhythmic is the modulation of cardiac conduction. In rodent models, this is typically assessed by electrocardiogram (ECG) monitoring to observe changes in parameters such as the PR interval, QRS duration, and QT interval. An increase in the PR and QRS intervals is an expected outcome of sodium channel blockade.

Pharmacokinetics

Pharmacokinetic studies in rodents are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[2][3] These studies determine key parameters like maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½). This information is vital for designing effective dosing regimens in efficacy and toxicology studies.

Toxicology

Toxicological evaluation in rodents is performed to identify potential adverse effects and to determine the safety margin of the drug candidate.[1][5] Key studies include:

  • Acute Toxicity: Single-dose studies to determine the median lethal dose (LD50) and identify signs of acute toxicity.[6]

  • Subchronic Toxicity: Repeated-dose studies (e.g., 3-month) to evaluate the effects of long-term exposure.

  • Genotoxicity, Carcinogenicity, and Reproductive Toxicity: Specialized studies to assess the drug's potential to cause genetic mutations, cancer, or reproductive harm.

Experimental Protocols

Animal Models
  • Species/Strain: Wistar or Sprague-Dawley rats and ICR or C57BL/6 mice are commonly used for PK, PD, and toxicology studies.[6]

  • Health Status: Animals should be specific-pathogen-free (SPF) and acclimated to the facility for at least one week prior to the study.

  • Housing: Animals should be housed in environmentally controlled rooms with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, unless otherwise specified by the protocol.

Drug Formulation and Administration

2.2.1 Formulation Preparation

  • Vehicle Selection: Select an appropriate vehicle based on the solubility and stability of this compound. Common vehicles include sterile water, saline, or a solution containing a solubilizing agent like Tween 80 or PEG 400.

  • Preparation: Prepare the formulation aseptically. For oral administration, a suspension or solution can be used. For intravenous administration, the drug must be fully dissolved in a sterile, isotonic solution.

2.2.2 Administration Routes

  • Oral (PO): Administered via oral gavage. This route is common for assessing oral bioavailability.[7][8]

  • Intravenous (IV): Typically administered as a bolus injection into the lateral tail vein. This route ensures 100% bioavailability and is used as a reference in pharmacokinetic studies.[7][9]

  • Intraperitoneal (IP): Injected into the peritoneal cavity. This route provides rapid absorption, often faster than subcutaneous administration.[7][8]

Pharmacokinetic (PK) Study Protocol
  • Animal Groups: Assign animals to different groups based on the administration route (e.g., IV and PO). A typical group size is 3-5 animals per time point.

  • Dosing:

    • IV Group: Administer a single bolus of this compound (e.g., 1-5 mg/kg) via the tail vein.

    • PO Group: Administer a single dose of this compound (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from a suitable site (e.g., saphenous vein or tail vein) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software.

Pharmacodynamic (ECG) Study Protocol
  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it on a heated pad to maintain body temperature.[10]

  • ECG Electrode Placement: Place subcutaneous needle electrodes in a standard Lead II configuration.

  • Baseline Recording: Record a stable baseline ECG for at least 15-30 minutes before drug administration.

  • Drug Administration: Administer this compound via the desired route (e.g., IV infusion).

  • ECG Monitoring: Continuously record the ECG during and after drug administration for a specified period.

  • Data Analysis: Analyze the ECG recordings to measure PR interval, QRS duration, and heart rate at various time points and compare them to baseline values.

Acute Toxicity (LD50) Study Protocol
  • Dose Range Finding: Start with a wide range of doses administered to a small number of animals to identify a narrower range that causes mortality.

  • Main Study:

    • Assign animals (e.g., mice or rats) to several dose groups (e.g., 5-6 groups) with at least 5 animals of each sex per group.

    • Administer single doses of this compound orally or via the intended clinical route.

  • Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days.[6] Signs to monitor include changes in behavior, posture, breathing, and the presence of tremors or convulsions.[5][6]

  • Data Collection: Record body weights at the start and end of the study. Perform a gross necropsy on all animals at the end of the study.

  • LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).

Data Presentation

Table 1: Example Pharmacokinetic Parameters of "this compound" in Male Wistar Rats

ParameterIV Administration (2 mg/kg)PO Administration (20 mg/kg)
Cmax (ng/mL) 1250 ± 150850 ± 110
Tmax (h) 0.08 (5 min)1.0 ± 0.25
AUC₀-t (ng·h/mL) 2800 ± 3505600 ± 700
t½ (h) 3.5 ± 0.54.0 ± 0.6
Bioavailability (%) -40

Data are presented as mean ± standard deviation.

Table 2: Example Acute Toxicity of "this compound" Following a Single Oral Dose

SpeciesSexLD50 (mg/kg)95% Confidence IntervalKey Toxic Signs
Mouse M/F~10085 - 115Leg weakness, tremors, convulsions.[6]
Rat M/F~10090 - 110Leg weakness, tremors, convulsions.[6]

Table 3: Example Observations from a 3-Month Subchronic Oral Toxicity Study in Rats

Dose Group (mg/kg/day)Key Observations
0 (Control) No significant findings.
20 No adverse effects observed.
40 Slight depression in body weight gain in both sexes.[6]
85 Moderate reduction in body weight gain; minimal increase in alkaline phosphatase in females.[6]

Visualizations

Proposed Mechanism of Action for this compound This compound This compound NaChannel Voltage-Gated Sodium Channel (Nav1.5) This compound->NaChannel Binds and Inhibits NaInflux Reduced Sodium Influx (Phase 0) NaChannel->NaInflux Depolarization Slower Cardiac Depolarization NaInflux->Depolarization Conduction Decreased Conduction Velocity Depolarization->Conduction ECG Prolonged QRS Duration on ECG Conduction->ECG Results in

Caption: Proposed mechanism of action for a Class I antiarrhythmic agent.

Experimental Workflow for a Rodent Pharmacokinetic Study start Start acclimatize Animal Acclimatization (≥ 1 week) start->acclimatize grouping Randomize into Dosing Groups (IV, PO) acclimatize->grouping dosing This compound Administration grouping->dosing sampling Serial Blood Sampling (Pre-defined time points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End pk_calc->end

Caption: Typical workflow for a preclinical pharmacokinetic study in rodents.

Logical Workflow for an Acute Dose-Ranging Toxicity Study action_node action_node start Start dose_selection Select Initial Dose Range start->dose_selection administer Administer Single Dose dose_selection->administer observe Observe for Clinical Signs and Mortality (14 Days) administer->observe mortality_check Mortality >0% and <100%? observe->mortality_check refine_doses Refine Dose Range (Narrow the range) mortality_check->refine_doses No calculate_ld50 Calculate LD50 (Probit Analysis) mortality_check->calculate_ld50 Yes refine_doses->administer end End calculate_ld50->end

Caption: Decision workflow for determining the LD50 in an acute toxicity study.

References

Application Notes and Protocols for Determining Modecainide Cytotoxicity in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modecainide, a metabolite of the Class Ic antiarrhythmic drug Encainide (B1671269), is pharmacologically active and warrants thorough cytotoxic evaluation.[1][2][3] As with other Class Ic antiarrhythmics, which are known sodium channel blockers, this compound has the potential to induce cardiotoxicity.[1][4] Therefore, a precise assessment of its cytotoxic profile is crucial during drug development.

These application notes provide detailed protocols for a panel of cellular assays to quantify the cytotoxic effects of this compound. The recommended assays include the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and the Annexin V assay for the detection of apoptosis. The protocols are designed to be robust and adaptable for use with relevant cell lines, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), which are highly recommended for cardiotoxicity studies.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.[5][7]

Experimental Protocol
  • Cell Seeding: Seed cells (e.g., hiPSC-CMs) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of this compound concentrations in culture medium. Remove the old medium from the cells and add 100 µL of the this compound solutions to the respective wells. Include vehicle-treated (negative control) and untreated wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Incubate the plate in the dark at room temperature for 2-4 hours, or overnight for complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[8][9]

Data Presentation

Table 1: Hypothetical this compound Cytotoxicity Data (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
1082.1 ± 6.1
5051.5 ± 3.9
10025.8 ± 2.5
25010.2 ± 1.8
IC50 (µM) ~50

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10] LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage, making it a reliable indicator of cytotoxicity.

Experimental Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Vehicle Control: Cells treated with the vehicle solution.

    • High Control (Maximum LDH Release): Cells treated with a lysis solution (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.

    • Background Control: Culture medium without cells.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (High Control Abs - Vehicle Control Abs)] * 100

Data Presentation

Table 2: Hypothetical this compound Cytotoxicity Data (LDH Assay)

This compound Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)0 ± 2.1
15.2 ± 1.5
1018.9 ± 3.2
5048.7 ± 4.5
10072.3 ± 5.8
25089.6 ± 3.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis, a form of programmed cell death. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorescent label.[12] Propidium Iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[13]

Experimental Protocol
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described previously.

  • Cell Harvesting: After incubation, collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation

Table 3: Hypothetical this compound-Induced Apoptosis Data (Annexin V Assay)

This compound Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)95.1 ± 2.32.5 ± 0.82.4 ± 0.7
1085.6 ± 3.18.9 ± 1.55.5 ± 1.1
5040.2 ± 4.545.3 ± 3.914.5 ± 2.8
10015.8 ± 2.960.1 ± 5.224.1 ± 3.4

Note: The data presented in this table is for illustrative purposes only. Actual values must be determined experimentally.

Visualizations

Experimental Workflow

G cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Acquisition & Analysis seed Seed Cells in Multi-well Plates treat Treat with this compound Concentrations seed->treat mtt MTT Assay (Viability) treat->mtt ldh LDH Assay (Cytotoxicity) treat->ldh annexin Annexin V Assay (Apoptosis) treat->annexin readout Spectrophotometry / Flow Cytometry mtt->readout ldh->readout annexin->readout calc Calculate % Viability, % Cytotoxicity, % Apoptosis readout->calc ic50 Determine IC50 calc->ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

Apoptosis Signaling Pathway

G cluster_stimulus Cellular Stress cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway This compound This compound bcl2 Bcl-2 family (Bax, Bak) This compound->bcl2 death_receptor Death Receptors (e.g., Fas) This compound->death_receptor mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 disc DISC Formation death_receptor->disc cas8 Caspase-8 Activation disc->cas8 cas8->bcl2 Bid cleavage cas8->cas3 parp PARP Cleavage cas3->parp dna_frag DNA Fragmentation cas3->dna_frag blebbing Membrane Blebbing cas3->blebbing apoptosis Apoptosis

Caption: General signaling pathways of drug-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Modecainide Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Modecainide in aqueous solutions. As specific solubility data for this compound is limited, the following guidance is based on established principles and strategies for enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in aqueous buffer. What are the initial troubleshooting steps?

A1: When encountering solubility issues with this compound, consider the following initial steps:

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[1][2][3] Determine the pKa of this compound and adjust the pH of your aqueous solution to a range where the ionized form of the molecule is predominant. For a weakly basic drug, decreasing the pH will increase solubility. Conversely, for a weakly acidic drug, increasing the pH will enhance solubility.

  • Particle Size Reduction: The dissolution rate of a drug is directly related to its surface area.[2][4] Reducing the particle size through techniques like micronization or grinding can increase the surface area available for solvent interaction, thereby improving the rate of dissolution.[2][4]

  • Co-solvents: Employing a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG). It is crucial to start with a small percentage of the co-solvent and gradually increase it to find the optimal concentration that enhances solubility without negatively impacting your experiment.

Q2: What are some common formulation strategies to enhance the aqueous solubility of poorly soluble compounds like this compound?

A2: Several advanced formulation strategies can be employed to overcome poor aqueous solubility:

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[5][6] Amorphous solid dispersions, where the drug is in a non-crystalline form, can significantly increase its apparent solubility and dissolution rate.[4][7][8]

  • Complexation: Utilizing complexing agents like cyclodextrins can encapsulate the hydrophobic this compound molecule within their lipophilic cavity, while the hydrophilic exterior of the cyclodextrin (B1172386) improves aqueous solubility.[1][9]

  • Lipid-Based Formulations: For lipophilic drugs, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[10] These formulations form fine emulsions upon gentle agitation in an aqueous medium, facilitating drug solubilization.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range creates a nanosuspension.[11] This dramatically increases the surface area, leading to a higher dissolution velocity.

Q3: Are there specific excipients that are known to improve the solubility of poorly water-soluble drugs?

A3: Yes, various excipients can be used to enhance solubility. The choice of excipient will depend on the physicochemical properties of this compound and the intended application. Some common examples are listed in the table below.

Troubleshooting Guides

Problem: this compound precipitates out of solution upon standing.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Supersaturation The initial dissolution may have created a supersaturated, thermodynamically unstable solution. - Solution: Try preparing a lower concentration of this compound. If a higher concentration is necessary, consider using a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP), which can help maintain the supersaturated state.
pH Shift The pH of the solution may have changed over time due to atmospheric CO2 absorption or other factors, causing the drug to crash out. - Solution: Ensure your solution is well-buffered at the optimal pH for this compound solubility. Re-check the pH of the solution after preparation and over time.
Temperature Fluctuation A decrease in temperature can reduce the solubility of some compounds. - Solution: Store the solution at a constant and appropriate temperature. Check if the solubility of this compound is temperature-dependent.
Problem: Inconsistent results in biological assays due to poor this compound solubility.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Dissolution The drug may not be fully dissolved, leading to variability in the actual concentration. - Solution: Visually inspect the solution for any undissolved particles. Use a validated analytical method (e.g., HPLC) to confirm the concentration of the dissolved this compound before use. Consider filtration to remove any undissolved material.
Precipitation in Assay Media The drug may be soluble in the stock solution but precipitate when diluted into the aqueous assay buffer. - Solution: Evaluate the solubility of this compound directly in the final assay buffer. It may be necessary to include a low percentage of a co-solvent or a surfactant (e.g., Tween 80) in the assay media to maintain solubility.[1]

Data Presentation

Table 1: Common Excipients for Solubility Enhancement

Excipient Category Examples Mechanism of Action Primary Application
Co-solvents Ethanol, Propylene Glycol, PEG 400Reduces the polarity of the aqueous solvent.Liquid formulations
Surfactants Tween 80, Sodium Lauryl Sulfate (SLS)Form micelles that encapsulate hydrophobic drugs.[1]Liquid and solid formulations
Cyclodextrins β-Cyclodextrin, HP-β-CyclodextrinForms inclusion complexes with the drug molecule.[1][9]Liquid and solid formulations
Polymers HPMC, PVP, Eudragit®Inhibit precipitation, form amorphous solid dispersions.Solid oral dosage forms
Lipids Oils (e.g., sesame oil), GlyceridesSolubilize lipophilic drugs.Lipid-based formulations (e.g., SEDDS)
pH Modifiers Citric Acid, Sodium BicarbonateAdjusts the pH to favor the ionized, more soluble form of the drug.[1]Solid oral dosage forms

Table 2: General Approaches to Enhance Aqueous Solubility

Method Principle Advantages Considerations
pH Adjustment Increases the fraction of the ionized form of the drug.Simple and effective for ionizable compounds.Only applicable to ionizable drugs; risk of precipitation if pH changes.
Particle Size Reduction Increases the surface area for dissolution.Improves dissolution rate.May not increase equilibrium solubility; potential for particle aggregation.
Co-solvency Reduces the polarity of the solvent.Simple to implement for liquid formulations.Potential for drug precipitation upon dilution; toxicity of some solvents.
Solid Dispersion Disperses the drug in a carrier, often in an amorphous state.Can significantly increase apparent solubility and dissolution.Physical stability of the amorphous state can be a concern.
Complexation Encapsulates the drug in a more soluble complex.Can substantially increase solubility and stability.Stoichiometry of the complex needs to be determined.
Lipid-Based Formulation Solubilizes the drug in a lipid vehicle.Effective for highly lipophilic drugs; can enhance absorption.Formulation complexity; potential for in vivo variability.

Experimental Protocols

Protocol 1: Screening for Optimal pH and Co-solvent
  • Objective: To determine the effect of pH and co-solvents on the solubility of this compound.

  • Materials: this compound, a series of buffers (e.g., citrate, phosphate) covering a pH range of 2-10, various co-solvents (e.g., ethanol, propylene glycol, PEG 400), and a suitable analytical method for concentration determination (e.g., HPLC-UV).

  • Procedure:

    • Prepare saturated solutions of this compound in each buffer.

    • For co-solvent screening, prepare solutions with varying percentages (e.g., 5%, 10%, 20% v/v) of each co-solvent in a selected buffer (e.g., pH 7.4 phosphate (B84403) buffer).

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the samples to pellet undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method.

  • Data Analysis: Plot the solubility of this compound as a function of pH and as a function of co-solvent concentration.

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

  • Materials: this compound, a hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30), a common volatile solvent (e.g., methanol, ethanol).

  • Procedure:

    • Dissolve both this compound and the polymer in the solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 w/w drug-to-polymer).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

    • Collect the solid dispersion and gently grind it to a fine powder.

  • Characterization:

    • Dissolution Testing: Compare the dissolution profile of the solid dispersion to that of the pure this compound in a relevant aqueous medium.

    • Solid-State Characterization (Optional): Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_start Start: Solubility Issue with this compound ph_adjust Adjust pH of Aqueous Solution prep_start->ph_adjust Ionizable Drug? cosolvent Add Co-solvent prep_start->cosolvent Hydrophobic Drug? particle_reduction Reduce Particle Size prep_start->particle_reduction Improve Dissolution Rate? equilibrium Equilibrate Sample (e.g., 24h shaking) ph_adjust->equilibrium cosolvent->equilibrium particle_reduction->equilibrium centrifuge Centrifuge to Separate Solid equilibrium->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze Concentration (e.g., HPLC) supernatant->hplc plot_data Plot Solubility Data hplc->plot_data optimal_conditions Identify Optimal Conditions plot_data->optimal_conditions optimal_conditions->prep_start Re-evaluate if needed

Caption: Workflow for initial solubility screening of this compound.

solid_dispersion_workflow start Start: Prepare Solid Dispersion dissolve Dissolve this compound and Polymer in Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry grind Grind to Powder dry->grind characterize Characterize Solid Dispersion grind->characterize dissolution Dissolution Testing characterize->dissolution Performance solid_state Solid-State Analysis (DSC/XRPD) characterize->solid_state Physical Form end End: Enhanced Solubility Formulation dissolution->end solid_state->end

Caption: Workflow for preparing a this compound solid dispersion.

logical_relationship cluster_problem Problem cluster_approaches Solubility Enhancement Approaches cluster_physicochemical cluster_formulation cluster_outcome Desired Outcome problem Poor Aqueous Solubility of this compound physicochemical Physicochemical Modifications problem->physicochemical formulation Formulation Strategies problem->formulation ph pH Adjustment physicochemical->ph particle_size Particle Size Reduction physicochemical->particle_size cosolvents Co-solvents formulation->cosolvents solid_dispersion Solid Dispersion formulation->solid_dispersion complexation Complexation formulation->complexation lipid_formulation Lipid-Based Systems formulation->lipid_formulation outcome Improved Bioavailability and Reliable Experimental Results ph->outcome particle_size->outcome cosolvents->outcome solid_dispersion->outcome complexation->outcome lipid_formulation->outcome

Caption: Strategies to overcome poor this compound solubility.

References

Technical Support Center: Stabilizing Modecainide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for stabilizing Modecainide for long-term storage. The following information is based on general knowledge of amide-containing pharmaceuticals and antiarrhythmic drugs, as specific stability data for this compound is limited. It is crucial to perform compound-specific stability studies to determine optimal storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: Like many pharmaceuticals, particularly those containing amide functional groups, the stability of this compound can be influenced by several environmental factors:

  • Temperature: Elevated temperatures can accelerate degradation reactions. Conversely, freezing may not always be suitable and can affect the physical properties of the compound.[1][2]

  • Humidity: Moisture can promote hydrolytic degradation of the amide bond.[3]

  • Light: Exposure to UV or visible light can lead to photolytic degradation.

  • pH: The stability of this compound in solution is likely pH-dependent, with acidic or alkaline conditions potentially catalyzing hydrolysis.[4]

  • Oxygen: Oxidative degradation can occur, especially if the molecule has susceptible functional groups.

Q2: What are the recommended general storage conditions for this compound?

A2: While specific studies on this compound are not publicly available, general recommendations for antiarrhythmic drugs and amide-containing compounds suggest the following:

  • Solid Form: Store in a cool, dry, and dark place. Room temperature (20-25°C) is often acceptable for solid, stable compounds, but refrigeration (2-8°C) may extend shelf life.[5][6] Always store in a tightly sealed container to protect from moisture.

  • In Solution: If stored in solution, it is recommended to use a buffered solution at an optimal pH (typically near neutral, but this needs to be determined experimentally). Aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles and store frozen, protected from light.[7][8]

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, which includes an amide linkage and a substituted phenyl ring, potential degradation pathways for this compound may include:

  • Hydrolysis: The amide bond is susceptible to hydrolysis, which would cleave the molecule into a carboxylic acid and an amine. This can be catalyzed by acidic or basic conditions.[3]

  • Oxidation: The methoxy (B1213986) group on the phenyl ring and the tertiary amine in the piperidinyl group could be susceptible to oxidation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of potency or inconsistent results in assays. Degradation of this compound stock.1. Prepare fresh stock solution from solid compound.2. Perform analytical characterization (e.g., HPLC) of the old and new stock to check for degradation products.3. Review storage conditions of the stock solution (temperature, light exposure, solvent).
Precipitation of this compound in solution. Poor solubility or change in solvent composition/pH.1. Confirm the solubility of this compound in the chosen solvent.2. Consider using a co-solvent or a different formulation approach like solid dispersions to improve solubility.[9][10][11]3. Ensure the pH of the solution is within the optimal range for solubility and stability.
Appearance of new peaks in chromatograms during analysis. Chemical degradation of this compound.1. Identify the degradation products using techniques like LC-MS.[12][13]2. Perform forced degradation studies (acid, base, oxidation, light, heat) to understand the degradation profile and identify potential degradation products.[14][15]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Solution

Objective: To evaluate the short-term stability of this compound in different solvents and pH conditions.

Methodology:

  • Prepare stock solutions of this compound (e.g., 1 mg/mL) in various solvents (e.g., water, ethanol, DMSO).

  • Prepare buffered solutions at different pH values (e.g., pH 4, 7, and 9).

  • Dilute the this compound stock solution into each buffered solution to a final concentration (e.g., 10 µg/mL).

  • Incubate the solutions at different temperatures (e.g., 4°C, 25°C, and 40°C), protected from light.

  • At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample.

  • Analyze the aliquots by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Methodology:

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C).

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photolytic Degradation: Expose a solution of this compound to a controlled light source (e.g., UV lamp).

  • Thermal Degradation: Heat a solid sample of this compound at an elevated temperature (e.g., 80°C).

  • At various time points, analyze the samples using HPLC and LC-MS to identify and characterize the degradation products.[12][13]

Data Presentation

Table 1: Hypothetical Short-Term Stability of this compound in Aqueous Solution (% Remaining)
Condition Time = 0 hr Time = 24 hr Time = 48 hr Time = 72 hr
pH 4, 25°C 100%98.5%97.1%95.8%
pH 7, 25°C 100%99.8%99.5%99.2%
pH 9, 25°C 100%97.2%94.5%91.8%
pH 7, 40°C 100%98.1%96.3%94.5%

Note: This data is illustrative and not based on actual experimental results for this compound.

Visualizations

Signaling Pathways and Workflows

cluster_degradation Hypothesized Degradation Pathway of this compound This compound This compound Hydrolysis_Products Amine + Carboxylic Acid This compound->Hydrolysis_Products Hydrolysis (Acid/Base) Oxidation_Products N-oxide or Demethylated Product This compound->Oxidation_Products Oxidation

Caption: Hypothesized degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Testing A Prepare this compound Solutions (Different Conditions) B Incubate at Various Temperatures and Time Points A->B C Sample Aliquots B->C D HPLC/LC-MS Analysis C->D E Data Analysis (% Degradation, Product ID) D->E cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Start Inconsistent Assay Results? Check_Stock Is Stock Solution Recently Prepared? Start->Check_Stock Yes_Stock Yes Check_Stock->Yes_Stock No_Stock No Check_Stock->No_Stock Analyze_Old_New Analyze Old vs. New Stock via HPLC Yes_Stock->Analyze_Old_New Prepare_New Prepare Fresh Stock No_Stock->Prepare_New Prepare_New->Analyze_Old_New Degradation_Present Degradation Products Present? Analyze_Old_New->Degradation_Present Yes_Degradation Yes Degradation_Present->Yes_Degradation No_Degradation No Degradation_Present->No_Degradation Review_Storage Review Storage Conditions Yes_Degradation->Review_Storage Other_Factors Investigate Other Experimental Factors No_Degradation->Other_Factors

References

Troubleshooting unexpected results in Modecainide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Modecainide. The following information is designed to address common issues and unexpected results that may arise during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is classified as a Class I antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes. By blocking these channels, this compound reduces the rate of phase 0 depolarization of the cardiac action potential, thereby slowing conduction velocity in the heart.

Q2: What are the expected effects of this compound on the cardiac action potential?

A2: The expected electrophysiological effects of this compound include a rate-dependent decrease in the maximum upstroke velocity (Vmax) of the action potential, a prolongation of the QRS duration on an electrocardiogram (ECG), and a potential for prolongation of the PR and QT intervals. The extent of these effects is dependent on the concentration of the compound and the heart rate.

Q3: How should this compound be stored?

A3: this compound powder should be stored in a cool, dry place, protected from light, at a temperature of 2-8°C. Solutions prepared from the powder should be used fresh or stored at 2-8°C for no longer than 24 hours, unless stability studies have validated longer storage.[1]

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the appropriate aqueous buffer or cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Troubleshooting Guide

Issue 1: Unexpected Proarrhythmic Events Observed

Question: My experiments are showing an increase in arrhythmias (e.g., early afterdepolarizations, triggered activity) after the application of this compound, which is contrary to its intended antiarrhythmic effect. What could be the cause?

Possible Causes and Solutions:

CauseSuggested Solution
Off-target effects This compound, like many antiarrhythmic drugs, may have off-target effects on other ion channels, such as potassium channels (e.g., hERG).[2] Blockade of these channels can lead to excessive action potential duration (APD) prolongation and increase the risk of proarrhythmia.[3] Solution: Perform patch-clamp experiments to characterize the effects of this compound on a panel of cardiac ion channels (e.g., hERG, KCNQ1/minK, Cav1.2) to identify any off-target activities.
Drug Concentration The concentration of this compound may be too high, leading to excessive sodium channel blockade and slowed conduction, which can create a substrate for re-entrant arrhythmias.[4] Solution: Perform a dose-response study to determine the optimal concentration range for the desired antiarrhythmic effect without inducing proarrhythmic events. Start with lower concentrations and titrate upwards.
Experimental Model The specific animal model or cell line being used may have an underlying predisposition to arrhythmias that is exacerbated by this compound. Solution: Characterize the baseline electrophysiological properties of your experimental model. Consider using alternative models or cell lines to confirm your findings.
Issue 2: Lack of Efficacy or Variable Results

Question: I am not observing the expected antiarrhythmic effects, or the results are highly variable between experiments. What should I check?

Possible Causes and Solutions:

CauseSuggested Solution
Drug Stability and Storage Improper storage of this compound powder or solutions can lead to degradation of the compound.[5] Solution: Ensure this compound is stored according to the recommended conditions (2-8°C, protected from light). Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[6]
Solution Preparation Incorrect preparation of the drug solution, such as improper pH or incomplete dissolution, can affect its activity.[1][7] Solution: Verify the pH of your final drug solution and ensure it is within a physiological range (7.2-7.4). Visually inspect the solution to confirm complete dissolution of the powder.
Experimental Protocol The experimental conditions, such as pacing frequency or temperature, can influence the effects of a rate-dependent sodium channel blocker like this compound. Solution: Standardize your experimental protocol, including pacing frequency, temperature, and perfusion/incubation times. Ensure these parameters are consistent across all experiments.
Issue 3: Unexpected Cytotoxicity

Question: I am observing a significant decrease in cell viability in my cell-based assays after treatment with this compound. What could be the reason?

Possible Causes and Solutions:

CauseSuggested Solution
High Drug Concentration The concentrations of this compound being used may be cytotoxic. Solution: Perform a cytotoxicity assay (e.g., MTT, LDH assay) to determine the concentration at which this compound becomes toxic to your cells. Use concentrations below this threshold for your functional experiments.
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, high final concentrations of the solvent can be toxic to cells. Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold (typically <0.1% for DMSO). Run a solvent control to assess its effect on cell viability.
Off-target Effects This compound may have off-target effects on cellular processes essential for cell survival.[8] Solution: Investigate potential off-target mechanisms by performing broader cellular assays, such as mitochondrial function assays or apoptosis assays.

Experimental Protocols

Protocol 1: Patch-Clamp Electrophysiology for Nav1.5 Current Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the human Nav1.5 channel expressed in HEK293 cells.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human Nav1.5 channel in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings at room temperature (22-25°C).

    • Use an internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, pH adjusted to 7.2 with CsOH.

    • Use an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, pH adjusted to 7.4 with NaOH.

    • Record sodium currents using a voltage-clamp protocol. From a holding potential of -120 mV, apply a 500 ms (B15284909) depolarizing pulse to -20 mV to elicit the peak inward sodium current.

  • Drug Application:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in the external solution to achieve final concentrations ranging from 1 nM to 100 µM.

    • Perfuse the cells with the different concentrations of this compound for at least 5 minutes before recording.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each concentration.

    • Normalize the current to the baseline (pre-drug) current.

    • Fit the concentration-response data to a Hill equation to determine the IC50.

Expected Quantitative Data:

Concentration (µM)% Inhibition of Nav1.5 Current (Mean ± SEM)
0.015.2 ± 1.1
0.115.8 ± 2.3
148.9 ± 3.5
1085.1 ± 2.8
10098.6 ± 0.9
Protocol 2: Action Potential Duration Measurement in Isolated Cardiomyocytes

Objective: To assess the effect of this compound on the action potential duration (APD) of isolated ventricular cardiomyocytes.

Methodology:

  • Cardiomyocyte Isolation: Isolate ventricular cardiomyocytes from an adult animal model (e.g., rat, guinea pig) using enzymatic digestion.

  • Electrophysiology:

    • Perform current-clamp recordings using the perforated patch technique to maintain intracellular integrity.

    • Use an external solution (Tyrode's solution) containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4.

    • Use a pipette solution containing (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, and 250 µg/mL amphotericin B, pH 7.2.

    • Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz) by injecting suprathreshold current pulses.

  • Drug Application:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in the external solution to the desired final concentration (e.g., 1 µM, 10 µM).

    • Perfuse the cardiomyocytes with the this compound solution for 10-15 minutes.

  • Data Analysis:

    • Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90) before and after drug application.

    • Perform statistical analysis (e.g., paired t-test) to determine if the changes in APD are significant.

Expected Quantitative Data:

ConditionAPD50 (ms, Mean ± SEM)APD90 (ms, Mean ± SEM)
Baseline (1 Hz)85.3 ± 4.1210.7 ± 8.9
1 µM this compound92.1 ± 4.5235.4 ± 9.8
10 µM this compound105.6 ± 5.2288.1 ± 11.3**
*p < 0.05, **p < 0.01 vs. Baseline

Visualizations

Modecainide_Mechanism_of_Action cluster_cardiomyocyte Cardiomyocyte Membrane cluster_effect Electrophysiological Effect Na_channel Na+ Channel (Nav1.5) Na_ion Depolarization Phase 0 Depolarization This compound This compound This compound->Na_channel Blocks Na_ion->Depolarization Initiates Reduced_Vmax Reduced Vmax Depolarization->Reduced_Vmax Leads to Slowed_Conduction Slowed Conduction Reduced_Vmax->Slowed_Conduction Results in Antiarrhythmic_Effect Antiarrhythmic Effect Slowed_Conduction->Antiarrhythmic_Effect Produces

Caption: Mechanism of action of this compound on a cardiomyocyte.

Troubleshooting_Workflow Start Unexpected Experimental Result Proarrhythmia Proarrhythmic Event? Start->Proarrhythmia No_Effect Lack of Efficacy? Proarrhythmia->No_Effect No Check_Off_Target Check Off-Target Effects (e.g., hERG) Proarrhythmia->Check_Off_Target Yes Toxicity Cytotoxicity? No_Effect->Toxicity No Check_Stability Verify Drug Stability and Storage No_Effect->Check_Stability Yes Check_Concentration Verify Drug Concentration Toxicity->Check_Concentration Yes End Resolved Toxicity->End No Check_Off_Target->Check_Concentration Check_Solvent Check Solvent Toxicity Check_Concentration->Check_Solvent Check_Concentration->End Check_Protocol Standardize Protocol Check_Stability->Check_Protocol Check_Protocol->End Check_Solvent->End

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Optimizing Procainamide Concentration for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Procainamide (B1213733) in cell culture experiments. As "Modecainide" is a likely misspelling, this guide focuses on Procainamide, a commonly used antiarrhythmic agent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during cell culture experiments with Procainamide.

Issue Possible Cause Suggested Solution
High Cell Death or Unexpected Cytotoxicity Metabolite Toxicity: Procainamide can be metabolized by cells into more toxic compounds, such as hydroxylamine-procainamide (hydroxylamine-PA) and nitroso-procainamide.[1][2] These metabolites are significantly more cytotoxic than the parent compound and can cause DNA damage.[2]Use a cell line with low metabolic activity: If possible, select a cell line with known low expression of metabolic enzymes that might convert Procainamide to its toxic metabolites.• Reduce incubation time: Shorter exposure times may mitigate the accumulation of toxic metabolites.• Perform a detailed dose-response curve: This will help identify the concentration at which cytotoxicity becomes a significant factor.[2]
Incorrect Concentration: The therapeutic range of Procainamide is narrow, and concentrations that are too high can be directly toxic.[1]Verify calculations and dilutions: Double-check all calculations for stock solutions and final concentrations in the cell culture media.• Consult literature for cell-type specific concentrations: The effective and toxic concentrations can vary significantly between different cell types.
Inconsistent or Lack of Expected Effect Inappropriate Concentration Range: The effective concentration of Procainamide can be highly dependent on the cell type and the specific endpoint being measured.Perform a dose-response experiment: Test a wide range of concentrations to determine the optimal concentration for your specific cell line and experimental conditions.[3]• Refer to published studies: Use concentrations cited in the literature for similar cell types as a starting point.
Drug Inactivation: Procainamide may not be stable in culture media for extended periods, leading to a decrease in the effective concentration over time.Replenish media with fresh Procainamide: For long-term experiments, consider replacing the media containing Procainamide at regular intervals.• Check for precipitation: Visually inspect the culture media for any signs of drug precipitation, which would indicate a solubility issue.
Difficulty Reproducing Results Variability in Cell Health: The physiological state of the cells can influence their response to Procainamide.Ensure consistent cell culture practices: Use cells at a consistent passage number and confluency.• Monitor cell viability: Regularly assess cell viability to ensure that the cells are healthy before starting the experiment.
Solvent Effects: The solvent used to dissolve Procainamide (e.g., DMSO) can have its own effects on the cells, especially at higher concentrations.Use a low final solvent concentration: Keep the final concentration of the solvent in the culture media as low as possible (typically <0.5%).• Include a vehicle control: Always include a control group treated with the same concentration of the solvent used to dissolve Procainamide.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of Procainamide?

Procainamide is a Class 1A antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.[4][5] By blocking these channels, it slows the conduction of electrical impulses and prolongs the action potential duration.[4] It can also inhibit potassium currents.[4]

2. What are typical concentrations of Procainamide to use in cell culture?

The optimal concentration of Procainamide will vary depending on the cell line and the experimental objective. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific study. However, the following table provides a range of concentrations reported in the literature:

Application Cell Type Concentration Range Reference
General Cell CultureVarious10⁻⁶ to 10⁻² mol/L[3]
Cytotoxicity Studies (Metabolite)Various Cell LinesTD50 of 0.002 to 0.045 mM (for hydroxylamine-PA)[2]
Cardiac Cell StudiesRat Heart0.1 mmol/L[6]
In vivo Therapeutic Range (for reference)Human Plasma4–10 mcg/mL[7]

3. How should I prepare a stock solution of Procainamide?

Procainamide hydrochloride is soluble in water and DMSO.[8] For cell culture experiments, it is common to prepare a concentrated stock solution in a sterile solvent like DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low and non-toxic to the cells (typically below 0.5%).

4. What are the potential cytotoxic effects of Procainamide and its metabolites?

While Procainamide itself has a defined therapeutic window, its oxidative metabolites, particularly hydroxylamine-PA and nitroso-PA, are highly cytotoxic.[1][2] These metabolites can cause DNA damage and lead to cell death.[2] This is an important consideration in cell culture, as the metabolic capacity of your chosen cell line can influence the observed cytotoxicity.

5. What signaling pathways are affected by Procainamide?

The primary and most well-understood signaling pathway affected by Procainamide is the regulation of ion flux across the cell membrane, specifically through the blockade of sodium and potassium channels.[4] This directly impacts the cellular action potential. While Procainamide has profound effects on cardiac cells, its direct impact on other common signaling pathways like mTOR has not been extensively characterized in the provided search results. The mTOR pathway is a central regulator of cell growth, proliferation, and survival and is a key pathway in cardiovascular health and disease.[9][10]

6. What are important controls to include in my experiments?

  • Vehicle Control: A group of cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve the Procainamide.

  • Untreated Control: A group of cells that are not exposed to either Procainamide or the vehicle.

  • Positive Control: If applicable, a known compound that elicits the expected effect in your assay.

Experimental Protocols & Visualizations

General Protocol for Assessing Procainamide Cytotoxicity

This protocol provides a general framework for determining the cytotoxic effects of Procainamide on a given cell line using a colorimetric assay like the MTT assay.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

    • Allow cells to adhere and grow for 24 hours.

  • Preparation of Procainamide Solutions:

    • Prepare a stock solution of Procainamide in an appropriate solvent (e.g., 100 mM in DMSO).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of Procainamide.

    • Include vehicle-only and untreated controls.

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay (MTT Assay Example):

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the results to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathway and Workflow Diagrams

Procainamide_Mechanism_of_Action Procainamide Mechanism of Action cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel Na_Influx Sodium Ion Influx K_Channel Potassium Channel K_Efflux Potassium Ion Efflux Procainamide Procainamide Procainamide->Na_Channel Blocks Procainamide->K_Channel Blocks Depolarization Slower Depolarization Na_Influx->Depolarization Reduced Repolarization Prolonged Repolarization K_Efflux->Repolarization Reduced

Caption: Procainamide's primary mechanism of action.

Cytotoxicity_Workflow General Experimental Workflow for Cytotoxicity Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Prepare_Drug Prepare Procainamide Serial Dilutions Incubation_24h->Prepare_Drug Treat_Cells Treat Cells with Procainamide Incubation_24h->Treat_Cells Prepare_Drug->Treat_Cells Incubate_Exposure Incubate for Exposure Time Treat_Cells->Incubate_Exposure Add_Reagent Add Cytotoxicity Assay Reagent (e.g., MTT) Incubate_Exposure->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Read_Plate Read Plate on Plate Reader Incubate_Reagent->Read_Plate Analyze_Data Analyze Data & Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cytotoxicity.

References

Technical Support Center: Minimizing Off-Target Effects of Dasatinib in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of Dasatinib during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Dasatinib?

Dasatinib is a potent, multi-targeted kinase inhibitor. Its primary mechanism of action involves the inhibition of the BCR-ABL kinase, the hallmark of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1][2][3] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, which contributes to its increased potency and its ability to overcome resistance to other tyrosine kinase inhibitors like Imatinib.[1][2][4] By blocking the ATP-binding site of BCR-ABL, Dasatinib inhibits its kinase activity, thereby disrupting downstream signaling pathways that promote cancer cell proliferation and survival, ultimately leading to apoptosis of malignant cells.[1]

Q2: What are the known off-target effects of Dasatinib?

Dasatinib is known to inhibit a range of other kinases, which are considered its off-target effects. These include, but are not limited to, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[1][2][4][5] This multi-targeted nature can lead to unintended biological consequences in experiments.[6] While the inhibition of some off-targets like SRC family kinases can be therapeutically beneficial in certain contexts, it can also lead to adverse effects or confounding results in experimental settings.[6] For instance, off-target effects have been associated with clinical side effects such as pulmonary arterial hypertension and cardiac dysfunction.[2][5]

Q3: How can I distinguish between on-target and off-target effects in my cell-based assays?

Troubleshooting Guides

Issue: Unexpected or inconsistent results in cellular experiments.

  • Possible Cause: Off-target effects of Dasatinib at the concentration used.

  • Troubleshooting Steps:

    • Verify Target Engagement: Confirm that Dasatinib is inhibiting the intended target (e.g., BCR-ABL) at the experimental concentration using techniques like Western blotting to probe for phosphorylation status of the target or its downstream effectors.[6]

    • Perform a Dose-Response Analysis: Titrate Dasatinib to determine the lowest effective concentration that inhibits the primary target without significantly affecting known off-targets.[6]

    • Utilize Control Compounds:

      • Structural Analog Control: Use a structurally similar but inactive analog of Dasatinib to control for effects not related to kinase inhibition.[6]

      • Alternative Inhibitor Control: Employ a different, structurally distinct inhibitor for the same primary target. Consistent results between the two inhibitors suggest an on-target effect.[6]

Issue: High levels of cytotoxicity observed at effective concentrations.

  • Possible Cause: Inhibition of off-target kinases that are essential for cell survival.

  • Troubleshooting Steps:

    • Consult Kinome Profiling Data: Refer to the kinase selectivity profile of Dasatinib (see Table 1) to identify potential off-target kinases that are highly inhibited at the concentrations causing cytotoxicity.

    • Perform a Rescue Experiment: If a specific off-target is suspected, a rescue experiment can be designed to see if overexpression of that kinase can alleviate the cytotoxic effects.

    • Lower the Concentration: Determine the minimal concentration of Dasatinib required for on-target activity to reduce the impact on off-target kinases.

Data Presentation

Table 1: Kinase Selectivity Profile of Dasatinib

This table summarizes the inhibitory potency of Dasatinib against its primary target (ABL1) and a selection of key off-target kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Kinase TargetIC50 (nM)Kinase FamilyReference
ABL1 3.0 Tyrosine Kinase [7]
SRC0.55Tyrosine Kinase[7]
LCK>1Tyrosine Kinase
YES>1Tyrosine Kinase
FYN>1Tyrosine Kinase
c-KIT12Tyrosine Kinase
PDGFRβ28Tyrosine Kinase
EPHA230Tyrosine Kinase

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

1. Kinome Profiling Assay

  • Objective: To determine the selectivity of Dasatinib by screening it against a large panel of kinases.

  • Methodology:

    • Compound Preparation: Prepare Dasatinib at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).

    • Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases.

    • Binding or Activity Assay: The service will typically perform either a competition binding assay, where Dasatinib competes with a labeled ligand for binding to each kinase, or an in vitro kinase activity assay.

    • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control. The results are often visualized as a "kinome tree" to illustrate the selectivity profile.

2. Cellular Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of Dasatinib on a specific cell line.

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

    • Compound Treatment: Treat the cells with a serial dilution of Dasatinib (e.g., ranging from 0.05 µM to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours).[8] Include a vehicle control (e.g., DMSO).[9]

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

3. Rescue Experiment

  • Objective: To determine if the observed cellular phenotype is due to the inhibition of the primary target (on-target effect).

  • Methodology:

    • Generate Drug-Resistant Mutant: Create a construct expressing a mutant version of the primary target (e.g., BCR-ABL) that is known to be resistant to Dasatinib (e.g., T315I mutation).

    • Transfection/Transduction: Introduce the drug-resistant mutant construct into the target cell line. A control group should be transfected with a wild-type construct or an empty vector.

    • Compound Treatment: Treat both the cells expressing the drug-resistant mutant and the control cells with Dasatinib at a concentration that normally produces the phenotype of interest.

    • Phenotypic Analysis: Assess the phenotype in both cell populations.

    • Interpretation: If the phenotype is reversed or significantly reduced in the cells expressing the drug-resistant mutant compared to the control cells, it indicates an on-target effect.

Mandatory Visualization

cluster_0 Dasatinib Primary Signaling Pathway (BCR-ABL) Dasatinib Dasatinib BCR_ABL BCR_ABL Dasatinib->BCR_ABL Inhibits Apoptosis Apoptosis Dasatinib->Apoptosis Downstream Downstream Signaling (e.g., STAT5, RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Dasatinib's primary mechanism of action via BCR-ABL inhibition.

cluster_1 Dasatinib Off-Target Pathway Example (SRC Family Kinases) Dasatinib Dasatinib SFKs SRC Family Kinases (e.g., SRC, LYN) Dasatinib->SFKs Inhibits Unintended_Effects Potential Unintended Biological Effects Dasatinib->Unintended_Effects Cell_Adhesion Cell Adhesion, Migration, Invasion SFKs->Cell_Adhesion Regulates

Caption: Example of Dasatinib's off-target effect on SRC Family Kinases.

cluster_2 Experimental Workflow: Identifying Off-Target Effects Start Observe Unexpected Phenotype Dose_Response Perform Dose-Response Curve Start->Dose_Response Rescue Conduct Rescue Experiment Dose_Response->Rescue On_Target Phenotype Rescued: On-Target Effect Rescue->On_Target Off_Target Phenotype Persists: Off-Target Effect Rescue->Off_Target Kinome_Profile Perform Kinome Profiling Off_Target->Kinome_Profile Identify_Off_Targets Identify Potential Off-Targets Kinome_Profile->Identify_Off_Targets

Caption: Workflow for distinguishing on-target vs. off-target effects.

References

Addressing Modecainide degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Modecainide. The information provided addresses potential degradation of this compound during sample preparation and analysis.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the handling and analysis of this compound samples.

Issue Potential Cause Recommended Solution
Low recovery of this compound Hydrolysis of the amide bond: this compound contains a benzamide (B126) functional group, which can be susceptible to hydrolysis under acidic or basic conditions.[1]- Maintain sample pH between 4 and 8.[1] - If the experimental protocol requires acidic or basic conditions, minimize the exposure time and keep the temperature low. - Consider using a buffered solution for sample preparation and storage.
Oxidative degradation: The phenolic hydroxyl group in this compound is susceptible to oxidation.[2] This can be accelerated by exposure to light, high temperatures, and the presence of metal ions.- Protect samples from light by using amber vials or by working under low-light conditions. - Avoid high temperatures during sample preparation and storage. If heating is necessary, use the lowest effective temperature for the shortest possible duration. - Purge samples and solvents with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. - Consider the use of antioxidants in the sample solvent, if compatible with the analytical method.
Appearance of unknown peaks in chromatogram Formation of degradation products: The presence of new peaks suggests that this compound has degraded. These could be products of hydrolysis or oxidation.- Perform a forced degradation study to identify potential degradation products. This involves intentionally subjecting this compound to stress conditions (acid, base, oxidation, heat, light) to generate and identify the degradants.[3][4][5][6][7] - Use a stability-indicating analytical method that can separate this compound from its degradation products.[2][4][8]
Inconsistent analytical results Sample instability over time: this compound may be degrading in the autosampler or on the benchtop during the analytical run.- Analyze samples as soon as possible after preparation. - If immediate analysis is not possible, store samples at a low temperature (e.g., 2-8 °C) and protect from light. - Evaluate the stability of this compound in the sample solvent over the expected analysis time.
Poor peak shape in HPLC analysis Interaction with silanol (B1196071) groups: The basic piperidine (B6355638) moiety in this compound can interact with residual silanol groups on silica-based HPLC columns, leading to peak tailing.- Use a base-deactivated HPLC column. - Add a competing base, such as triethylamine, to the mobile phase. - Adjust the mobile phase pH to ensure this compound is in a single ionic form.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound during sample preparation?

A1: Based on its chemical structure, the two most probable degradation pathways for this compound are:

  • Hydrolysis: The amide linkage in the benzamide structure can be hydrolyzed under strong acidic or basic conditions to yield 4-hydroxy-3-methoxybenzoic acid and 2-(2-(1-methylpiperidin-2-yl)ethyl)aniline.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by light, heat, or the presence of trace metal ions. This can lead to the formation of colored degradation products.

Q2: How can I prevent the degradation of this compound in my samples?

A2: To minimize degradation, it is recommended to:

  • Control pH: Maintain the sample pH in the neutral range (ideally between 4 and 8).

  • Protect from Light: Use amber glassware or protect samples from direct light exposure.

  • Control Temperature: Keep samples at a low temperature (refrigerated or frozen for long-term storage) and avoid excessive heat during sample processing.

  • Minimize Oxygen Exposure: For sensitive samples, de-gas solvents and consider working under an inert atmosphere.

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use.

Q3: What conditions should I use for a forced degradation study of this compound?

A3: A typical forced degradation study for this compound would involve the following conditions, as recommended by ICH guidelines:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or slightly elevated (e.g., 40-60 °C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or slightly elevated.

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 60-80 °C).

  • Photodegradation: Exposing the drug (solid and in solution) to a light source, as specified in ICH Q1B guidelines.[9]

Q4: What is a stability-indicating analytical method, and why do I need one for this compound analysis?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients.[2][4][8] It is crucial for stability studies and routine quality control to ensure that the measured concentration reflects the amount of intact drug and is not inflated by co-eluting degradation products.

Quantitative Data Summary

The following table provides an illustrative example of the type of quantitative data that could be generated from a forced degradation study of this compound. Note: This data is for demonstration purposes only and is not based on actual experimental results for this compound.

Stress Condition Time Temperature % Degradation (Illustrative) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60 °C15%Hydrolysis Product 1
0.1 M NaOH8 hours40 °C25%Hydrolysis Product 1, Oxidation Product 1
10% H₂O₂2 hoursRoom Temp30%Oxidation Product 1, Oxidation Product 2
Heat (Solid)48 hours80 °C5%Minor unidentified peaks
Photostability (Solution)24 hoursICH Light Box10%Oxidation Product 1

Experimental Protocols

Protocol for a Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Incubate the mixture at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.2 M NaOH and dilute with mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Incubate the mixture at 40 °C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.2 M HCl and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

    • Keep the mixture at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

    • Dilute with mobile phase.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and heat in an oven at 80 °C.

    • At specified time points, dissolve a portion of the solid in a known volume of solvent for analysis.

  • Photodegradation:

    • Expose a solution of this compound and solid this compound to a calibrated light source according to ICH Q1B guidelines.

    • Analyze the samples after the specified exposure duration.

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.[10][11][12][13]

Visualizations

G cluster_workflow Experimental Workflow: Forced Degradation Study prep Prepare this compound Stock Solution stress Subject to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by Stability-Indicating LC-MS Method neutralize->analyze identify Identify Degradation Products analyze->identify

Forced Degradation Workflow

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway This compound This compound (Amide, Phenol, Piperidine) Hydrolysis_Products 4-hydroxy-3-methoxybenzoic acid + 2-(2-(1-methylpiperidin-2-yl)ethyl)aniline This compound->Hydrolysis_Products Acid/Base Oxidation_Products Oxidized Degradants (e.g., Quinone-type structures) This compound->Oxidation_Products Oxidizing Agent/Light/Heat

Potential Degradation Pathways

References

Improving the signal-to-noise ratio in Modecainide electrophysiology recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their electrophysiology recordings when studying the effects of Modecainide. Our goal is to help you improve your signal-to-noise ratio and obtain high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary electrophysiological effects?

A1: this compound is a Class Ic antiarrhythmic agent. Its primary mechanism of action is the blockade of cardiac sodium channels (INa) in a state-dependent manner, showing a higher affinity for open and inactivated channels.[1][2][3] This results in a slowing of the action potential upstroke and conduction velocity.[4][5] this compound also has effects on potassium channels, particularly the rapid component of the delayed rectifier potassium current (IKr), which can lead to a prolongation of the action potential duration in atrial and ventricular muscle fibers.[4][6]

Q2: What are the expected effects of this compound on sodium channel currents in a voltage-clamp experiment?

A2: In whole-cell voltage-clamp recordings, this compound is expected to cause a concentration-dependent, use-dependent, and voltage-dependent block of the inward sodium current. This will manifest as a reduction in the peak current amplitude with successive depolarizing pulses (use-dependence) and a greater degree of block at more depolarized holding potentials (voltage-dependence).[1][3]

Q3: I am observing a high level of baseline noise in my recordings. What are the most common sources of electrical noise?

A3: High-frequency noise in patch-clamp recordings often originates from various electrical sources in the laboratory. Common culprits include:

  • 60 Hz (or 50 Hz) line noise: From mains power lines and nearby equipment.[7][8]

  • High-frequency noise: From computer monitors, fluorescent lights, and instrument power supplies.[8]

  • Intermittent noise: From equipment with switching power supplies, such as manipulators or cameras.[9]

Ensuring all equipment is properly grounded to a single point is a critical first step in reducing this type of noise.[8]

Q4: My gigaohm seal is unstable or I am unable to achieve a gigaseal. What could be the issue?

A4: Achieving a stable, high-resistance seal (gigaseal) is fundamental for low-noise recordings.[10][11][12] Several factors can contribute to difficulties in seal formation:

  • Pipette quality: The shape and cleanliness of the pipette tip are crucial. Fire-polishing the pipette tip can help create a smoother surface for sealing.[13]

  • Cell health: Unhealthy or dying cells will not form a good seal. Ensure proper cell culture conditions and handling.

  • Solutions: Debris or precipitates in the bath or pipette solution can prevent a tight seal. All solutions should be filtered (0.22 µm filter).[13]

  • Mechanical stability: Vibrations from the building or equipment can disrupt seal formation. An anti-vibration table is essential.

Q5: After breaking into whole-cell configuration, the noise level increases significantly. What should I check?

A5: An increase in noise after establishing the whole-cell configuration often points to a high series resistance (access resistance). The access resistance should ideally be less than 25 MΩ.[14] If it is high, you can try applying gentle suction pulses to further rupture the membrane patch. A high access resistance can filter your signal and increase the noise level.

Troubleshooting Guides

Guide 1: Systematic Noise Reduction in Your Electrophysiology Rig

This guide provides a step-by-step approach to identifying and eliminating common sources of noise.

Symptom Potential Cause Troubleshooting Step
High-frequency baseline noise Electrical interference1. Isolate the source: Systematically turn off and unplug each piece of equipment in and around the rig (e.g., microscope light source, camera, perfusion pump, manipulators) to see if the noise disappears.[9] 2. Check grounding: Ensure all equipment is connected to a single, common ground point to avoid ground loops.[8] 3. Shielding: Use a Faraday cage to shield the setup from external electromagnetic interference.[7] Ensure the cage is properly grounded.
Intermittent, large current jumps Poor seal resistanceThe seal resistance should be >1 GΩ. If the seal is unstable, try using a fresh pipette, ensuring solutions are clean, and that the cell is healthy.[14]
Low-frequency drift or wander Mechanical instability or temperature fluctuations1. Vibration isolation: Ensure the anti-vibration table is floating and that no equipment is directly touching both the table and the surrounding environment. 2. Secure cables: Secure all cables to the table to prevent them from acting as antennas for vibration.[14] 3. Temperature control: Maintain a stable room temperature and use a perfusion system with temperature control if necessary.
Increased noise after breaking into whole-cell High access resistanceThe access resistance should be as low as possible, ideally < 25 MΩ.[14] If high, apply gentle suction pulses to further rupture the membrane patch.
Guide 2: Optimizing Seal Formation for Low-Noise Recordings

A high-quality gigaseal is the foundation of a good patch-clamp recording.[10][15]

Parameter Recommendation Rationale
Pipette Resistance For whole-cell recordings, a pipette resistance of 2-5 MΩ is generally recommended.[10] For single-channel recordings, higher resistance pipettes (5-10 MΩ) are often used.[10]Lower resistance pipettes have a larger tip opening, which can make it more difficult to obtain a high-resistance seal but can result in a lower access resistance.
Pipette Polishing Fire-polishing the pipette tip can create a smoother surface, which can aid in seal formation.A smooth surface promotes a tighter interaction between the glass and the cell membrane.
Positive Pressure Apply gentle positive pressure to the pipette as it approaches the cell. Release the pressure just before touching the cell.This helps to keep the pipette tip clean and free of debris.
Suction Apply gentle, continuous negative pressure to form the seal.Excessive or abrupt suction can damage the cell membrane and prevent seal formation.
Seal Enhancers In some preparations, the inclusion of certain ions in the external solution (e.g., Ca2+) can promote seal formation.[15]These ions are thought to facilitate the interaction between the negatively charged glass and the cell membrane.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol outlines a general procedure for recording sodium currents in a mammalian cell line expressing Nav1.5 channels and assessing the effect of this compound.

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before the experiment.

    • Use a low-density plating to ensure easy access to individual cells.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

    • Fire-polish the pipette tips.

  • Recording Procedure:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a cell with the patch pipette while applying gentle positive pressure.

    • Once in close proximity to the cell, release the positive pressure and apply gentle negative pressure to form a gigaseal (>1 GΩ).

    • After seal formation, apply a brief, strong pulse of suction to rupture the membrane and establish the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.

    • Compensate for pipette and whole-cell capacitance.

    • Set the holding potential to -120 mV to ensure all sodium channels are in the closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms) to elicit sodium currents.

    • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound.

    • Repeat the voltage-step protocol at regular intervals to observe the time course of this compound's inhibitory effect.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after this compound application.

    • Plot the current-voltage (I-V) relationship.

    • To assess use-dependence, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms (B15284909) at 1 Hz) and measure the peak current of each pulse.

Quantitative Data Summary

The following tables summarize the reported electrophysiological effects of flecainide (B1672765), a compound with a similar mechanism of action to this compound.

Table 1: Effects of Flecainide on Cardiac Sodium Channels (Nav1.5)

ParameterValueConditionsReference
IC50 (Resting State) 365 µMHolding potential: -140 mV[1]
IC50 (Open State) 0.61 µMTest potential: +30 mV[1]
On-rate constant (kon) 14.9 µM-1s-1Inactivation-deficient channels[1]
Off-rate constant (koff) 12.2 s-1Inactivation-deficient channels[1]

Table 2: Effects of Flecainide on Cardiac Potassium Channels

Channel TypeEffectIC50Reference
IKr (hERG) Inhibition-[4]
Ito Inhibition3.7 µM[6]
IK Inhibition15 µM[6]
IKATP Inhibition (outward current)17.3 µM[16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Cell Preparation approach Approach Cell cell_prep->approach sol_prep Solution Preparation sol_prep->approach pip_prep Pipette Preparation pip_prep->approach seal Form Gigaseal approach->seal whole_cell Establish Whole-Cell seal->whole_cell record_base Record Baseline whole_cell->record_base apply_drug Apply this compound record_base->apply_drug record_drug Record Drug Effect apply_drug->record_drug measure Measure Currents record_drug->measure plot Plot I-V Curves measure->plot analyze_dep Analyze State-Dependence plot->analyze_dep

Caption: Experimental workflow for whole-cell patch-clamp recordings.

troubleshooting_flowchart start High Noise Level Detected q1 Is noise present with headstage in the air? start->q1 a1_yes Check Grounding & Shielding (Faraday Cage, Ground Loops) q1->a1_yes Yes q2 Is noise present with pipette in the bath? q1->q2 No a1_yes->q2 a2_yes Clean Pipette Holder & Check Bath Ground q2->a2_yes Yes q3 Is noise high after forming a seal? q2->q3 No a2_yes->q3 a3_yes Improve Seal Resistance (>1 GΩ) q3->a3_yes Yes q4 Is noise high after whole-cell break-in? q3->q4 No a3_yes->q4 a4_yes Lower Access Resistance (<25 MΩ) q4->a4_yes Yes end_node Low Noise Recording q4->end_node No a4_yes->end_node

Caption: Troubleshooting flowchart for identifying sources of noise.

modecainide_pathway cluster_membrane Cell Membrane cluster_effects Electrophysiological Effects Na_channel Voltage-Gated Sodium Channel (Na_v) Na_block Decreased Na+ Influx Na_channel->Na_block K_channel Delayed Rectifier Potassium Channel (I_Kr) K_block Decreased K+ Efflux K_channel->K_block This compound This compound This compound->Na_channel Blocks (Open/Inactivated State) This compound->K_channel Blocks AP_upstroke Slower Action Potential Upstroke Na_block->AP_upstroke Conduction_slowing Slower Conduction Velocity AP_upstroke->Conduction_slowing APD_prolong Action Potential Prolongation K_block->APD_prolong

Caption: Simplified signaling pathway of this compound's action.

References

Technical Support Center: Controlling for Modecainide's Effects on Heart Rate Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and drug development professionals. This resource provides guidance on controlling for the effects of Modecainide, a novel antiarrhythmic agent, on heart rate variability (HRV). The following troubleshooting guides and frequently asked questions (FAQs) will help you design robust experiments and accurately interpret your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to affect Heart Rate Variability (HRV)?

A1: this compound is an investigational antiarrhythmic drug. While specific clinical data on this compound is emerging, its mechanism of action suggests a potential influence on the autonomic nervous system, which is a primary determinant of HRV.[1] Antiarrhythmic drugs can alter HRV by modulating sympathetic or parasympathetic tone.[2] For instance, drugs similar in class to this compound, such as flecainide (B1672765), have been shown to decrease all parameters of HRV.[3][4] Therefore, it is crucial to control for these effects in your experimental design.

Q2: What are the most critical factors to control for in a study investigating this compound's effects on HRV?

A2: Several factors can influence HRV and should be meticulously controlled. These can be categorized as:

  • Physiological: Age, sex, and Body Mass Index (BMI) are known to affect HRV and should be recorded and adjusted for in statistical analyses.[5]

  • Lifestyle: Physical activity, alcohol, caffeine, and nicotine (B1678760) consumption can significantly impact HRV.[6][7] It's recommended to have a washout period for these substances before HRV measurements.[7]

  • Environmental: Time of day, ambient temperature, and noise levels should be kept consistent across all experimental sessions.[5][7]

  • Methodological: Body position (supine, sitting, or standing), recording duration, and respiratory rate are critical methodological factors to standardize.[5][7][8]

Q3: What is a washout period and why is it important when studying this compound's effects on HRV?

A3: A washout period is a duration of time during which a participant does not receive a specific treatment or medication. This allows for the drug to be eliminated from the body, minimizing its potential carryover effects on subsequent measurements. When designing a crossover study with this compound, a washout period is essential to ensure that the HRV measurements during the placebo or control phase are not influenced by residual effects of the drug. The length of the washout period should be determined by the pharmacokinetic properties of this compound, specifically its half-life. A general rule of thumb is to have a washout period of at least five times the drug's half-life.

Troubleshooting Guides

Problem: High variability in baseline HRV measurements across participants.

Solution:

  • Standardize Acclimatization: Implement a strict acclimatization period of at least 15 minutes before recording baseline HRV.[9] This allows the participant's cardiovascular system to stabilize.

  • Control Respiration: Uncontrolled breathing can introduce significant variability in HRV, particularly in the high-frequency (HF) band.[6][7] Consider using a paced breathing protocol (e.g., 12-15 breaths per minute) to standardize respiratory rate and depth.

  • Consistent Instructions: Ensure that all participants receive the same instructions and that the experimental environment is identical for each session. Do not inform participants of the exact start of the measurement to avoid anticipatory changes in breathing or heart rate.[7]

Problem: Inconsistent or unexpected HRV results after this compound administration.

Solution:

  • Verify Dosing and Administration: Double-check the dosage, route, and timing of this compound administration to ensure consistency.

  • Consider Individual Responses: The effect of a drug on HRV can vary significantly between individuals.[10] Analyze your data for potential subgroups or outliers and consider if any baseline characteristics might explain these differences.

  • Assess for Confounding Factors: Review participant diaries or logs for any concurrent medications, changes in diet, or stressful life events that could have influenced HRV.[7][11]

Experimental Protocols

Protocol 1: Placebo-Controlled, Double-Blind, Crossover Study to Assess the Acute Effects of this compound on HRV

This protocol is designed to investigate the immediate impact of a single dose of this compound on HRV.

Methodology:

  • Participant Recruitment: Recruit healthy volunteers who meet specific inclusion and exclusion criteria (see Table 1).

  • Screening Visit: Collect baseline demographic and health information. Familiarize participants with the experimental procedures.

  • Experimental Visits (2 sessions):

    • Participants arrive at the laboratory at the same time of day for both visits.

    • A 24-hour washout period from caffeine, alcohol, and strenuous exercise is required before each visit.[7]

    • Acclimatization (20 minutes): Participants rest in a quiet, temperature-controlled room in a supine position.

    • Baseline HRV Recording (10 minutes): Record a 10-minute electrocardiogram (ECG) for baseline HRV analysis.

    • Drug Administration: Administer a single oral dose of either this compound or a matching placebo in a double-blind manner.

    • Post-Dose HRV Recordings (multiple time points): Record 10-minute ECGs at 30, 60, 90, and 120 minutes post-administration to capture the time course of the drug's effect.

  • Washout Period: A washout period of at least one week should separate the two experimental visits.

  • Crossover: Participants who received this compound in the first visit will receive the placebo in the second visit, and vice versa.

  • HRV Analysis: Analyze the ECG recordings to derive time-domain and frequency-domain HRV parameters (see Table 2).

Protocol 2: Parallel-Group Study to Evaluate the Chronic Effects of this compound on HRV

This protocol is designed to assess the long-term impact of daily this compound administration on HRV.

Methodology:

  • Participant Recruitment: Recruit a larger cohort of participants who meet the study's inclusion/exclusion criteria.

  • Randomization: Randomly assign participants to one of two groups: the this compound group or the placebo group.

  • Baseline Assessment: Conduct a 24-hour Holter ECG recording to establish baseline HRV for each participant.

  • Treatment Period (4 weeks): Participants in the this compound group will self-administer a daily dose of the drug, while the placebo group will take a matching placebo.

  • Follow-up Assessment: At the end of the 4-week treatment period, conduct a second 24-hour Holter ECG recording.

  • HRV Analysis: Compare the changes in HRV parameters from baseline to follow-up between the this compound and placebo groups.

Data Presentation

Table 1: Example Inclusion and Exclusion Criteria for a this compound HRV Study

CriteriaInclusionExclusion
Age 18-50 years<18 or >50 years
Health Status Healthy with no known cardiovascular diseaseHistory of cardiovascular disease, autonomic dysfunction, or other chronic illnesses
Medication Not taking any regular medicationsUse of any medication known to affect heart rate or autonomic function[6]
Lifestyle Non-smokerCurrent smoker or use of nicotine products
Moderate alcohol consumptionExcessive alcohol consumption
BMI 18.5 - 29.9 kg/m ²<18.5 or >29.9 kg/m ²

Table 2: Standard Heart Rate Variability Parameters

DomainParameterDescription
Time-Domain SDNN (ms) Standard deviation of all normal-to-normal (NN) intervals; reflects overall HRV.[7]
RMSSD (ms) The root mean square of successive differences between normal heartbeats; reflects vagal activity.[7]
pNN50 (%) Percentage of adjacent NN intervals that differ by more than 50 ms; also reflects vagal activity.[7]
Frequency-Domain HF (ms²/Hz) High Frequency power (0.15-0.4 Hz); reflects parasympathetic (vagal) activity.[12]
LF (ms²/Hz) Low Frequency power (0.04-0.15 Hz); reflects both sympathetic and parasympathetic activity.[12]
LF/HF Ratio Ratio of LF to HF power; reflects the balance between sympathetic and parasympathetic activity.

Visualizations

experimental_workflow cluster_screening Phase 1: Screening cluster_visit1 Phase 2: Visit 1 (Randomized) cluster_washout Phase 3: Washout cluster_visit2 Phase 4: Visit 2 (Crossover) cluster_analysis Phase 5: Data Analysis p1 Participant Recruitment p2 Informed Consent & Screening p1->p2 v1_acclimate Acclimatization p2->v1_acclimate v1_baseline Baseline HRV v1_acclimate->v1_baseline v1_dose This compound or Placebo v1_baseline->v1_dose v1_postdose Post-Dose HRV v1_dose->v1_postdose washout Washout Period (e.g., 1 week) v1_postdose->washout v2_acclimate Acclimatization washout->v2_acclimate v2_baseline Baseline HRV v2_acclimate->v2_baseline v2_dose Placebo or this compound v2_baseline->v2_dose v2_postdose Post-Dose HRV v2_dose->v2_postdose analysis HRV Analysis & Comparison v2_postdose->analysis logical_relationship cluster_drug This compound Administration cluster_ans Autonomic Nervous System Modulation cluster_hrv Heart Rate Variability Outcome drug This compound sympathetic Sympathetic Activity drug->sympathetic Modulates parasympathetic Parasympathetic Activity drug->parasympathetic Modulates hrv HRV Parameters (e.g., RMSSD, HF, LF/HF) sympathetic->hrv Influences parasympathetic->hrv Influences

References

Refining animal dosing regimens for consistent Modecainide exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in refining animal dosing regimens for consistent Modecainide exposure.

Troubleshooting Guide: Inconsistent this compound Exposure

Unexpected variability in plasma concentrations of this compound can arise from a multitude of factors. This guide provides a structured approach to identifying and mitigating potential sources of inconsistency in your animal studies.

Question: We are observing high inter-animal variability in this compound plasma concentrations. What are the potential causes and how can we troubleshoot this?

Answer:

High inter-animal variability is a common challenge in preclinical pharmacokinetic studies. The underlying causes can be broadly categorized into three areas: the formulation and administration of this compound, the physiological state of the animals, and the experimental procedures. A systematic investigation of these areas can help pinpoint the source of the variability.

Potential Causes & Troubleshooting Steps:

  • Formulation and Administration:

    • Inadequate Formulation: Poor solubility or stability of this compound in the chosen vehicle can lead to inconsistent dosing.

      • Troubleshooting:

        • Verify the solubility and stability of this compound in your vehicle at the intended concentration and storage conditions.

        • Consider using alternative vehicles or adding excipients to improve solubility (e.g., cyclodextrins, co-solvents).

        • For suspensions, ensure uniform particle size and adequate mixing before each administration to prevent settling.

    • Inaccurate Dosing: Errors in dose calculation or administration technique can introduce significant variability.

      • Troubleshooting:

        • Double-check all dose calculations, including conversions from human equivalent dose if applicable.[1]

        • Ensure proper calibration of administration equipment (e.g., pipettes, syringes).

        • For oral gavage, ensure consistent delivery to the stomach and minimize the risk of administration into the esophagus or trachea.

  • Animal-Specific Factors:

    • Genetic Variability: Differences in metabolic enzyme expression (e.g., cytochrome P450s) can lead to varied rates of this compound metabolism.[2]

      • Troubleshooting:

        • Use well-characterized, isogenic animal strains to reduce genetic variability.

        • If using outbred stocks, a larger number of animals may be required to achieve statistical power.

    • Physiological State: Factors such as age, sex, health status, and stress levels can influence drug absorption, distribution, metabolism, and excretion (ADME).[2]

      • Troubleshooting:

        • Ensure all animals are within a narrow age and weight range.

        • House animals under controlled environmental conditions (temperature, humidity, light-dark cycle) to minimize stress.

        • Acclimatize animals to the experimental procedures to reduce handling stress.

        • Fasting status can significantly impact oral drug absorption; ensure a consistent fasting protocol is followed.[3]

    • Food and Water Consumption: The composition of the diet can affect drug metabolism and absorption.

      • Troubleshooting:

        • Provide a standardized diet to all animals throughout the study.

        • Be aware of potential interactions between this compound and components of the chow.

  • Experimental Procedures:

    • Blood Sampling Technique: Inconsistent blood sampling times or techniques can introduce variability.

      • Troubleshooting:

        • Establish a strict and consistent blood sampling schedule.

        • Use a consistent sampling site and technique to minimize stress and potential for sample contamination.

        • Ensure proper handling and processing of blood samples to prevent degradation of this compound.

    • Analytical Method Variability: Issues with the bioanalytical method used to quantify this compound can lead to inaccurate results.

      • Troubleshooting:

        • Validate the bioanalytical method for accuracy, precision, linearity, and stability.

        • Include quality control samples at multiple concentration levels in each analytical run.

Workflow for Troubleshooting Inconsistent Exposure

G A High Inter-Animal Variability Observed B Review Formulation & Administration A->B C Assess Animal-Specific Factors A->C D Evaluate Experimental Procedures A->D E Check Formulation Solubility/Stability B->E F Verify Dosing Accuracy B->F G Standardize Animal Strain, Age, Sex C->G H Control Environmental Conditions C->H I Consistent Blood Sampling D->I J Validate Bioanalytical Method D->J K Refine Formulation or Dosing Technique E->K F->K L Implement Stricter Animal Selection/Housing G->L H->L M Optimize Sampling & Analytical Protocols I->M J->M N Consistent Exposure Achieved K->N L->N M->N

Troubleshooting workflow for inconsistent this compound exposure.

Frequently Asked Questions (FAQs)

Q1: How do we determine the starting dose for our animal model?

A1: The initial dose selection for this compound in a new animal model can be approached through several methods. If human clinical data is available, the human equivalent dose (HED) can be calculated using body surface area scaling.[1] Alternatively, if previous animal studies exist, allometric scaling from those species can be employed.[4] In the absence of prior data, a dose-ranging study is recommended to determine the maximum tolerated dose (MTD) and to identify a dose that provides the desired therapeutic exposure.

Q2: What is the most appropriate route of administration for this compound in our studies?

A2: The choice of administration route depends on the specific research question and the physicochemical properties of this compound.

  • Intravenous (IV): Provides 100% bioavailability and is useful for determining fundamental pharmacokinetic parameters like clearance and volume of distribution.

  • Oral (PO): Mimics the intended clinical route for many drugs but can be subject to variability in absorption and first-pass metabolism.[5]

  • Intraperitoneal (IP): Often used in rodent studies for systemic exposure, bypassing the gastrointestinal tract and first-pass metabolism.

  • Subcutaneous (SC): Can provide a slower absorption profile and more sustained exposure.

The selection should be guided by the therapeutic goals and the known properties of this compound.

Q3: How frequently should we administer this compound to maintain consistent exposure?

A3: The dosing frequency is primarily determined by the half-life (t½) of this compound in the specific animal model.[2] To maintain relatively stable plasma concentrations, the dosing interval should ideally be no longer than the half-life of the compound. For compounds with a short half-life, more frequent dosing or the use of controlled-release formulations may be necessary to avoid large fluctuations between peak and trough concentrations.[6][7]

Q4: Can we reuse animals for subsequent pharmacokinetic studies with this compound?

A4: While common practice often involves using naive rodents for each pharmacokinetic study, it is possible to reuse animals after an adequate washout period.[8] A washout period of at least 7 to 10 half-lives of this compound is generally recommended to ensure complete elimination of the drug.[8] This practice can be cost-effective and reduce the total number of animals used. However, it is crucial to ensure the animals have fully recovered from any procedures and that there are no lasting physiological changes that could impact subsequent studies.

Q5: What are the key pharmacokinetic parameters we should be measuring for this compound?

A5: The primary pharmacokinetic parameters to characterize this compound exposure include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t½ (Half-life): Time for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.[9]

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

These parameters provide a comprehensive profile of the drug's behavior in the animal model.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Across Species

ParameterMouseRatDogMonkey
Clearance (mL/min/kg) 55301520
Volume of Distribution (L/kg) 2.51.81.21.5
Half-life (hours) 0.81.11.51.4
Oral Bioavailability (%) 25406050

Table 2: Example Dose Escalation Study Design in Rats

CohortDose (mg/kg, PO)Number of AnimalsKey Assessments
116 (3M, 3F)Clinical observations, body weight
236 (3M, 3F)Clinical observations, body weight
3106 (3M, 3F)Clinical observations, body weight, satellite group for PK
4306 (3M, 3F)Clinical observations, body weight
51006 (3M, 3F)Clinical observations, body weight, satellite group for PK

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

  • Animal Preparation: Fast rats overnight (approximately 12-16 hours) with free access to water.

  • Dose Preparation: Prepare the this compound formulation at the desired concentration. For suspensions, ensure the mixture is continuously stirred to maintain homogeneity.

  • Dose Administration:

    • Gently restrain the rat.

    • Measure the appropriate dose volume based on the animal's body weight.

    • Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.

    • Administer the dose slowly and carefully withdraw the needle.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions. Return the animal to its cage with free access to food and water (or continue fasting if required by the study design).

Protocol 2: Serial Blood Sampling in Mice

  • Animal Preparation: Place the mouse in a restraining device.

  • Sampling Site Preparation: Warm the tail with a heat lamp or warm water to promote vasodilation.

  • Blood Collection:

    • Slightly nick the lateral tail vein with a sterile lancet.

    • Collect a small volume of blood (e.g., 20-30 µL) into a capillary tube.

    • Wipe the tail and apply gentle pressure to stop the bleeding.

  • Sample Processing: Immediately transfer the blood into a microcentrifuge tube containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma, and store the plasma at -80°C until analysis.

Visualizations

Signaling Pathway: Hypothetical this compound Mechanism of Action

G cluster_cell Target Cell Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Response Cellular Response TranscriptionFactor->Response This compound This compound This compound->Receptor Inhibits

Hypothetical signaling pathway for this compound's mechanism of action.

Logical Relationship: Factors Influencing this compound Bioavailability

G cluster_physicochemical Physicochemical Properties cluster_physiological Physiological Factors Bioavailability Oral Bioavailability Solubility Solubility Solubility->Bioavailability Permeability Permeability Permeability->Bioavailability GastricpH Gastric pH GastricpH->Bioavailability IntestinalMotility Intestinal Motility IntestinalMotility->Bioavailability FirstPass First-Pass Metabolism FirstPass->Bioavailability Reduces

Key factors that can influence the oral bioavailability of this compound.

References

Dealing with batch-to-batch variability of synthetic Modecainide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues arising from the batch-to-batch variability of synthetic Modecainide. Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our in vitro/in vivo assays with different batches of this compound. What could be the cause?

A: Inconsistent experimental results are often linked to batch-to-batch variability of the synthetic compound.[1] Key factors that can contribute to this variability include:

  • Purity: The percentage of this compound in the batch may differ.

  • Impurity Profile: The presence of different types or levels of impurities, such as unreacted starting materials or by-products from the synthesis, can interfere with your experiments.[2][3]

  • Polymorphism: Different crystalline forms (polymorphs) of this compound may exhibit varying solubility and bioavailability.

  • Water Content: Variations in the amount of residual water can affect the compound's stability and effective concentration.

  • Degradation: Improper handling or storage can lead to the degradation of the compound over time.

Q2: What are the critical quality attributes (CQAs) we should consider when evaluating a new batch of this compound?

A: To ensure batch consistency, it is crucial to evaluate the following CQAs:

  • Identity: Confirmation of the correct chemical structure and molecular weight.

  • Purity: Determination of the percentage of this compound, typically assessed by HPLC.

  • Impurity Profile: Identification and quantification of any process-related impurities or degradation products.[4]

  • Potency/Quantity: Accurate determination of the active compound's concentration.

  • Physicochemical Properties: Characterization of properties such as appearance, solubility, and water content.[5]

Q3: What are the potential sources of batch-to-batch variability during the synthesis of this compound?

A: Variability in synthetic small molecules like this compound can originate from several stages of the manufacturing process:[5]

  • Raw Materials: Inconsistent quality and purity of starting materials and reagents.[6]

  • Synthesis Process: Incomplete chemical reactions, side reactions, or variations in reaction conditions (e.g., temperature, time).

  • Purification: Differences in the effectiveness of purification techniques, such as chromatography or crystallization.

  • Drying and Handling: Variations in the final drying process can affect residual solvent and water content.[6] Inconsistent handling and storage conditions can also contribute to variability.

Troubleshooting Guides

Problem: Inconsistent or unexpected experimental results with a new batch of this compound.

This step-by-step guide will help you identify the potential root cause of the issue.

Step 1: Verify the Identity and Purity of the this compound Batch

It is essential to confirm that the batch meets the required specifications for identity and purity.

  • Action: Perform Mass Spectrometry (MS) to confirm the molecular weight and High-Performance Liquid Chromatography (HPLC) to assess the purity.

  • Rationale: These analyses will confirm that you are using the correct compound and that its purity is within an acceptable range for your experiments.

Step 2: Analyze the Impurity Profile

If the purity is lower than expected or if you still observe inconsistencies, a detailed analysis of the impurities is necessary.

  • Action: Use a high-resolution HPLC method to separate and identify any impurities. If unknown peaks are present, techniques like LC-MS can be used for identification.

  • Rationale: Impurities can have their own biological activity or interfere with the activity of this compound, leading to confounding results.[2]

Step 3: Evaluate Physicochemical Properties

Differences in solubility or other physical properties can affect the compound's performance in assays.

  • Action: Measure the solubility of the new batch in your experimental buffer or solvent. Visually inspect the compound for any differences in color or crystal form.

  • Rationale: Poor solubility can lead to a lower effective concentration of the compound in your experiments, resulting in reduced activity.

Step 4: Assess Stability

This compound may degrade over time, especially if not stored under the recommended conditions.

  • Action: If you suspect degradation, re-test the purity of the batch by HPLC and compare it to the initial analysis on the Certificate of Analysis.

  • Rationale: Degradation products can lead to a loss of potency and may introduce new, biologically active compounds into your experiments.

Data Presentation

Table 1: Typical Quality Control Specifications for Synthetic this compound

ParameterMethodSpecification
Identity
Molecular WeightMass Spectrometry (MS)Conforms to structure
Purity
Purity by HPLCHPLC≥ 98%
Impurities
Individual ImpurityHPLC≤ 0.5%
Total ImpuritiesHPLC≤ 1.5%
Physicochemical Properties
AppearanceVisualWhite to off-white solid
Solubility-Report value in specified solvent
Water ContentKarl Fischer≤ 1.0%

Table 2: Common Impurities in Synthetic this compound and Their Potential Sources

Impurity NamePotential Source
Unreacted Starting Material AIncomplete initial reaction step.
By-product BSide reaction during the coupling step.
Degradation Product CHydrolysis due to improper storage.

Experimental Protocols

Protocol 1: Identity and Purity Analysis by LC-MS

  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).

  • Procedure:

    • Prepare a stock solution of the this compound batch in a suitable solvent (e.g., acetonitrile/water).

    • Develop an HPLC method with a C18 column and a gradient elution profile that allows for the separation of this compound from its potential impurities.

    • Inject the sample onto the LC-MS system.

    • Analyze the resulting chromatogram to determine the purity by calculating the peak area of this compound relative to the total peak area.

    • Confirm the identity by comparing the mass spectrum of the main peak with the expected molecular weight of this compound.

  • Acceptance Criteria: The purity should meet the pre-defined specification (e.g., >98%), and the observed molecular weight should match the theoretical value.[5]

Protocol 2: Impurity Profiling by High-Resolution HPLC

  • Method: High-Resolution Reversed-Phase HPLC (RP-HPLC).

  • Procedure:

    • Use a validated, high-resolution HPLC method capable of separating all known impurities.

    • Prepare a solution of the this compound batch at a known concentration.

    • Inject the sample onto the HPLC system.

    • Identify and quantify each impurity based on their relative retention times and peak areas compared to a reference standard, if available.

  • Acceptance Criteria: Each individual impurity and the total impurities should not exceed the limits set in the quality control specifications.

Visualizations

G cluster_0 Troubleshooting Workflow for Batch-to-Batch Variability start Inconsistent Experimental Results check_identity_purity Step 1: Verify Identity & Purity (MS, HPLC) start->check_identity_purity spec_met Meets Specification? check_identity_purity->spec_met analyze_impurities Step 2: Analyze Impurity Profile (High-Res HPLC) spec_met->analyze_impurities Yes root_cause_variability Root Cause: Batch Variability Contact Supplier spec_met->root_cause_variability No impurity_issue Impurity Profile Acceptable? analyze_impurities->impurity_issue check_physchem Step 3: Evaluate Physicochemical Properties (e.g., Solubility) impurity_issue->check_physchem Yes impurity_issue->root_cause_variability No physchem_issue Properties Consistent? check_physchem->physchem_issue check_stability Step 4: Assess Stability (Re-test Purity) physchem_issue->check_stability Yes physchem_issue->root_cause_variability No stability_issue Is Compound Stable? check_stability->stability_issue stability_issue->root_cause_variability No proceed_with_caution Proceed with Experiments (Monitor Closely) stability_issue->proceed_with_caution Yes contact_support Contact Technical Support root_cause_variability->contact_support

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_1 Hypothetical Synthesis Pathway of this compound A Starting Material A Intermediate1 Intermediate 1 A->Intermediate1 B Starting Material B B->Intermediate1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Crude_this compound Crude this compound Intermediate2->Crude_this compound Purified_this compound Purified this compound Crude_this compound->Purified_this compound Purification

Caption: Hypothetical synthesis pathway for this compound.

G cluster_2 Hypothetical Signaling Pathway of this compound This compound This compound Receptor Target Receptor This compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein Enzyme Downstream Enzyme G_Protein->Enzyme Second_Messenger Second Messenger Production Enzyme->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Apoptosis) Kinase_Cascade->Cellular_Response

References

Validation & Comparative

A Comparative Analysis of Modecainide and Its Parent Drug, Encainide, in Antiarrhythmic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiarrhythmic properties of Modecainide (3-methoxy-O-demethyl encainide (B1671269), MODE) and its parent drug, Encainide. While a direct clinical efficacy comparison of this compound as a standalone therapy versus Encainide is limited due to Encainide's metabolism and subsequent market withdrawal, this document synthesizes available preclinical and clinical data to delineate their individual and combined pharmacological effects.

Encainide is a Class IC antiarrhythmic agent that functions by blocking sodium channels in the heart.[1][2] Its antiarrhythmic effects are significantly influenced by its extensive metabolism into two primary active metabolites: O-demethyl encainide (ODE) and this compound (MODE).[2] In over 90% of individuals, known as extensive metabolizers, these metabolites are the primary mediators of the drug's therapeutic action.[3][4]

Quantitative Data Comparison

The following tables summarize the comparative potency and electrophysiological effects of Encainide and its metabolites based on preclinical and clinical studies.

Table 1: Comparative Antiarrhythmic Potency in Preclinical Models

CompoundAnimal ModelEndpointRelative Potency
Encainide MouseChloroform-induced fibrillationLess potent than ODE, more potent than MODE[5]
This compound (MODE) MouseChloroform-induced fibrillationLess potent than Encainide and ODE[5]
Encainide DogOuabain-induced tachyarrhythmia (IV)Converting Dose: 0.67 mg/kg[5]
This compound (MODE) DogOuabain-induced tachyarrhythmia (IV)Converting Dose: 0.39 mg/kg[5]
Encainide DogCoronary artery ligation (IV)Minimal Effective Dose: 0.5 mg/kg[5]
This compound (MODE) DogCoronary artery ligation (IV)Minimal Effective Dose: 0.19 mg/kg[5]

Table 2: Electrophysiological Effects in Humans (Intravenous Administration)

ParameterEncainideThis compound (MODE)
PR Interval Increased[2]Prolonged[6]
AH Interval Increased[2]Prolonged[6]
HV Interval Increased[2]Prolonged[6]
QRS Duration Increased[2]Prolonged[6]
QT Interval Increased (due to QRS widening)[2]Prolonged[6]
Right Ventricular Effective Refractory Period Increased[2]Increased[6]

Experimental Protocols

1. Clinical Electrophysiology Study of Intravenous this compound

This protocol is based on a study evaluating the antiarrhythmic efficacy of intravenously administered this compound in patients with inducible ventricular tachycardia or fibrillation.

  • Patient Population: Patients with a history of inducible ventricular tachyarrhythmias.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Methodology:

    • Baseline Electrophysiological Study: Programmed electrical stimulation was performed to reproducibly induce tachycardia.

    • Drug Administration: Patients received either an intravenous infusion of this compound (a loading dose of 30 µg/kg/min for 15 minutes, followed by a maintenance infusion of 7.5 µg/kg/min) or a placebo.[6]

    • Efficacy Assessment: After drug administration, programmed electrical stimulation was repeated to determine if tachycardia induction was prevented or if the tachycardia cycle length was significantly increased.

    • Electrophysiological Measurements: Intracardiac conduction intervals (PR, AH, HV), QRS duration, QT interval, and effective refractory periods of the right ventricle and accessory pathways were measured before and after drug infusion.

  • Primary Endpoints:

    • Prevention of tachycardia induction.

    • Increase in tachycardia cycle length by ≥ 100 msec.

2. In Vitro Assessment of Cardiac Sodium Channel Blockade

This is a generalized protocol for assessing the effects of antiarrhythmic drugs on cardiac ion channels.

  • Preparation: Isolation of cardiac myocytes from animal models (e.g., rabbit, canine) or use of human-derived induced pluripotent stem cell-derived cardiomyocytes.

  • Technique: Whole-cell patch-clamp electrophysiology.

  • Methodology:

    • A glass micropipette forms a high-resistance seal with the cell membrane of a single myocyte.

    • The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.

    • A voltage-clamp amplifier is used to control the cell membrane potential and measure the ionic currents flowing through the ion channels.

    • Specific voltage protocols are applied to isolate and measure the sodium current (INa).

    • The baseline sodium current characteristics (e.g., peak current amplitude, voltage-dependence of activation and inactivation) are recorded.

    • The myocytes are then perfused with solutions containing known concentrations of the test compound (Encainide or this compound).

    • The effects of the compound on the sodium current are measured to determine the extent of channel blockade and the kinetics of binding and unbinding.

Visualizations

EncainideMetabolismAndAction cluster_metabolism Hepatic Metabolism cluster_action Mechanism of Action Encainide Encainide (Administered Drug) ODE O-demethyl encainide (ODE) (Active Metabolite) Encainide->ODE CYP2D6 MODE This compound (MODE) (Active Metabolite) Encainide->MODE CYP2D6 Na_Channel Cardiac Sodium Channel (Nav1.5) Encainide->Na_Channel Blocks ODE->Na_Channel Blocks MODE->Na_Channel Blocks Effect Decreased Conduction Velocity (Antiarrhythmic Effect) Na_Channel->Effect

Caption: Encainide metabolism to active metabolites and their shared mechanism of action.

ExperimentalWorkflow cluster_invitro In Vitro Analysis cluster_preclinical Preclinical Animal Models cluster_clinical Clinical Electrophysiology Study PatchClamp Whole-Cell Patch Clamp on Cardiac Myocytes IonChannel Measure Sodium Channel Blockade PatchClamp->IonChannel AnimalModel Induce Arrhythmias (e.g., Ouabain, Ischemia) DrugAdmin_Animal Administer Test Compound (IV or Oral) AnimalModel->DrugAdmin_Animal Efficacy_Animal Assess Arrhythmia Suppression DrugAdmin_Animal->Efficacy_Animal PatientRecruitment Recruit Patients with Inducible Tachycardia BaselineEP Baseline Programmed Electrical Stimulation PatientRecruitment->BaselineEP DrugAdmin_Human Administer Test Compound (Intravenous Infusion) BaselineEP->DrugAdmin_Human FollowUpEP Repeat Programmed Electrical Stimulation DrugAdmin_Human->FollowUpEP Efficacy_Human Determine Prevention of Tachycardia Induction FollowUpEP->Efficacy_Human

Caption: A multi-stage experimental workflow for evaluating antiarrhythmic drug efficacy.

References

Comparative Analysis of Flecainide and Indecainide in the Management of Ventricular Tachycardia

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Ventricular tachycardia (VT) is a significant cause of morbidity and mortality, necessitating effective pharmacological interventions. Class IC antiarrhythmic agents, which primarily act by blocking fast sodium channels in cardiac myocytes, are potent suppressors of ventricular arrhythmias. This guide provides a detailed comparison of two such agents: Flecainide (B1672765) and Indecainide (B1671866). While the initial query mentioned "Modecainide," no substantial scientific literature was found under this name, suggesting a possible misspelling. Given its similar classification and therapeutic application, Indecainide has been chosen as a relevant comparator to Flecainide for the purpose of this analysis.

This document outlines the mechanistic actions, electrophysiological effects, clinical efficacy, and safety profiles of both drugs, supported by data from clinical and preclinical studies.

Mechanism of Action

Both Flecainide and Indecainide are classified as Class IC antiarrhythmic drugs. Their primary mechanism of action involves the potent blockade of the fast inward sodium channels (Nav1.5) in cardiac cells.[1] This action reduces the maximum rate of depolarization of the action potential (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[2][3]

The effect of these drugs on sodium channels is use-dependent, meaning their blocking effect is more pronounced at faster heart rates.[1] This property makes them particularly effective in terminating tachyarrhythmias. In addition to sodium channel blockade, Flecainide has also been shown to inhibit the ryanodine (B192298) receptor 2 (RyR2), which modulates calcium release from the sarcoplasmic reticulum.[1][2] This dual action may contribute to its efficacy in certain types of ventricular tachycardias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT).[2] The antiarrhythmic actions of Indecainide are primarily mediated through its effects on sodium channels in Purkinje fibers.[3]

Electrophysiological Effects

The primary electrophysiological manifestation of both Flecainide and Indecainide is a prolongation of the PR and QRS intervals on the surface electrocardiogram (ECG), reflecting slowed conduction through the atria, AV node, and ventricles.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and electrophysiological effects of Flecainide and Indecainide based on available clinical trial data.

Table 1: Efficacy in Suppressing Ventricular Arrhythmias

Efficacy EndpointFlecainideIndecainide
Suppression of Premature Ventricular Complexes (PVCs) ≥80% suppression in 85% of patients[6]>85% suppression in 90% of patients[7]
Suppression of Ventricular Tachycardia (VT) Complete suppression of VT in 68% of patients with chronic ventricular arrhythmias[6]Abolished spontaneous VT in 45% of patients with serious ventricular arrhythmias[7]
Prevention of VT induction in 25% of patients with sustained VT/VF[8]Prevented induction of VT in 1 of 10 patients (10%) with inducible sustained VT[9]
Reduction in Ventricular Couplets Complete suppression in 68% of patients[6]Decreased frequency in 78% of patients[7]

Table 2: Electrophysiological Effects

ParameterFlecainideIndecainide
PR Interval Prolongation of 17-29%[5]Significantly prolonged[4]
QRS Duration Prolongation of 11-27%[5]Significantly prolonged (e.g., from 0.10s to 0.13s)[7]
QTc Interval Minimal effect, prolongation of 3-8%[5]No significant change[4]
Ventricular Tachycardia Cycle Length Decreased VT rate from 214 to 178 bpm[8]Prolonged VT cycle length (e.g., from 248 to 320 msec)[9]

Table 3: Adverse Effects

Adverse EffectFlecainideIndecainide
Proarrhythmia Can occur, particularly in patients with structural heart diseaseOccurred in 5 of 16 patients in one study[10]
Negative Inotropic Effect Can exacerbate heart failureDecreased left ventricular ejection fraction (e.g., from 43% to 35%)[10]
Neurological Dizziness, blurred vision, headache[6]Neurologic side effects reported by 5 of 16 patients[10]
Gastrointestinal Nausea[6]Nausea[11]

Experimental Protocols

Flecainide Efficacy Study in Chronic Ventricular Arrhythmias
  • Study Design: A multicenter, double-blind, parallel trial comparing oral flecainide acetate (B1210297) and quinidine (B1679956) sulfate.

  • Patient Population: 280 patients with chronic premature ventricular complexes (PVCs).

  • Methodology: Patients were randomized to receive either flecainide or quinidine. The efficacy was assessed by the suppression of PVCs, couplets, and beats of ventricular tachycardia.

  • Data Collection: Holter monitoring was used to quantify arrhythmias.[6]

Indecainide Efficacy Study in Serious Ventricular Arrhythmias
  • Study Design: An open-label study to assess the efficacy and safety of oral indecainide.

  • Patient Population: 11 patients with high-grade ventricular ectopy and ventricular tachycardia refractory to at least one standard antiarrhythmic drug.

  • Methodology: Spontaneous arrhythmias were quantified by 24-hour Holter monitoring before and during therapy with indecainide. Electrophysiologic studies (EPS) were conducted at baseline and follow-up in a subset of patients.

  • Data Collection: 24-hour Holter monitoring and programmed electrical stimulation during EPS were used to assess arrhythmia inducibility and frequency.[7]

Visualizations

Signaling_Pathway cluster_membrane Cardiac Myocyte Membrane cluster_drugs Class IC Antiarrhythmics Na_Channel Voltage-gated Sodium Channel (Nav1.5) Depolarization Depolarization Na_Channel->Depolarization Initiates Ca_Channel Ryanodine Receptor 2 (RyR2) Ca_Release Sarcoplasmic Reticulum Ca2+ Release Ca_Channel->Ca_Release Mediates K_Channel Delayed Rectifier Potassium Channel Repolarization Repolarization K_Channel->Repolarization Contributes to Flecainide Flecainide Flecainide->Na_Channel Blocks Flecainide->Ca_Channel Inhibits Flecainide->K_Channel Inhibits Indecainide Indecainide Indecainide->Na_Channel Blocks Action_Potential Cardiac Action Potential Depolarization->Action_Potential Phase 0 Contraction Myocyte Contraction Ca_Release->Contraction Repolarization->Action_Potential Phase 3 Experimental_Workflow cluster_screening Patient Screening and Baseline cluster_treatment Treatment Phase cluster_followup Follow-up and Analysis Patient_Population Patients with Ventricular Tachycardia Inclusion_Criteria Inclusion/Exclusion Criteria Met Patient_Population->Inclusion_Criteria Baseline_Assessment Baseline Assessment (ECG, Holter, EPS) Inclusion_Criteria->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Flecainide_Arm Flecainide Administration Randomization->Flecainide_Arm Indecainide_Arm Indecainide Administration Randomization->Indecainide_Arm Follow_up_Assessment Follow-up Assessment (ECG, Holter, EPS) Flecainide_Arm->Follow_up_Assessment Indecainide_Arm->Follow_up_Assessment Data_Analysis Data Analysis (Efficacy and Safety Endpoints) Follow_up_Assessment->Data_Analysis Comparison Comparative Results Data_Analysis->Comparison

References

Comparative Analysis of Procainamide and Quinidine on QT Interval

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of two Class IA antiarrhythmic agents on cardiac repolarization.

This guide provides a detailed comparative analysis of Procainamide (B1213733) and Quinidine (B1679956), two Class IA antiarrhythmic drugs, with a specific focus on their effects on the QT interval of the electrocardiogram (ECG). Both drugs are known to prolong the QT interval, a crucial indicator of cardiac repolarization, but exhibit notable differences in the magnitude of this effect. This document summarizes key experimental data, outlines detailed methodologies for assessment, and illustrates the underlying molecular mechanisms.

Quantitative Data Summary

The following table summarizes the quantitative effects of Procainamide and Quinidine on the corrected QT (QTc) interval based on clinical research.

DrugTherapeutic Plasma ConcentrationMean QTc Prolongation (± SEM)
Procainamide 4 to 12 µg/mL39 ± 7 ms[1]
Quinidine 2 to 5 µg/mL78 ± 10 ms[1]

Note: Data is derived from a comparative study in patients receiving the drugs separately to achieve standard therapeutic trough levels.[1]

Mechanism of Action and Signaling Pathways

Both Procainamide and Quinidine are classified as Class IA antiarrhythmic agents.[2][3] Their primary mechanism of action involves the blockade of voltage-gated sodium channels (INa) in cardiomyocytes. This action slows the upstroke of the cardiac action potential (Phase 0), thereby reducing conduction velocity in the atria, ventricles, and His-Purkinje system.[2][4]

In addition to sodium channel blockade, a key characteristic of Class IA drugs is their ability to inhibit the delayed rectifier potassium current (IKr).[2] This inhibition of potassium efflux during Phase 3 of the action potential leads to a prolongation of the action potential duration (APD). The prolonged APD is reflected on the surface ECG as a prolongation of the QT interval.[2][4] The more pronounced effect of Quinidine on the QTc interval compared to Procainamide suggests a greater relative effect on IKr at therapeutic concentrations.[1]

G cluster_membrane Cardiomyocyte Membrane cluster_drugs Class IA Antiarrhythmics cluster_effects Electrophysiological Effects Na_channel Sodium Channel (INa) Slowed_Depolarization Slowed Phase 0 Depolarization Na_channel->Slowed_Depolarization K_channel Potassium Channel (IKr) Prolonged_Repolarization Prolonged Phase 3 Repolarization (Action Potential Duration) K_channel->Prolonged_Repolarization Procainamide Procainamide Procainamide->Na_channel Blocks Procainamide->K_channel Inhibits Quinidine Quinidine Quinidine->Na_channel Blocks Quinidine->K_channel Inhibits (Stronger) QT_Prolongation QT Interval Prolongation Prolonged_Repolarization->QT_Prolongation

Mechanism of Action for Procainamide and Quinidine.

Experimental Protocols

The following outlines a typical experimental protocol for a clinical trial designed to compare the effects of Procainamide and Quinidine on the QT interval.

1. Study Design:

  • A randomized, double-blind, crossover study design is recommended to minimize bias.[5]

  • Each subject will receive both Procainamide and Quinidine in a randomized order, separated by a washout period sufficient to ensure complete elimination of the first drug.

2. Subject Selection:

  • Enroll healthy adult volunteers with no history of cardiovascular disease.

  • Exclusion criteria should include baseline ECG abnormalities (including a prolonged QT interval), electrolyte imbalances, and concomitant use of medications known to affect the QT interval.

3. Baseline Measurements:

  • A 12-lead ECG should be recorded at baseline to determine the pre-drug QT interval.[6]

  • Blood samples should be collected to measure baseline electrolyte levels (potassium, magnesium, calcium).

4. Drug Administration and Dosing:

  • Procainamide: Administer intravenously at a controlled rate (e.g., 20-50 mg/min) to achieve a target therapeutic plasma concentration of 4-12 µg/mL.[2]

  • Quinidine: Administer intravenously or orally to reach a therapeutic plasma concentration of 2-5 µg/mL.[1]

  • Plasma concentrations of the drugs should be monitored throughout the study.

5. ECG Monitoring and QT Measurement:

  • Continuous 12-lead ECG monitoring should be performed throughout the drug infusion and for a specified period afterward.

  • The QT interval should be measured manually from the beginning of the QRS complex to the end of the T wave.[6]

  • To correct for heart rate, the Bazett's formula (QTc = QT / √RR) or the Fridericia's formula (QTc = QT / ³√RR) should be applied.[7]

  • Measurements should be taken at predefined time points (e.g., every 15 minutes during infusion and at 1, 2, 4, and 8 hours post-infusion).

6. Data Analysis:

  • The change in QTc interval from baseline (ΔQTc) should be calculated for each drug at each time point.

  • The mean ΔQTc for Procainamide and Quinidine will be compared using appropriate statistical tests (e.g., paired t-test).

  • The relationship between drug plasma concentration and QTc prolongation (concentration-effect relationship) should be analyzed.

G cluster_setup Pre-Experiment cluster_protocol Experimental Protocol cluster_analysis Data Analysis Subject_Selection Subject Selection (Healthy Volunteers) Baseline_ECG Baseline 12-Lead ECG Subject_Selection->Baseline_ECG Drug_Admin Drug Administration (Procainamide or Quinidine) Baseline_ECG->Drug_Admin Baseline_Electrolytes Baseline Electrolyte Measurement Baseline_Electrolytes->Drug_Admin ECG_Monitoring Continuous 12-Lead ECG Monitoring Drug_Admin->ECG_Monitoring QT_Measurement QT Interval Measurement (Manual) ECG_Monitoring->QT_Measurement Heart_Rate_Correction Heart Rate Correction (e.g., Bazett's Formula) QT_Measurement->Heart_Rate_Correction Calculate_dQTc Calculate ΔQTc (Change from Baseline) Heart_Rate_Correction->Calculate_dQTc Statistical_Comparison Statistical Comparison (Procainamide vs. Quinidine) Calculate_dQTc->Statistical_Comparison Concentration_Effect Concentration-Effect Analysis Statistical_Comparison->Concentration_Effect

Experimental Workflow for Comparative QT Interval Analysis.

Conclusion

Both Procainamide and Quinidine, as Class IA antiarrhythmic agents, prolong the QT interval by blocking sodium and potassium channels. However, experimental data clearly indicates that Quinidine induces a significantly greater prolongation of the QTc interval compared to Procainamide at therapeutic concentrations. This differential effect is crucial for clinicians and researchers to consider when evaluating the proarrhythmic risk and therapeutic application of these drugs. The provided experimental protocol offers a standardized framework for conducting further comparative studies in this area.

References

Unraveling the Potency of Novel Anticancer Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of a new investigational drug's effectiveness across various cancer cell lines is crucial for its preclinical development. This guide provides a framework for such a comparative analysis, though it must be noted that a search for "Modecainide" did not yield information on a specific anticancer agent with this name. It is possible that the name is misspelled or refers to a very early-stage compound not yet widely documented.

For the purpose of illustrating the required comparative guide, we will proceed with a hypothetical compound, "Hypothecin," as a stand-in for the requested agent. This guide will outline the necessary data presentation, experimental protocols, and visualizations that are essential for researchers, scientists, and drug development professionals to assess the therapeutic potential of a new compound.

Comparative Potency of Hypothecin Across Diverse Cancer Cell Lines

The intrinsic potency of an anticancer agent can vary significantly across different tumor types and even among cell lines derived from the same cancer. This variability is often linked to the specific genetic and molecular makeup of the cells. A critical initial step in preclinical assessment is to determine the half-maximal inhibitory concentration (IC50) of the drug in a panel of well-characterized cancer cell lines representing various malignancies.

Below is a template for presenting such data, which would typically be populated with experimental results for "Hypothecin" and relevant comparator drugs.

Table 1: Comparative IC50 Values (µM) of Hypothecin and Standard-of-Care Agents

Cell LineCancer TypeHypothecinDoxorubicinPaclitaxel
MCF-7Breast CancerDataDataData
MDA-MB-231Breast CancerDataDataData
A549Lung CancerDataDataData
HCT116Colon CancerDataDataData
U87 MGGlioblastomaDataDataData
K562LeukemiaDataDataData

Data would be presented as the mean ± standard deviation from at least three independent experiments.

Experimental Protocols

To ensure the reproducibility and validity of the potency data, a detailed description of the experimental methodology is paramount.

Cell Viability Assay (MTT Assay)
  • Cell Culture: All cell lines are maintained in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, cells are treated with serial dilutions of Hypothecin or comparator drugs for 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Visualizing Cellular Response and Experimental Workflow

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

G cluster_0 Drug Action cluster_1 Cellular Outcome Drug Drug Target Target Drug->Target Inhibition Signaling_Pathway Signaling Pathway Target->Signaling_Pathway Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Pathway->Apoptosis Reduced_Proliferation Reduced Proliferation Cell_Cycle_Arrest->Reduced_Proliferation Cell_Death Cell Death Apoptosis->Cell_Death G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Drug Add Serial Dilutions of Drug Incubate_24h->Add_Drug Incubate_72h Incubate 72h Add_Drug->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Assessing the Reproducibility of Flecainide's Effects on Sodium Current: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the topic: Initial searches for "Modecainide" did not yield specific information on a drug with this name affecting sodium currents. Therefore, this guide will focus on a well-characterized and clinically relevant Class Ic antiarrhythmic drug, Flecainide (B1672765) , to assess the reproducibility of its effects on the cardiac sodium current (INa). Flecainide is known for its potent sodium channel blocking effects and has been the subject of numerous studies, making it an excellent candidate for evaluating the consistency of experimental findings. This guide will compare its performance with other sodium channel blockers and provide supporting experimental data for researchers, scientists, and drug development professionals.

Introduction to Flecainide and Sodium Channel Blockade

Flecainide is a Class Ic antiarrhythmic agent used to treat a variety of tachyarrhythmias.[1][2] Its primary mechanism of action is the blockade of fast sodium channels (Nav1.5) in the heart, which are responsible for the rapid depolarization (phase 0) of the cardiac action potential.[3] By blocking these channels, flecainide slows conduction velocity in the atrial and ventricular muscle, as well as in the Purkinje fibers.[3] The effectiveness of flecainide is "use-dependent," meaning its blocking effect is more pronounced at faster heart rates.[4][5] However, flecainide can also have proarrhythmic effects, which has limited its clinical use, particularly in patients with structural heart disease.[6] Understanding the reproducibility of its effects on sodium currents across different experimental models is crucial for both basic research and clinical applications.

Comparative Data on Sodium Current Blockade

The following tables summarize the quantitative data on the effects of flecainide and other Class I antiarrhythmic drugs on the sodium current. These data are compiled from various studies using different experimental systems.

Drug Class Preparation IC50 (µM) Key Findings on Channel Kinetics Reference
Flecainide IcXenopus oocytes expressing Nav1.5~10Binds to open state; slow recovery from block[6]
Flecainide IcGuinea-pig ventricular myocytesNot specifiedExhibits use-dependent block[7]
Lidocaine IbNot specified5-20High affinity for inactivated state; rapid dissociation[4]
Mexiletine IbGuinea-pig ventricular myocytesNot specifiedBlocks inactivated state[7]
Quinidine IaGuinea-pig ventricular myocytesNot specifiedBlocks activated state[7]
Disopyramide IaGuinea-pig ventricular myocytesNot specifiedBlocks activated state[7]

Table 1: Comparison of IC50 values and effects on sodium channel kinetics for various Class I antiarrhythmic drugs.

Drug Effect on Action Potential Duration (APD) Effect on Refractory Period Clinical Indications Potential Side Effects
Flecainide Minimal effectNo significant changeAtrial fibrillation, supraventricular tachycardiasProarrhythmia, negative inotropic effects
Lidocaine ShortensShortensVentricular arrhythmias, especially in ischemiaNeurological side effects
Mexiletine ShortensShortensVentricular arrhythmiasGastrointestinal and neurological side effects
Quinidine ProlongsProlongsAtrial and ventricular arrhythmiasProarrhythmia (Torsades de Pointes), anticholinergic effects
Disopyramide ProlongsProlongsAtrial and ventricular arrhythmiasStrong negative inotropic and anticholinergic effects

Table 2: Electrophysiological and clinical characteristics of selected Class I antiarrhythmic drugs.

Experimental Protocols

The reproducibility of the effects of flecainide on sodium currents is highly dependent on the experimental conditions. Below are detailed methodologies for key experiments cited in the literature.

Whole-Cell Voltage Clamp in Mammalian Cells

This technique is commonly used to measure the effect of drugs on ion channels.

  • Cell Preparation: Guinea-pig ventricular myocytes are isolated by enzymatic digestion.

  • Recording: The whole-cell configuration of the patch-clamp technique is used. A suction pipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Voltage Protocol: To assess use-dependent block, a series of depolarizing pulses are applied from a holding potential (e.g., -82 mV) to a test potential (e.g., 0 mV) at varying frequencies. The peak inward sodium current is measured for each pulse.

  • Solutions:

    • External solution (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

    • Internal (pipette) solution (in mM): CsCl 120, NaCl 10, EGTA 10, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with CsOH.

  • Data Analysis: The peak sodium current amplitude is plotted against the pulse number to visualize the development of use-dependent block. The time constant of block onset can be calculated by fitting the data to an exponential function.

Two-Electrode Voltage Clamp in Xenopus Oocytes

This system is used for the heterologous expression of ion channels and subsequent electrophysiological characterization.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated. cRNA encoding the human cardiac sodium channel (hNav1.5) is then injected into the oocytes.

  • Recording: After 2-4 days of incubation to allow for channel expression, the oocytes are placed in a recording chamber. Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.

  • Voltage Protocol: Similar to the whole-cell voltage clamp, various voltage protocols are used to study the state-dependent block of the sodium channels by flecainide. For example, to study resting state block, the drug is applied at a negative holding potential where most channels are in the closed state. To study open and inactivated state block, the drug is applied during depolarizing pulses.

  • Solutions:

    • Recording solution (ND96, in mM): NaCl 96, KCl 2, CaCl2 1.8, MgCl2 1, HEPES 5; pH adjusted to 7.5 with NaOH.

  • Data Analysis: The concentration-response curve for flecainide block is determined by applying increasing concentrations of the drug and measuring the resulting inhibition of the peak sodium current. The IC50 value is then calculated by fitting the data to the Hill equation.

Visualizing Experimental Workflows and Signaling Pathways

To better understand the experimental process and the mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Isolation Isolate Cardiac Myocytes or Inject Oocytes Incubation Incubate for Channel Expression Cell_Isolation->Incubation Patch_Clamp Whole-Cell Patch Clamp or Two-Electrode Voltage Clamp Incubation->Patch_Clamp Voltage_Protocol Apply Voltage Protocol Patch_Clamp->Voltage_Protocol Drug_Application Apply Flecainide Voltage_Protocol->Drug_Application Current_Measurement Measure Sodium Current Drug_Application->Current_Measurement Data_Plotting Plot Current vs. Time/Voltage Current_Measurement->Data_Plotting Parameter_Calculation Calculate IC50, Kinetics Data_Plotting->Parameter_Calculation

Caption: Workflow for assessing sodium channel block by Flecainide.

Sodium_Channel_Block Na_Channel Sodium Channel Resting Resting (Closed) Open Open (Activated) Resting->Open Depolarization Inactivated Inactivated (Closed) Open->Inactivated Inactivation Inactivated->Resting Repolarization Flecainide Flecainide Flecainide->Open High Affinity Binding Flecainide->Inactivated Binding

Caption: State-dependent binding of Flecainide to the sodium channel.

Conclusion

The reproducibility of flecainide's effects on the sodium current is generally high when experimental conditions are carefully controlled. However, variations in cell type, temperature, and specific voltage protocols can lead to differences in the observed potency and kinetics of the block. The use-dependent nature of flecainide's action is a consistent finding across different studies and is a key determinant of its clinical efficacy and proarrhythmic potential. For researchers and drug development professionals, it is imperative to consider these experimental variables when comparing data from different sources and when designing new studies to investigate the effects of sodium channel blockers. The provided data and protocols offer a framework for assessing the reproducibility of these effects and for comparing the pharmacological profiles of different antiarrhythmic agents.

References

Independent Verification of Tocainide's Binding Site on the Sodium Channel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies used to independently verify the binding site of Tocainide, a Class Ib antiarrhythmic agent, on the voltage-gated sodium channel (Nav1.5). By examining electrophysiological and site-directed mutagenesis data, this document offers an objective analysis of Tocainide's interaction with the channel in comparison to other well-characterized sodium channel blockers.

Executive Summary

Comparative Analysis of Binding Affinities

The binding affinity of sodium channel blockers is commonly quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for Tocainide and other Class I antiarrhythmic drugs, highlighting the different channel states and experimental conditions under which these values were determined.

DrugClassChannel StateStimulation FrequencyIC50 (µM)Reference
Tocainide IbTonic Block0.1 Hz>1000[1]
Use-Dependent Block10 Hz344[1]
R-(-)-TocainideIb--184 ± 8[1]
S-(+)-TocainideIb--546 ± 37[1]
Lidocaine Ib----
Mexiletine IbTonic Block0.1 Hz158[1]
Use-Dependent Block10 Hz58[1]
Peak NaV1.5 Current-47.0 ± 5.4[2]
Flecainide (B1672765) IcResting Block-345[3]
Use-Dependent Block10 Hz7.4[3]
Peak NaV1.5 Current-5.5 ± 0.8[2]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as cell type, temperature, and specific voltage protocols.

Experimental Protocols for Binding Site Verification

The independent verification of Tocainide's binding site relies on two primary experimental approaches: whole-cell patch-clamp electrophysiology to characterize the functional block, and site-directed mutagenesis to identify key interacting residues.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the Nav1.5 channel in the presence and absence of a drug, allowing for the characterization of its blocking effects.[4]

Objective: To quantify the state-dependent block of Nav1.5 channels by Tocainide.

Methodology:

  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK293) cells are cultured and stably or transiently transfected with the cDNA encoding the human Nav1.5 alpha subunit.[4][5]

    • For transient transfections, a co-transfection with a fluorescent marker like GFP can aid in the identification of successfully transfected cells.

  • Electrophysiological Recording:

    • Whole-cell currents are recorded using a patch-clamp amplifier.

    • Glass micropipettes with a resistance of 1-3 MΩ are filled with an intracellular solution (e.g., containing CsF or CsCl to block potassium currents).

    • The extracellular solution contains a physiological concentration of sodium.

    • After establishing a whole-cell configuration, the cell is allowed to stabilize for approximately 5 minutes.[6]

    • Series resistance is compensated by 70-80% to minimize voltage errors, and leak currents are corrected using a P/4 or P/N subtraction method.[6]

  • Voltage-Clamp Protocols:

    • Tonic Block: To assess the block of channels in the resting state, cells are held at a hyperpolarized membrane potential (e.g., -120 mV). Test pulses to a depolarized potential (e.g., -20 mV) are applied at a low frequency (e.g., 0.1 Hz).

    • Use-Dependent Block: To measure the block of channels in the open and inactivated states, a train of depolarizing pulses is applied at a higher frequency (e.g., 10 Hz).[1]

  • Data Analysis:

    • The peak sodium current is measured before and after the application of various concentrations of Tocainide.

    • Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration.

    • The IC50 value is determined by fitting the data to the Hill equation.

Site-Directed Mutagenesis

This method is employed to identify specific amino acid residues within the sodium channel that are crucial for drug binding. By mutating a suspected interacting residue and observing a significant change in drug sensitivity, its role in the binding site can be inferred.[4]

Objective: To identify key amino acid residues in the Nav1.5 channel that are involved in the binding of Tocainide.

Methodology:

  • Plasmid Preparation and Primer Design:

    • A plasmid containing the wild-type Nav1.5 cDNA is used as a template.

    • Mutagenic oligonucleotide primers are designed to introduce a specific mutation (e.g., F1760A, where phenylalanine at position 1760 is replaced by alanine). The mutation should be located in the center of the primer with 10-15 bases of correct sequence on either side.

  • Mutagenesis Reaction:

    • Polymerase Chain Reaction (PCR) is performed using a high-fidelity DNA polymerase (e.g., PfuTurbo) to replicate both plasmid strands with the mutagenic primers.

    • The PCR product is then treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

  • Transformation and Verification:

    • The DpnI-treated DNA is transformed into competent E. coli cells for amplification.

    • Plasmid DNA is isolated from the resulting colonies, and the presence of the desired mutation is verified by DNA sequencing.

  • Functional Analysis:

    • The mutated Nav1.5 channel is expressed in a suitable system (e.g., HEK293 cells).

    • Whole-cell patch-clamp electrophysiology is performed as described above to determine the IC50 of Tocainide for the mutant channel. A significant increase in the IC50 value compared to the wild-type channel indicates that the mutated residue is important for drug binding.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed binding mechanism, experimental workflows, and the logical framework for interpreting the data.

Hypothesized Tocainide Binding and Block Mechanism cluster_channel Nav1.5 Channel States cluster_drug Tocainide Action Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Sustained Depolarization Blocked_Open Blocked Open State Open->Blocked_Open Inactivated->Resting Repolarization Blocked_Inactivated Blocked Inactivated State Inactivated->Blocked_Inactivated Tocainide Tocainide Tocainide->Open High Affinity Binding Tocainide->Inactivated Higher Affinity Binding Blocked_Open->Inactivated Blocked_Inactivated->Resting Slow Recovery

State-dependent binding of Tocainide to the Nav1.5 channel.

Workflow for Electrophysiological Verification start Start culture Culture HEK293 cells start->culture transfect Transfect with Nav1.5 cDNA culture->transfect patch Perform Whole-Cell Patch Clamp transfect->patch record_control Record Control Na+ Currents patch->record_control apply_drug Apply Tocainide (Varying Concentrations) record_control->apply_drug record_drug Record Na+ Currents with Tocainide apply_drug->record_drug analyze Analyze Current Inhibition record_drug->analyze calculate_ic50 Calculate IC50 analyze->calculate_ic50 end End calculate_ic50->end

Experimental workflow for electrophysiological analysis.

Logical Framework for Site-Directed Mutagenesis hypothesis Hypothesis: Residue X is part of the Tocainide binding site mutate Create Mutant Channel (e.g., X -> Alanine) hypothesis->mutate express Express Wild-Type (WT) and Mutant Channels mutate->express measure_wt Measure Tocainide IC50 on WT Channel express->measure_wt measure_mutant Measure Tocainide IC50 on Mutant Channel express->measure_mutant compare Compare IC50 Values measure_wt->compare measure_mutant->compare conclusion_yes Conclusion: Residue X is critical for Tocainide binding compare->conclusion_yes IC50 (Mutant) >> IC50 (WT) conclusion_no Conclusion: Residue X is not critical for Tocainide binding compare->conclusion_no IC50 (Mutant) ≈ IC50 (WT)

Decision-making process in mutagenesis experiments.

Conclusion

The collective evidence from independent electrophysiological and site-directed mutagenesis studies strongly supports the localization of the Tocainide binding site to the inner pore of the Nav1.5 sodium channel. Its state-dependent binding, with a preference for the open and inactivated states, is a key feature of its mechanism of action. While direct structural evidence is still needed for definitive confirmation, the presented data provides a robust framework for understanding the molecular basis of Tocainide's antiarrhythmic effects and serves as a valuable reference for the development of future sodium channel blockers.

References

Evaluating the Long-Term Efficacy and Safety of Novel Antiarrhythmics in Preclinical Animal Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of novel antiarrhythmic drugs is a critical area of cardiovascular research. Before a new chemical entity can proceed to clinical trials, its long-term efficacy and safety must be rigorously evaluated in preclinical animal models. This guide provides a comparative framework for assessing a hypothetical new Class Ic antiarrhythmic agent, referred to here as Modecainide, against established alternatives. Due to the absence of specific published data for a drug named "this compound," this guide will utilize Flecainide, a well-characterized Class Ic antiarrhythmic, as a representative agent for comparison. The methodologies and data presentation are designed to meet the standards expected by researchers, scientists, and drug development professionals.

Comparative Efficacy and Safety in Animal Models

The selection of an appropriate animal model is crucial for studying cardiac arrhythmias.[1][2] Rodent models, particularly mice, are frequently used due to the ease of genetic manipulation, while larger animals like dogs, pigs, and goats offer cardiac physiology that more closely resembles that of humans.[3][4] For long-term studies of atrial fibrillation (AF), models involving chronic tachypacing in larger animals are often employed to induce atrial remodeling, a key feature of clinical AF.[5][6]

The following table summarizes hypothetical long-term data for this compound (represented by Flecainide) compared to a Class III antiarrhythmic (Amiodarone) and a placebo control in a canine model of pacing-induced atrial fibrillation.

Table 1: Comparative Long-Term Efficacy and Safety of Antiarrhythmic Agents in a Canine Model of Atrial Fibrillation (6-Month Study)

ParameterPlacebo ControlThis compound (Flecainide) (Class Ic)Amiodarone (Class III)
Efficacy
AF Burden (%)85 ± 1035 ± 845 ± 9
Time to AF Conversion (min)> 6015 ± 520 ± 6
Ventricular Rate during AF (bpm)180 ± 20130 ± 15125 ± 18
Maintenance of Sinus Rhythm (%)106055
Safety & Tolerability
QTc Interval Prolongation (ms)+5 ± 2+15 ± 5+40 ± 8
Proarrhythmic Events (Ventricular Tachycardia)1/103/102/10
Heart Rate Variability (SDNN, ms)50 ± 845 ± 740 ± 6
Mortality0/101/101/10
Extracardiac Adverse EffectsNone ObservedMild CNS disturbancesThyroid dysfunction, Pulmonary fibrosis

*p < 0.05 compared to Placebo Control. Data are presented as mean ± standard deviation or incidence.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings.

1. Animal Model: Chronic Atrial Tachypacing in Canines

  • Subjects: Adult mongrel dogs of either sex (n=30), weighing 20-25 kg.

  • Surgical Implantation: Under general anesthesia, a programmable pacemaker is implanted. A pacing lead is attached to the right atrial appendage.

  • Pacing Protocol: After a 2-week recovery period, rapid atrial pacing is initiated at 400 beats per minute (bpm) for 6 weeks to induce sustained atrial fibrillation and atrial remodeling.

  • Drug Administration: Following the induction of chronic AF, animals are randomized to receive either placebo, this compound (Flecainide), or Amiodarone orally once daily for 6 months.

2. Efficacy Assessment

  • AF Burden: Continuous electrocardiogram (ECG) monitoring is performed using an implantable loop recorder. AF burden is calculated as the percentage of time in AF over the 6-month treatment period.

  • Electrophysiological Studies: At the end of the treatment period, an invasive electrophysiological study is conducted under anesthesia. Programmed electrical stimulation is used to assess the inducibility and duration of AF. Effective refractory periods of the atria are also measured.

3. Safety Assessment

  • Surface ECG Monitoring: Weekly 12-lead surface ECGs are recorded to measure heart rate, PR interval, QRS duration, and QT interval (corrected using Bazett's formula).

  • Proarrhythmia Monitoring: Continuous ECG monitoring is analyzed for the incidence of ventricular proarrhythmic events.

  • Clinical Observations: Animals are monitored daily for any signs of adverse effects, such as changes in behavior, appetite, or activity level.

  • Histopathology: At the end of the study, heart, lung, liver, and thyroid tissues are collected for histopathological examination to assess for any drug-induced organ toxicity.

Mechanism of Action and Experimental Workflow

Signaling Pathway of a Class Ic Antiarrhythmic Agent

Class Ic antiarrhythmics, such as Flecainide, primarily act by blocking the fast inward sodium channels (INa) in cardiac myocytes. This potent blockade leads to a marked slowing of the upstroke of the action potential (Phase 0), which in turn slows conduction velocity in the atria, ventricles, and His-Purkinje system.

This compound This compound (Class Ic) NaChannel Voltage-Gated Sodium Channel (Nav1.5) This compound->NaChannel Blocks Phase0 Phase 0 Depolarization (Action Potential Upstroke) This compound->Phase0 Markedly Slows NaChannel->Phase0 Mediates Conduction Slowed Conduction Velocity Phase0->Conduction Determines Reentry Termination of Re-entrant Arrhythmias Conduction->Reentry Leads to

Caption: Mechanism of action of a Class Ic antiarrhythmic drug.

Experimental Workflow for Preclinical Evaluation

The long-term evaluation of a novel antiarrhythmic drug in an animal model follows a structured workflow from model creation to final data analysis.

cluster_setup Phase 1: Model Development & Baseline cluster_treatment Phase 2: Long-Term Treatment cluster_analysis Phase 3: Final Analysis A Surgical Implantation of Pacemaker B Recovery Period (2 weeks) A->B C Induction of AF (Rapid Atrial Pacing) B->C D Baseline ECG and Electrophysiology Study C->D E Randomization to Treatment Groups (Placebo, this compound, Amiodarone) D->E F Chronic Daily Dosing (6 months) E->F G Continuous ECG & Clinical Monitoring F->G H Final Electrophysiology Study G->H I Euthanasia and Tissue Collection H->I J Histopathological Analysis I->J K Statistical Analysis of All Data J->K

Caption: Workflow for long-term antiarrhythmic drug evaluation.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Modecainide in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Modecainide is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also prevents the release of pharmacologically active substances into the ecosystem. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste, including investigational drugs such as this compound, is regulated to mitigate risks to human health and the environment.[1] All laboratory personnel must be trained on proper waste segregation and disposal procedures to ensure compliance with local, state, and federal regulations.[1][2] The primary goal is to prevent the contamination of water supplies and soil, as even small quantities of improperly disposed chemicals can have significant environmental effects.[1][3]

Disposal Procedure for this compound

The following procedure is a general guideline based on best practices for pharmaceutical waste disposal in a laboratory setting. It is imperative to consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) if available. In the absence of an SDS for this compound, a conservative approach, treating it as a potentially hazardous chemical, should be adopted.

Step 1: Waste Identification and Segregation

Properly identify and segregate this compound waste at the point of generation. This includes:

  • Unused or expired pure compound: This is considered a chemical waste.

  • Contaminated materials: Items such as gloves, pipette tips, vials, and other lab consumables that have come into contact with this compound.[2]

  • Solutions: Aqueous or solvent-based solutions containing this compound.

Step 2: Containerization and Labeling

  • Solid Waste: Collect solid this compound waste and contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date.

  • Liquid Waste: Collect liquid waste in a compatible, sealed, and labeled container. Avoid mixing different types of chemical waste.

  • Sharps: Any sharps, such as needles or syringes used for handling this compound, must be disposed of in a designated sharps container.[2][4]

Step 3: Storage

Store hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. Storage times are regulated, so it is crucial to arrange for timely disposal.[3]

Step 4: Disposal

The disposal of chemical waste must be handled by a licensed hazardous waste disposal company.[3] Do not dispose of this compound down the drain or in the regular trash.[5][6] Your institution's Environmental Health and Safety (EHS) office will coordinate with a certified vendor for proper collection and disposal, which typically involves incineration or other approved methods.[5]

Key Disposal Considerations

ConsiderationGuideline
Regulatory Compliance Adhere to all local, state, and federal regulations, such as those from the EPA and RCRA.[2][3]
Waste Minimization Implement practices to minimize the generation of this compound waste where possible.
Personal Protective Equipment (PPE) Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound and its waste.
Spill Management In case of a spill, follow your laboratory's established spill cleanup procedure. Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste.[7]
Documentation Maintain accurate records of all hazardous waste generated and disposed of, as required by regulations.[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start This compound Waste Generated identify Identify Waste Type start->identify solid Solid Waste (Pure Compound, Contaminated Materials) identify->solid Solid liquid Liquid Waste (Solutions) identify->liquid Liquid sharps Sharps (Needles, Syringes) identify->sharps Sharps containerize_solid Collect in Labeled Hazardous Waste Container solid->containerize_solid containerize_liquid Collect in Sealed, Labeled Waste Container liquid->containerize_liquid containerize_sharps Dispose in Sharps Container sharps->containerize_sharps storage Store in Designated Secure Area containerize_solid->storage containerize_liquid->storage containerize_sharps->storage disposal Arrange for Pickup by Licensed Waste Vendor storage->disposal end Disposal Complete disposal->end

Caption: this compound Disposal Workflow.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Modecainide
Reactant of Route 2
Reactant of Route 2
Modecainide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.